3-Chloro-4-isopropoxyaniline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-4-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(2)12-9-4-3-7(11)5-8(9)10;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLFRRWEMXKFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655356 | |
| Record name | 3-Chloro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35594-48-0 | |
| Record name | 3-Chloro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(propan-2-yloxy)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Chloro-4-isopropoxyaniline hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-isopropoxyaniline Hydrochloride
Introduction: A Key Building Block in Modern Chemistry
This compound is a substituted aniline derivative of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—a chlorine atom, an isopropoxy group, and an amino group on a benzene ring—makes it a versatile intermediate for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for a variety of subsequent chemical transformations.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of a reliable and efficient synthetic pathway to this compound. We will delve into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles.
Strategic Synthesis Design: A Two-Step Pathway
The most logical and industrially scalable approach to synthesizing 3-Chloro-4-isopropoxyaniline involves a two-step sequence starting from the readily available precursor, 2-chloro-4-nitrophenol. This strategy is predicated on two fundamental and high-yielding organic transformations:
-
Williamson Ether Synthesis: To introduce the isopropoxy group via O-alkylation of the phenolic hydroxyl group.
-
Chemoselective Reduction: To convert the nitro group into the target aniline functionality.
This pathway is advantageous because it utilizes cost-effective starting materials and avoids protecting group chemistry for the eventual amino group, as the nitro group is a robust precursor that is unreactive under the conditions of etherification. The final step involves a simple acid-base reaction to form the stable hydrochloride salt.
Part 1: The Williamson Ether Synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene
This initial step establishes the core ether linkage. The reaction proceeds via a classic SN2 mechanism, where the phenoxide, generated in situ, acts as a nucleophile to displace a halide from the isopropyl alkylating agent.
Mechanism and Experimental Rationale
The hydroxyl group of 2-chloro-4-nitrophenol is acidic and can be readily deprotonated by a moderately strong base to form a nucleophilic phenoxide ion. The choice of base is critical; strong bases like sodium hydride are effective but can be hazardous on a large scale. A milder base, such as potassium carbonate (K₂CO₃), is often preferred for its ease of handling and sufficient basicity to deprotonate the phenol without promoting side reactions.[1][2]
The choice of solvent is equally important. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is ideal as it can dissolve the ionic intermediates (the phenoxide salt) while not solvating the nucleophile so strongly as to impede its reactivity.[2][3] Isopropyl bromide or isopropyl chloride serves as the electrophile.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq) and a suitable polar aprotic solvent like DMF (approx. 5-10 mL per gram of nitrophenol).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, approx. 1.5 eq) to the stirred solution.
-
Alkylation: Slowly add 2-bromopropane (approx. 1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to approximately 60-80°C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrophenol is consumed.[2]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the organic product and dissolve the inorganic salts.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum. The product, 2-chloro-1-isopropoxy-4-nitrobenzene, is typically obtained as a solid and can be used in the next step without further purification if TLC shows high purity.
Part 2: Reduction of the Nitro Group to Form 3-Chloro-4-isopropoxyaniline
The second core transformation is the chemoselective reduction of the aromatic nitro group to an amine. This is a fundamental reaction in the synthesis of anilines.[4]
Rationale for Reduction Method
Numerous methods exist for nitro group reduction.[4][5] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is highly efficient but requires specialized high-pressure equipment.[1] A more accessible and highly effective alternative for laboratory and industrial scale is the use of a metal in an acidic medium, such as iron powder in the presence of acetic acid or ammonium chloride.[6][7] This method is robust, cost-effective, and avoids the handling of flammable hydrogen gas. The reaction proceeds by a series of single electron transfers from the metal surface to the nitro group, with the acid serving as a proton source.
Detailed Experimental Protocol
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, create a suspension of 2-chloro-1-isopropoxy-4-nitrobenzene (1.0 eq) and iron powder (approx. 3.0-5.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 4:1 ratio).[6][7]
-
Acid Addition: Add a catalytic amount of acetic acid or a stoichiometric amount of ammonium chloride to the suspension.[6][8]
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction is often exothermic. Monitor the reaction by TLC until the starting nitro compound has been completely consumed (typically 1-3 hours).
-
Work-up: Once complete, cool the mixture and make it basic by adding a saturated solution of sodium bicarbonate or sodium carbonate. This neutralizes the acid and precipitates iron hydroxides.
-
Isolation: Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol or ethyl acetate to recover all the product.
-
Extraction: Combine the filtrate and washes. Evaporate the solvent (ethanol) under reduced pressure. The remaining aqueous residue is then extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-chloro-4-isopropoxyaniline. The product can be further purified by column chromatography or recrystallization if necessary.
Part 3: Final Step - Hydrochloride Salt Formation
Anilines are often converted to their hydrochloride salts to improve their stability, crystallinity, and ease of handling. This is a straightforward acid-base reaction.
Detailed Experimental Protocol
-
Dissolution: Dissolve the purified 3-chloro-4-isopropoxyaniline free base in a suitable organic solvent like diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) until the solution becomes acidic.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum to yield the final product, this compound.[9]
Data Summary & Visualization
Physicochemical Properties
| Property | Value | Reference |
| Compound Name | This compound | [10][11] |
| CAS Number | 35594-48-0 | [11] |
| Molecular Formula | C₉H₁₃Cl₂NO | [12] (for HCl salt) |
| Molecular Weight | 222.11 g/mol | [12] (for HCl salt) |
Overall Synthesis Pathway
Caption: A three-step synthesis of 3-Chloro-4-isopropoxyaniline HCl.
Troubleshooting & Optimization
-
Incomplete Etherification: If the first step is sluggish, ensure all reagents and the solvent are anhydrous. Water can hydrolyze the alkylating agent and deactivate the phenoxide. Increasing the reaction temperature or using a stronger base like sodium hydride (with appropriate caution) can improve conversion.[1]
-
Byproducts in Reduction: The reduction of the nitro group can sometimes lead to byproducts from incomplete reduction (nitroso or hydroxylamine intermediates) or dehalogenation (loss of the chlorine atom).[1] Ensuring a sufficient excess of the reducing agent (iron) and allowing the reaction to proceed to completion (monitored by TLC) can minimize these impurities.
-
Purification Challenges: If the final aniline product is difficult to purify, converting it to the hydrochloride salt often facilitates purification through recrystallization. The free base can then be regenerated by treatment with a mild base if required.
Conclusion
The synthesis of this compound can be reliably achieved through a robust and scalable two-step sequence involving Williamson ether synthesis followed by nitro group reduction. By carefully selecting reagents and controlling reaction conditions, this pathway provides high yields of the target compound. The rationale and detailed protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.
References
-
PubChem - National Center for Biotechnology Information. 3-Chloro-4-isopropoxyaniline. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
Wikipedia. Phenol. Available from: [Link]
- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]
- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Organic Syntheses. N-ETHYL-p-CHLOROANILINE. Available from: [Link]
- Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
-
PubChem - National Center for Biotechnology Information. 3-Chloro-4-isopropylaniline | C9H12ClN | CID 13913346. Available from: [Link]
- Google Patents. US2629745A - Process for preparing 2-chloro-4-nitrophenol.
-
PrepChem.com. Synthesis of 4-nitro-N-chloroaniline. Available from: [Link]
-
Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. Available from: [Link]
-
Ataman Kimya. 3-CHLOROANILINE. Available from: [Link]
-
PLOS One. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. Available from: [Link]
-
PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]
-
Semantic Scholar. Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Available from: [Link]
-
Organic Syntheses. p-AMINOPHENYL DISULFIDE. Available from: [Link]
- Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 35721-17-6|3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline|BLDpharm [bldpharm.com]
- 11. Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-isopropoxyaniline Hydrochloride
Introduction
3-Chloro-4-isopropoxyaniline hydrochloride is a substituted aromatic amine of significant interest to researchers, scientists, and professionals in the field of drug development. As a key building block in organic synthesis, its unique structural features—a chlorinated and isopropoxylated aniline core—make it a valuable intermediate in the creation of a diverse range of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry, enabling the prediction of its behavior in various chemical and biological environments, and guiding the development of novel therapeutics.
This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document delves into the experimental methodologies used to determine these properties, offering insights into the causality behind procedural choices and ensuring a self-validating system of scientific integrity. Where direct experimental data for the hydrochloride salt is not publicly available, this guide provides predicted values based on the known properties of the free base and structurally related compounds, alongside detailed protocols for their empirical determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
Figure 1. Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-4-(propan-2-yloxy)aniline hydrochloride | N/A |
| CAS Number | 35594-48-0 | [1] |
| Molecular Formula | C₉H₁₃Cl₂NO | [2] |
| Molecular Weight | 222.11 g/mol | [2] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)N)Cl.Cl | N/A |
| InChIKey | YXBDJALKYPUAFT-UHFFFAOYSA-N (free base) | [2] |
Physical and Chemical Properties
The physical and chemical properties of a compound dictate its behavior in both laboratory and physiological settings. These properties are crucial for decisions related to reaction conditions, purification methods, formulation development, and predicting bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Value | Experimental Protocol |
| Melting Point | Data not available. Expected to be a crystalline solid with a sharp melting point. | Capillary Melting Point Determination |
| Boiling Point | Data not available. Expected to decompose at high temperatures. | N/A |
| Solubility | Predicted to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility expected in nonpolar organic solvents. | Shake-Flask Solubility Assay |
| pKa | Data not available. The pKa of the anilinium ion is expected to be in the acidic range, typical for aromatic amines. | Potentiometric Titration or UV-Vis Spectrophotometry |
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
The determination of the melting point of this compound is most accurately achieved using the capillary method. This technique relies on the precise observation of the temperature at which the solid phase transitions to a liquid.
Causality Behind Experimental Choices:
-
Fine Powder: The sample must be a fine powder to ensure uniform heat transfer within the capillary tube.
-
Slow Heating Rate: A slow and controlled heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, thus providing an accurate melting range.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of dry this compound is finely ground to a powder.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate.
-
Observation: The temperatures at which the first droplet of liquid appears and at which the entire solid mass becomes liquid are recorded as the melting range.
Figure 2. Workflow for Capillary Melting Point Determination.
Solubility: A Critical Parameter for Drug Development
Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's absorption and bioavailability. The hydrochloride salt form of an amine is generally employed to enhance its solubility in aqueous media.
The "gold standard" for determining thermodynamic solubility is the shake-flask method. This technique measures the concentration of a solute in a saturated solution at equilibrium.
Causality Behind Experimental Choices:
-
Equilibrium: The extended incubation period with agitation ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
-
Filtration: Filtration of the supernatant is essential to remove any undissolved microparticles that could artificially inflate the measured concentration.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, various organic solvents) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.
-
Sampling and Filtration: An aliquot of the clear supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm) that does not bind the analyte.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 3. Workflow for Shake-Flask Solubility Assay.
pKa: Understanding Ionization Behavior
The pKa is a measure of the acidity of a compound. For this compound, the relevant pKa is that of the anilinium cation, which determines the extent of its ionization at a given pH. This is crucial for predicting its absorption, distribution, and interaction with biological targets.
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.
Causality Behind Experimental Choices:
-
Titration with a Strong Base: Titrating the acidic anilinium hydrochloride with a strong base allows for the gradual deprotonation and the monitoring of the corresponding pH change.
-
Half-Equivalence Point: At the half-equivalence point of the titration, the concentrations of the protonated (anilinium) and deprotonated (aniline) species are equal, and the measured pH is equal to the pKa.
Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of a molecule, offering invaluable information about its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 7.5 | m |
| Isopropyl CH | 4.5 - 4.8 | septet |
| Isopropyl CH₃ | 1.2 - 1.4 | d |
| NH₃⁺ | 9.0 - 11.0 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (ppm) |
| Aromatic C-N | 140 - 145 |
| Aromatic C-O | 150 - 155 |
| Aromatic C-Cl | 115 - 120 |
| Aromatic CH | 110 - 130 |
| Isopropyl CH | 70 - 75 |
| Isopropyl CH₃ | 20 - 25 |
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Step-by-Step Methodology:
-
Solvent Selection: A suitable deuterated solvent in which the compound is soluble is chosen (e.g., DMSO-d₆, D₂O).
-
Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.
-
Analysis: The NMR tube is placed in the spectrometer for data acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 5: Predicted Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (NH₃⁺) | 2800 - 3200 (broad) | Stretching vibrations of the ammonium group |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of aromatic C-H bonds |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of isopropyl C-H bonds |
| C=C Stretch (Aromatic) | 1450 - 1600 | In-plane stretching vibrations of the benzene ring |
| C-O Stretch (Ether) | 1200 - 1250 | Asymmetric C-O-C stretching |
| C-Cl Stretch | 700 - 850 | Stretching vibration of the carbon-chlorine bond |
For solid samples, the KBr pellet method is a common technique for obtaining high-quality FTIR spectra.
Step-by-Step Methodology:
-
Sample Grinding: A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture is placed in a pellet die and subjected to high pressure to form a transparent or translucent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
The mass spectrum of the free base, 3-Chloro-4-isopropoxyaniline, would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the M⁺ peak).
-
M⁺: m/z 185
-
[M+2]⁺: m/z 187
Common fragmentation pathways would likely involve the loss of the isopropyl group and other characteristic fragments.
Step-by-Step Methodology:
-
Sample Introduction: A dilute solution of the free base in a volatile solvent is injected into the gas chromatograph (GC) of a GC-MS system. The GC separates the compound from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By integrating established experimental protocols with an understanding of the underlying scientific principles, this document serves as a valuable resource for researchers and drug development professionals. The detailed methodologies for determining key parameters such as melting point, solubility, and pKa, along with the predicted spectroscopic features, will facilitate the effective and safe utilization of this important chemical intermediate in the pursuit of novel scientific discoveries.
References
Sources
3-Chloro-4-isopropoxyaniline hydrochloride CAS number and structure
An In-depth Technical Guide to 3-Chloro-4-isopropoxyaniline Hydrochloride: A Core Intermediate for Drug Discovery
Introduction
This compound is a substituted aniline derivative that serves as a critical building block in modern medicinal chemistry. Its unique arrangement of chloro, isopropoxy, and amino functional groups on a phenyl ring makes it a versatile synthon for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, a robust synthetic protocol, key applications in pharmaceutical research, and validated analytical methodologies for purity assessment. The insights herein are grounded in established chemical principles to empower scientists in leveraging this valuable intermediate for the discovery of novel therapeutics.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. 3-Chloro-4-isopropoxyaniline is an aromatic amine, and its hydrochloride salt form enhances stability and improves handling properties compared to the free base.
Core Identifiers
The compound is systematically named and cataloged to ensure unambiguous identification in research and commerce. The hydrochloride salt and the free base have distinct CAS numbers.
| Identifier | Value | Source |
| Compound Name | This compound | Internal |
| Synonyms | (3-chloro-4-isopropoxyphenyl)amine hydrochloride | [1] |
| CAS Number | 35594-48-0 | [1][2] |
| Free Base CAS No. | 5211-04-1 | [2][3] |
| Molecular Formula | C₉H₁₃Cl₂NO | Internal |
| Molecular Weight | 222.11 g/mol | Internal |
| InChI Key (Free Base) | YXBDJALKYPUAFT-UHFFFAOYSA-N | [3][4] |
Physicochemical Data
The physical properties of the compound are crucial for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.
| Property | Value | Source |
| Appearance | Solid | [4] |
| Molecular Weight (Free Base) | 185.65 g/mol | [3] |
| XLogP3 (Free Base) | 3.29 | [3] |
| SMILES (Free Base) | CC(C)Oc1ccc(N)cc1Cl | [4] |
Chemical Structure
The structure of this compound is defined by an aniline core substituted at the C3 and C4 positions. The hydrochloride salt is formed by the protonation of the primary amine.
Caption: Structure of this compound.
Synthesis and Manufacturing
A robust and scalable synthetic route is paramount for the reliable supply of this intermediate. A common and efficient pathway involves a two-step process: Williamson ether synthesis followed by the reduction of a nitro group. This approach is favored for its high yields and the availability of commercial starting materials.
Synthetic Workflow
The logical flow from starting material to the final hydrochloride salt is depicted below. This process ensures high purity and consistency.
Sources
- 1. Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 2. 35721-17-6|3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline|BLDpharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 3-Chloro-4-isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
solubility of 3-Chloro-4-isopropoxyaniline hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-4-isopropoxyaniline Hydrochloride in Organic Solvents
Executive Summary
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. As a critical intermediate in pharmaceutical synthesis, the solubility characteristics of this active pharmaceutical ingredient (API) are paramount for process development, formulation, and purification. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide emphasizes foundational principles and robust experimental methodology. It offers a detailed analysis of the molecule's structural attributes, a predicted solubility profile based on theoretical principles, and a complete, self-validating experimental protocol for accurate solubility determination using the equilibrium shake-flask method coupled with a validated High-Performance Liquid Chromatography (HPLC) analytical procedure. This document is intended for researchers, scientists, and drug development professionals requiring a practical and scientifically rigorous approach to characterizing this compound.
Introduction
This compound is a substituted aniline salt of significant interest in the chemical and pharmaceutical industries. Its structure is foundational for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The efficiency of synthetic reactions, the success of crystallization and purification processes, and the ultimate bioavailability of a formulated drug product are all critically dependent on the solubility of the API in relevant solvent systems.
This guide addresses the core challenge presented by the lack of established solubility data. Instead of merely presenting data, we provide the causal logic and field-proven methodologies required to generate this critical information in a reliable and reproducible manner. As Senior Application Scientists, our goal is to empower researchers to move from theoretical prediction to empirical validation with confidence.
Physicochemical Properties and Structural Analysis
Understanding the physicochemical nature of this compound is the first step in predicting its behavior in solution.
| Property | Value / Structure |
| Chemical Name | This compound |
| CAS Number | 35594-48-0[1] |
| Molecular Formula | C₉H₁₃Cl₂NO |
| Molecular Weight | 222.11 g/mol |
| Chemical Structure | |
| Predicted pKa | ~4.6 (Anilinium ion)[2] |
| Appearance | Expected to be a crystalline solid[2] |
Molecular Structure Analysis
The solubility of this compound is governed by the interplay of its distinct structural features:
-
Aromatic Ring : The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.
-
Isopropoxy Group (-O-CH(CH₃)₂) : This bulky, non-polar ether group further increases the lipophilicity of the molecule.
-
Chloro Group (-Cl) : The electronegative chlorine atom introduces a dipole moment, contributing to polar interactions.
-
Anilinium Ion (-NH₃⁺Cl⁻) : This is the most dominant feature influencing solubility. As a hydrochloride salt, the amino group is protonated, forming an anilinium cation with a chloride counter-ion. This ionic character drastically increases polarity compared to the free base, making it far more likely to dissolve in polar solvents and significantly less soluble in non-polar solvents.[3][4]
Theoretical Principles of Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. For a solid to dissolve, the energy released from new solute-solvent interactions must overcome both the lattice energy of the solid crystal and the energy required to disrupt solvent-solvent interactions.
Influence of the Hydrochloride Salt Form
The conversion of the aniline free base to its hydrochloride salt is a common strategy to enhance aqueous solubility. However, this has a profound and often inverse effect on its solubility in organic solvents.[3] While the free base would be readily soluble in a wide range of organic solvents, the ionic salt form exhibits significantly different behavior. The strong ion-dipole interactions required to solvate the anilinium and chloride ions can only be provided by highly polar solvents. In non-polar or weakly polar solvents, the energy required to break the crystal lattice of the salt is not compensated by favorable solute-solvent interactions, leading to very poor solubility.
Solvent Classification and Predicted Interactions
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water) : These solvents possess O-H or N-H bonds and are capable of hydrogen bonding. They can effectively solvate both the anilinium cation (via hydrogen bond donation and ion-dipole interactions) and the chloride anion. High solubility is generally expected in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations through their negative dipoles (e.g., the oxygen in DMSO). While generally good solvents for polar molecules, their ability to solvate the chloride anion is weaker than that of protic solvents. Moderate to high solubility is anticipated.
-
Non-Polar Solvents (e.g., Hexane, Toluene) : These solvents lack significant dipole moments and cannot form hydrogen bonds. They are incapable of overcoming the strong ionic forces of the salt's crystal lattice. Therefore, this compound is expected to be virtually insoluble in these solvents.
Predicted Solubility Profile
While experimental verification is essential, the following table provides a qualitative prediction of solubility at ambient temperature based on the theoretical principles discussed. This serves as a starting point for solvent selection in experimental studies.
| Solvent Class | Representative Solvents | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate both the anilinium cation and chloride anion.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | Strong dipole moments solvate the cation well, but anion solvation is less effective than in protic solvents.[5] |
| Polar Aprotic | Acetonitrile, Acetone | Moderate to Low | Lower polarity and dielectric constant compared to DMSO/DMF, resulting in weaker solvating power for ionic species. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Low to Very Low | Insufficient polarity to effectively overcome the crystal lattice energy of the ionic salt. |
| Non-Polar | Toluene, Hexane | Insoluble | Lack of polarity and inability to form strong interactions with the ionic solute.[3][5] |
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[6] This protocol ensures that a saturated solution is formed and that the measurement is accurate and reproducible.
Principle of the Equilibrium Shake-Flask Method
An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium.[7][8] At equilibrium, the rate of dissolution equals the rate of precipitation, and the concentration of the solute in the solution is, by definition, its solubility at that temperature. The concentration is then measured using a validated analytical technique.
Materials and Equipment
-
This compound (API)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
HPLC system with UV detector
-
Validated HPLC method (see Section 6.0)
Step-by-Step Experimental Protocol
-
Preparation : Add an excess amount of this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is ~50-100 mg of API.
-
Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration : Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a constant speed for a predetermined time to ensure equilibrium is reached. A preliminary study should determine the time to equilibrium, but 24-48 hours is a common starting point.[6]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection : Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution : Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the calibrated range of the HPLC method. A precise dilution factor is essential for accurate calculation.
-
Quantification : Analyze the diluted sample using the validated HPLC method as described in Section 6.0.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Quantitative Analysis by Reverse-Phase HPLC
A robust and validated analytical method is the cornerstone of trustworthy solubility data.[9] Reverse-phase HPLC with UV detection is the method of choice for quantifying aromatic amines like this compound due to its specificity, sensitivity, and robustness.[1][10]
HPLC Method Development Strategy
-
Column Selection : A modern, base-deactivated C18 column is an excellent starting point. These columns minimize secondary interactions with the basic amine, leading to better peak shape.[11]
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is recommended. The aqueous phase should be buffered to maintain a consistent pH and ensure the analyte remains in its protonated form, which is ideal for retention on a C18 column. A common starting point is a buffer of formic acid or ammonium acetate at a pH between 3 and 4.
-
Detection : The aromatic nature of the compound makes it a strong chromophore. A UV detector set at the wavelength of maximum absorbance (λ-max), likely around 240-250 nm (to be determined by a UV scan), will provide excellent sensitivity.
Recommended Starting HPLC Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detector | DAD/UV at λ-max (~245 nm) |
Analytical Method Validation Protocol (per ICH Q2(R2))
To ensure the trustworthiness of the results, the HPLC method must be validated for its intended purpose.[9][12][13][14][15]
-
Specificity : Demonstrate that the analyte peak is free from interference from impurities or solvent peaks. This can be confirmed by analyzing a blank (solvent) and assessing peak purity with a Diode Array Detector (DAD).
-
Linearity and Range : Prepare a series of calibration standards (at least 5 concentrations) spanning the expected measurement range. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy : Analyze samples with known concentrations (e.g., by spiking the solvent with a known amount of API) at three different levels within the range. The recovery should typically be within 98.0% to 102.0%.
-
Precision :
-
Repeatability : Perform multiple injections (n=6) of a single standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision : Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should meet predefined criteria (e.g., ≤ 2.0%).
-
-
Limit of Quantitation (LOQ) : Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Data Interpretation and Reporting
The solubility is calculated from the concentration of the diluted saturated solution, accounting for the dilution factor.
Solubility (mg/mL) = CHPLC × DF
Where:
-
CHPLC is the concentration (in mg/mL) of the diluted sample as determined by the HPLC calibration curve.
-
DF is the dilution factor (e.g., if 100 µL was diluted to 10 mL, DF = 100).
Results should be reported in mg/mL or g/100mL at the specified temperature (e.g., 25.5 mg/mL in Methanol at 25 °C).
Visualizing Molecular Interactions
The solubility process is driven by the balance of intermolecular forces between the solute and solvent.
Caption: Solute-solvent interactions governing solubility.
Safety Precautions
While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not retrieved, related chloroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[13][16][17] Standard laboratory precautions should be taken:
-
Handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid creating dust.
-
Consult the specific SDS for the material before use.
Conclusion
This guide establishes a comprehensive, science-based approach for determining the solubility of this compound. By integrating theoretical principles with a detailed, validated experimental protocol, researchers are equipped to generate the high-quality, reliable data necessary for advancing chemical synthesis and pharmaceutical development projects. The methodologies described herein are robust, adhere to industry best practices, and ensure the scientific integrity of the resulting solubility profile.
References
-
Validation of Analytical Methods | Solubility of Things. (n.d.). Retrieved January 20, 2026, from [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (n.d.). Retrieved January 20, 2026, from [Link]
-
Solid-Liquid Equilibrium: Phase Diagram - StudySmarter. (2024, August 27). Retrieved January 20, 2026, from [Link]
-
ICH Guidelines for Analytical Validation. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
-
Helling, R., & Nägele, E. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved January 20, 2026, from [Link]
-
The basic principles of thermodynamics. (n.d.). In Introduction to particle and continuum physics - Interactive textbooks. Retrieved January 20, 2026, from [Link]
- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. doi:10.1039/D4TC00324A
-
World Health Organization. (2006). Annex 4. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization (WHO Technical Report Series, No. 937). Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved January 20, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved January 20, 2026, from [Link]
-
Solubility of organic amine salts - Sciencemadness.org. (2011, July 19). Retrieved January 20, 2026, from [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. (2022, August 22). Retrieved January 20, 2026, from [Link]
-
Thermodynamics for Biological Systems Classical & Statistical Aspect - #44 Liquid Liquid & Solid Liquid Equilibria. (2022, October 12). YouTube. Retrieved January 20, 2026, from [Link]
-
Top 2 tips for HPLC method development. (2021, April 5). YouTube. Retrieved January 20, 2026, from [Link]
-
Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene - The Research Publication. (n.d.). Retrieved January 20, 2026, from [Link]
-
Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]
-
Thermodynamics of phase equilibrium in solid-liquid and solid-gas systems - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
12.5: Solid-Liquid Equilibria - Chemistry LibreTexts. (2022, April 12). Retrieved January 20, 2026, from [Link]
-
Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Retrieved January 20, 2026, from [Link]
-
Why is aniline soluble in HCl? - Quora. (2018, September 24). Retrieved January 20, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 20, 2026, from [Link]
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Retrieved January 20, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. database.ich.org [database.ich.org]
- 16. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
3-Chloro-4-isopropoxyaniline hydrochloride mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Chloro-4-isopropoxyaniline Hydrochloride
Authored by a Senior Application Scientist
Abstract
This compound is a substituted aniline derivative with potential for biological activity. While its precise mechanism of action is not yet fully elucidated, its structural features—a chlorinated aniline core with an isopropoxy group—suggest potential interactions with various biological targets. This technical guide provides a comprehensive framework for investigating the putative mechanism of action of this compound. We will explore a hypothesized mode of action based on structure-activity relationships of similar molecules and detail a systematic, multi-tiered experimental approach to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction and Molecular Profile
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, present in a significant number of approved pharmaceuticals.[1][2] The versatility of the aniline ring allows for fine-tuning of physicochemical and pharmacological properties through substitution.[1][3] The subject of this guide, this compound, is an intriguing molecule for which public domain data on biological activity is sparse.[4][5][6][7]
The molecule's structure comprises an aniline ring substituted with a chlorine atom at the meta-position and an isopropoxy group at the para-position relative to the amino group. The hydrochloride salt form enhances its solubility in aqueous media. The chloro-substituent, being electron-withdrawing, is expected to decrease the basicity of the aniline nitrogen.[8] The isopropoxy group, on the other hand, is a bulky, lipophilic group that can influence membrane permeability and interactions with hydrophobic pockets of target proteins. The relative positions of these substituents will create a specific electronic and steric profile that dictates the molecule's interactions with biological macromolecules.
Table 1: Physicochemical Properties of 3-Chloro-4-isopropoxyaniline
| Property | Value | Source |
| CAS Number | 5211-04-1 | [5] |
| Molecular Formula | C₉H₁₂ClNO | [5] |
| Molecular Weight | 185.65 g/mol | [6] |
| IUPAC Name | 3-chloro-4-(propan-2-yloxy)aniline | [5] |
| Form | Solid | [6] |
| Solubility | Soluble in organic solvents | [9][10] |
A Proposed Hypothesis for the Mechanism of Action
Based on the structural motifs present in 3-Chloro-4-isopropoxyaniline, we can hypothesize several potential mechanisms of action. Substituted anilines have been reported to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. Given the lipophilicity imparted by the isopropoxy group and the electronic influence of the chlorine atom, a plausible primary hypothesis is that This compound acts as a modulator of intracellular signaling pathways, potentially through the inhibition of a specific kinase or by interacting with a G-protein coupled receptor (GPCR).
The rationale for this hypothesis is twofold:
-
Kinase Inhibition: Many kinase inhibitors possess a substituted aniline scaffold that occupies the adenine-binding pocket of the enzyme. The specific substitution pattern on the aniline ring contributes to selectivity and potency.
-
GPCR Modulation: The lipophilic nature of the isopropoxy group could facilitate the molecule's interaction with the transmembrane domains of GPCRs, leading to either agonistic or antagonistic effects.
This guide will now outline a comprehensive research workflow to systematically investigate this hypothesis.
Experimental Workflow for Elucidating the Mechanism of Action
A multi-pronged approach, integrating computational and experimental methodologies, is essential for a thorough investigation of the compound's mechanism of action.
In Silico Profiling and Target Prediction
The initial step involves computational modeling to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Experimental Protocol: In Silico Analysis
-
Target Prediction: Utilize a panel of validated target prediction software (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to identify potential protein targets based on 2D and 3D structural similarity to known ligands.
-
Molecular Docking: Perform molecular docking studies of 3-Chloro-4-isopropoxyaniline against the top-ranked predicted targets to assess binding affinity and identify key interacting residues.
-
ADMET Prediction: Employ computational models (e.g., SwissADME, admetSAR) to predict pharmacokinetic and toxicological properties, which can guide subsequent experimental design.
Diagram 1: In Silico Target Identification Workflow
Caption: A flowchart for the initial in silico investigation.
In Vitro Target Validation and Functional Assays
The predictions from the in silico analysis must be validated through rigorous in vitro experimentation.
3.2.1. Broad Panel Screening
To empirically identify the biological target, the compound should be screened against a broad panel of receptors, enzymes, and ion channels.
Experimental Protocol: Broad Panel Screening
-
Assay Panel: Utilize a commercially available broad panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test the compound at a fixed concentration (e.g., 10 µM) against hundreds of targets.
-
Data Analysis: Identify targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).
3.2.2. Dose-Response and Potency Determination
For the "hit" targets identified in the broad panel screen, dose-response studies are necessary to determine the compound's potency (e.g., IC₅₀ or EC₅₀).
Experimental Protocol: Dose-Response Assay
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable buffer.
-
Assay Performance: Perform the relevant biochemical or cell-based assay for the identified target with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.
Table 2: Hypothetical Dose-Response Data for a Putative Kinase Target
| Concentration (nM) | % Inhibition |
| 1 | 2.5 |
| 10 | 8.1 |
| 100 | 48.9 |
| 1000 | 85.3 |
| 10000 | 98.2 |
| Calculated IC₅₀ | 102.5 nM |
Cellular Mechanism of Action Studies
Once a primary target is confirmed, the next step is to understand the compound's effects in a cellular context.
Experimental Protocol: Cellular Pathway Analysis
-
Cell Line Selection: Choose a cell line that expresses the target of interest and has a well-characterized signaling pathway.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key downstream proteins in the signaling cascade.
-
Phenotypic Assays: Conduct relevant phenotypic assays (e.g., cell proliferation, apoptosis, migration) to correlate target engagement with a cellular response.
Diagram 2: Proposed Signaling Pathway Investigation
Caption: A simplified diagram of a hypothetical signaling pathway.
Biotransformation and Metabolic Profiling
Understanding the metabolic fate of 3-Chloro-4-isopropoxyaniline is crucial, as metabolites may have their own biological activity or contribute to toxicity.[11]
Experimental Protocol: In Vitro Metabolic Stability
-
Microsomal Incubation: Incubate the compound with liver microsomes (human, rat) in the presence of NADPH.
-
Sample Analysis: At various time points, quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.
-
Metabolite Identification: Analyze the samples for the presence of potential metabolites, such as hydroxylated or N-acetylated species.[11]
Conclusion and Future Directions
This technical guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of this compound. By integrating in silico, in vitro, and cellular studies, a comprehensive understanding of its pharmacological profile can be achieved. The proposed workflow provides a clear roadmap for researchers to not only identify the primary molecular target but also to understand the downstream cellular consequences of target engagement. Future studies may involve in vivo efficacy and safety assessments in relevant animal models, guided by the in vitro data generated through the protocols described herein. The structural novelty of this substituted aniline warrants a thorough investigation to unlock its potential as a pharmacological tool or a therapeutic lead.
References
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- An In-depth Technical Guide to 4-Isopropoxyaniline. Benchchem.
- P-Chloroaniline Definition. Fiveable.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
- Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK.
- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.
- Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed.
- 4-Isopropoxyaniline. ChemBK.
- Simple substituted anilines describe in brief with classific
- Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
- 3-Chloro-4-isopropoxyaniline. Labsolu.
- 3-chloro-4-isopropoxyaniline. Echemi.
- 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline. BLDpharm.
- 4-Isopropoxyaniline | C9H13NO | CID 82112. PubChem - NIH.
- 3-Chloro-4-isopropylaniline | C9H12ClN | CID 13913346. PubChem - NIH.
- 4-Isopropoxyaniline. Lead Sciences.
- 4-isopropoxyaniline AldrichCPR. Sigma-Aldrich.
- 3-Chloro-4-isopropoxyaniline AldrichCPR. Sigma-Aldrich.
- Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A. Fisher Scientific.
- In-Depth Technical Guide: 3-Chloro-4-(isopentyloxy)aniline (CAS No. 5211-06-3). Benchchem.
- 3-Chloro-4-methylaniline | C7H8ClN | CID 7255. PubChem.
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. NIH.
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biopartner.co.uk [biopartner.co.uk]
- 4. labsolu.ca [labsolu.ca]
- 5. echemi.com [echemi.com]
- 6. 3-Chloro-4-isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 8. fiveable.me [fiveable.me]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
- 11. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-4-isopropoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-isopropoxyaniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its stability and purity throughout its lifecycle is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, detailing its intrinsic vulnerabilities and recommended storage conditions. We will explore potential degradation pathways, including hydrolysis, oxidation, and photolysis, and present detailed protocols for conducting forced degradation studies to identify potential impurities. Furthermore, this document outlines a systematic approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a critical tool for monitoring the integrity of this compound. This guide is intended to be a valuable resource for scientists and researchers involved in the handling, analysis, and formulation of this compound.
Introduction: Chemical Profile and Significance
This compound is a substituted aniline derivative with the molecular formula C₉H₁₂ClNO·HCl. The presence of a chloro group, an isopropoxy group, and an amino group on the benzene ring imparts specific chemical properties that influence its reactivity and stability. Anilines and their salts are known to be susceptible to degradation, particularly through oxidation and photolytic pathways, which can lead to the formation of colored impurities and a decrease in purity.[1][2] The hydrochloride salt form is generally more stable than the free base, as protonation of the amino group reduces its susceptibility to oxidation.[3]
Understanding the stability of this intermediate is a critical aspect of drug development and manufacturing. Degradation can lead to:
-
Reduced yield in synthetic processes.
-
The introduction of potentially toxic impurities into the API.
-
Inaccurate analytical results if the method is not stability-indicating.
-
Compromised quality of the final drug product.
This guide will provide the foundational knowledge and practical methodologies to effectively manage the stability of this compound.
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is influenced by its chemical structure and its interaction with environmental factors such as light, heat, moisture, and oxygen.
Hydrolytic Degradation
While the ether linkage (isopropoxy group) is generally stable, forced conditions of extreme pH and high temperature could potentially lead to its cleavage, although this is considered a less likely degradation pathway compared to oxidation and photolysis. The primary concern with hydrolysis would be the potential for de-chlorination under certain conditions, though this is also less common for aryl chlorides.[4]
Oxidative Degradation
The amino group on the aniline ring is highly susceptible to oxidation.[5] Exposure to atmospheric oxygen, oxidizing agents, or even trace metal ions can initiate a cascade of reactions leading to the formation of colored impurities. Potential oxidative degradation products include nitroso, nitro, and polymeric species.[6] The formation of these impurities can significantly impact the quality of the intermediate.
Photodegradation
Aromatic amines are often photosensitive, and exposure to UV or visible light can trigger degradation.[7] The energy from light can promote the formation of reactive radical species, leading to a variety of degradation products. Photodegradation can result in discoloration and the formation of complex impurities.[8] As per the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is a crucial part of stress testing for new drug substances and products.[9][10]
Thermal Degradation
In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate other degradation pathways, such as oxidation, and may lead to decomposition.[11] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the decomposition temperature and thermal stability of the compound.[12]
A visual representation of the potential degradation pathways is provided in the following diagram:
Caption: Potential degradation pathways for this compound under various stress conditions.
Recommended Storage and Handling Conditions
Based on the chemical nature of aniline hydrochlorides and general best practices for chemical storage, the following conditions are recommended to ensure the long-term stability of this compound.[1][2][4][13]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions, particularly thermal decomposition and oxidation. |
| Light | Protect from light by storing in an opaque or amber-colored container.[2][13] | Prevents photodegradation, which can lead to the formation of colored impurities. |
| Atmosphere | Store in a well-ventilated area. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Reduces contact with atmospheric oxygen, thereby minimizing oxidative degradation. Good ventilation is crucial for safety in case of any vapor release.[4] |
| Container | Keep container tightly closed.[4][14] | Prevents exposure to moisture and atmospheric oxygen. |
| Incompatibilities | Store separately from strong oxidizing agents, strong acids, and strong bases.[1][13] | Avoids potentially violent reactions and accelerated degradation. |
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.
General Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies in accordance with ICH guidelines.
Caption: General workflow for conducting forced degradation studies.
Detailed Experimental Protocols for Forced Degradation
The following are detailed, step-by-step methodologies for key forced degradation experiments. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
4.2.1. Hydrolytic Degradation (Acid and Base)
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with 0.1 M sodium hydroxide.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with 0.1 M hydrochloric acid.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method.
4.2.2. Oxidative Degradation
-
Preparation: Prepare a stock solution as described above.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
4.2.3. Photolytic Degradation
-
Preparation: Expose a solid sample of this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[9][10]
-
Control: A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.
-
Analysis: Dissolve the solid sample and analyze both the solid and solution samples by a stability-indicating HPLC method.
4.2.4. Thermal Degradation
-
Preparation: Place a solid sample of this compound in a controlled temperature environment (e.g., an oven at 70°C) for a specified period (e.g., 48 hours).
-
Analysis: Dissolve the stressed solid sample in a suitable solvent and analyze by a stability-indicating HPLC method.
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and for detecting the formation of its degradation products.[16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12]
Proposed HPLC Method Parameters
The following table outlines a starting point for the development of a stability-indicating HPLC method. Optimization will be necessary based on the results of the forced degradation studies.
| Parameter | Proposed Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile | A gradient elution starting with a higher proportion of the aqueous phase and increasing the organic phase will likely be required to separate the parent compound from its more polar and less polar degradation products. Formic acid helps to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV detection at a wavelength of maximum absorbance for this compound (e.g., 240 nm) | Ensures good sensitivity for the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength for any degradation products. |
| Injection Vol. | 10 µL | A typical injection volume that can be adjusted based on concentration and sensitivity requirements. |
Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the analysis of forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and safety of pharmaceutical products. This guide has provided a comprehensive overview of the potential degradation pathways, recommended storage conditions, and detailed methodologies for assessing its stability. By implementing robust storage and handling protocols, conducting thorough forced degradation studies, and developing a validated stability-indicating analytical method, researchers and drug development professionals can ensure the integrity of this important chemical intermediate. A proactive and scientifically grounded approach to stability assessment is fundamental to successful and compliant drug development.
References
-
INCHEM. (2001). ICSC 1013 - ANILINE HYDROCHLORIDE. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Aniline hydrochloride. Retrieved from [Link]
- Polymer Bulletin. (2023, May 23).
-
NJ.gov. Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. Retrieved from [Link]
- Asian Journal of Chemistry. (2012, July 18).
-
ICH. (1996, November 6). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ICH. Quality Guidelines. Retrieved from [Link]
- Remedial Technologies for Aniline and Aniline Derivatives Elimination
- Benchchem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
- Biomedical and Environmental Sciences.
- CIPAC. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL.
-
PubChem. 3-Chloro-4-methylaniline. Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- ResearchGate.
- Merck Millipore. Complete Monograph Methods.
- Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
- ResearchGate. (2016, March 28). Photodegradation of aniline in aqueous suspensions of microalgae.
- PubMed. (2012, March 5).
- ResearchGate. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
- MDPI. (2024, March 19). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2.
- FDA. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products.
- ACS Publications.
- IJPPR. (2023, February 28).
- IJTSRD.
- Physics Wallah. (2023, October 19). NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques.
- NIH.
- Sigma-Aldrich. 3-Chloro-4-isopropoxyaniline AldrichCPR.
- ResearchGate. (2025, August 9). Photodegradation of aniline in aqueous suspensions of microalgae.
- (PDF) Oxidation stability of Ti 3 C 2 T x MXene nanosheets in solvents and composite films.
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones.
- Wikipedia.
- PubMed. (2025, March 15). Characterization of main degradation products from dendrobine under stress conditions by multistage cleavage of UPLC-ESI-IT-TOF.
- Journal of Chemical Sciences. (2024, December 30).
- Journal of the Chemical Society C. Oxidation of substituted anilines to nitroso-compounds.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradability of chlorinated anilines in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. ajrconline.org [ajrconline.org]
- 15. echemi.com [echemi.com]
- 16. digibuo.uniovi.es [digibuo.uniovi.es]
An In-Depth Technical Guide to 3-Chloro-4-isopropoxyaniline Hydrochloride: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-isopropoxyaniline hydrochloride is a substituted aniline derivative that has garnered interest within the medicinal chemistry community. Its unique structural features—a chlorinated aromatic ring, an isopropoxy group, and an amine—make it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of targeted therapies. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, analytical methodologies, and its potential applications in drug discovery, with a focus on the development of kinase inhibitors.
Physicochemical Properties
The hydrochloride salt of 3-Chloro-4-isopropoxyaniline enhances its stability and handling properties compared to the free base. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 35594-48-0 (hydrochloride); 5211-04-1 (free base) | [1] |
| Molecular Formula | C₉H₁₃Cl₂NO | [1] |
| Molecular Weight | 222.11 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Solubility | Soluble in organic solvents such as methanol and DMSO. Aqueous solubility is expected to be higher than the free base. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [1] |
Commercial Availability
This compound is available from several commercial suppliers, typically on a research to bulk scale. When sourcing this compound, it is crucial to verify the purity and analytical data provided by the supplier.
| Supplier | Product Number (Example) | Purity (Typical) | Notes |
| BLDpharm | BD263268 | ≥97% | |
| Chembridge | 50-000-6289 | Inquire | Available as the hydrochloride salt. |
| Enamine | ENA161-173444 | ≥95% | |
| Sigma-Aldrich | CDS002313 | Research grade | Sold as the free base, 3-Chloro-4-isopropoxyaniline. |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a two-step process starting from 2-chloro-4-nitrophenol. This is followed by the formation of the hydrochloride salt.
Synthetic Pathway
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene
The initial step involves the alkylation of the hydroxyl group of 2-chloro-4-nitrophenol with an isopropyl halide. The use of a moderately polar aprotic solvent like dimethylformamide (DMF) and a mild base such as potassium carbonate is crucial to favor O-alkylation over potential side reactions.
-
To a stirred solution of 2-chloro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Slowly add isopropyl bromide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-isopropoxy-4-nitrobenzene.
Step 2: Reduction of the Nitro Group to Form 3-Chloro-4-isopropoxyaniline
The reduction of the nitro group is a critical step. A common and effective method is the use of iron powder in the presence of an electrolyte like ammonium chloride in a mixed solvent system of ethanol and water. This method is generally preferred over catalytic hydrogenation for its cost-effectiveness and operational simplicity at a lab scale.
-
Suspend 2-chloro-1-isopropoxy-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-Chloro-4-isopropoxyaniline as the free base.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the aniline free base to its hydrochloride salt to improve stability and handling. This can be achieved by treating a solution of the aniline with hydrogen chloride.
-
Dissolve the crude 3-Chloro-4-isopropoxyaniline in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) or introduce anhydrous HCl gas until precipitation is complete. An alternative method is the addition of trimethylchlorosilane (1.1 eq) to the solution.[3]
-
Stir the resulting suspension at room temperature for 1-2 hours.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Analytical Methodologies
To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of substituted anilines. A reversed-phase method is typically suitable.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | A time-dependent gradient from a higher concentration of A to a higher concentration of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This method allows for the separation of the main compound from potential impurities such as unreacted starting materials or regioisomers.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm), showing characteristic splitting patterns for a trisubstituted benzene ring.
-
Isopropoxy Group: A septet for the CH proton (around δ 4.5-5.0 ppm) and a doublet for the two CH₃ groups (around δ 1.2-1.4 ppm).
-
Amine Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which can be concentration-dependent.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Signals for the six aromatic carbons, with their chemical shifts influenced by the chloro, isopropoxy, and amino substituents.
-
Signals for the CH and CH₃ carbons of the isopropoxy group.
Reference spectra of similar compounds, such as 4-chloro-N-(4-methoxybenzyl)aniline, can provide a basis for comparison.[2]
Applications in Drug Discovery: A Building Block for Kinase Inhibitors
Substituted anilines are a cornerstone in medicinal chemistry, serving as privileged scaffolds for the development of a wide array of therapeutic agents.[5][6] The structural features of this compound make it a particularly interesting building block for the synthesis of kinase inhibitors.
Hypothetical Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[7][8] The development of small molecule ALK inhibitors has transformed the treatment landscape for ALK-positive NSCLC.
A prominent example of a potent and selective ALK inhibitor is Ceritinib (LDK378) .[9] The core structure of Ceritinib features a 2,4-diaminopyrimidine scaffold, with one of the aniline substituents being 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. The isopropoxy group in this moiety plays a crucial role in binding to the kinase active site.
Given the structural similarity, this compound can be envisioned as a key starting material for the synthesis of novel ALK inhibitors. The chloro substituent offers a vector for further chemical modification through cross-coupling reactions to introduce additional functionalities that could enhance potency, selectivity, or pharmacokinetic properties.
Potential Role in Targeting EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is another well-validated target in oncology. Many EGFR inhibitors, such as gefitinib and erlotinib, incorporate a substituted aniline moiety that binds to the hinge region of the kinase domain.[10][11] The 3-chloro-4-isopropoxy substitution pattern could offer a unique combination of steric and electronic properties to optimize binding to the ATP pocket of EGFR.
Safety and Handling
This compound should be handled with care in a laboratory setting. Based on data for the free base and similar chloroanilines, the following hazards should be considered[1]:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling.
Always consult the Safety Data Sheet (SDS) from the specific supplier before use.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its structural attributes make it an attractive starting point for the synthesis of novel kinase inhibitors targeting key signaling pathways in oncology, such as those driven by ALK and EGFR. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- BLDpharm. This compound. (URL not available)
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. ([Link])
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. ([Link])
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. ([Link])
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. ([Link])
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. ([Link])
-
Supplementary Material. The Royal Society of Chemistry. ([Link])
-
Quantification of aniline and N-methylaniline in indigo. PubMed Central. ([Link])
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. ([Link])
-
Organic Syntheses Procedure. Organic Syntheses. ([Link])
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise. ([Link])
-
The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. National Institutes of Health. ([Link])
- Compounds and compositions as protein kinase inhibitors.
-
Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed Central. ([Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. ([Link])
-
Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl). PubMed. ([Link])
-
Organic Syntheses Procedure. Organic Syntheses. ([Link])
-
United States Patent. Google Patents. ([Link])
- Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. ([Link])
-
Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). ResearchGate. ([Link])
-
EGFR inhibitors synthesis and biological assessment. Dove Medical Press. ([Link])
-
Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PubMed Central. ([Link])
-
Making Aniline HCl. YouTube. ([Link])
-
Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. PubMed. ([Link])
- Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
- TRK inhibitors useful as anticancer drugs.
- Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL).
-
Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. PubMed. ([Link])
- method for salt preparation.
Sources
- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
toxicological data of 3-Chloro-4-isopropoxyaniline hydrochloride
An In-depth Technical Guide to the Toxicological Profile of 3-Chloro-4-isopropoxyaniline Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive toxicological overview of this compound (CAS No: 35594-48-0), a substituted aniline of interest to researchers and drug development professionals. Given the limited publicly available toxicological data for this specific compound, this document establishes a predictive toxicological profile based on available safety data for the free base, 3-Chloro-4-isopropoxyaniline, and by drawing scientifically grounded inferences from structurally related chloroanilines. The methodologies and frameworks presented herein are aligned with international regulatory standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure a robust and reliable assessment.
Chemical Identity and Initial Hazard Assessment
This compound is a chlorinated aromatic amine. The initial hazard identification is derived from the Safety Data Sheet (SDS) for the free base form, which is expected to have a very similar toxicological profile.
Table 1: GHS Hazard Identification for 3-Chloro-4-isopropoxyaniline
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Carcinogenicity | Category 1B | H350: May cause cancer. |
| Aquatic Hazard, Acute | Category 1 | H400: Very toxic to aquatic life. |
| Aquatic Hazard, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Data sourced from a Safety Data Sheet for the free base, 3-Chloro-4-isopropoxyaniline.
The immediate implications of this GHS classification are the need for stringent containment and personal protective equipment (PPE) when handling this compound. The high acute toxicity and potential for carcinogenicity and skin sensitization demand rigorous safety protocols.
A Proposed Strategy for Comprehensive Toxicological Evaluation
For a novel compound like this compound, a tiered and systematic approach to toxicological testing is essential. This strategy maximizes data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[1]
Caption: Tiered toxicological evaluation workflow.
This tiered approach begins with non-animal methods to screen for primary toxicities and progresses to more complex in vivo studies only as necessary, based on the results of the preceding tier and the intended application of the compound.
Acute Toxicity Profile
Acute toxicity studies are fundamental to understanding the immediate hazards of a substance upon a single exposure.
Table 2: Acute Toxicity Data for 3-Chloro-4-isopropoxyaniline
| Endpoint | Species | Route | Value | Observed Effects |
| LD50 | Rat (female) | Oral | 300.0 mg/kg | Behavioral: Convulsions or effect on seizure threshold. |
This data is for the free base and serves as a strong indicator for the hydrochloride salt.
Methodological Insight: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The OECD 423 guideline is a stepwise procedure that minimizes animal use while allowing for hazard classification.[2]
Protocol: OECD 423 Guideline
-
Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rat).
-
Dose Selection & Justification: Based on existing data (in this case, the 300 mg/kg LD50), a starting dose is chosen from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). A start at 300 mg/kg would be scientifically justified.
-
Procedure:
-
Administer the starting dose to a group of 3 animals by oral gavage.[2]
-
Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity and mortality.
-
The outcome (number of mortalities) determines the next step:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified.
-
If 0 or 1 animal dies, the next higher dose is administered to a new group of 3 animals.
-
If the initial dose was 300 mg/kg and resulted in mortality, a lower dose would be tested to refine the LD50 estimate.
-
-
-
Data Analysis: The final classification is based on the pattern of mortality across the tested dose levels.
The observation of convulsions suggests a potential for neurotoxicity, a critical finding that would warrant further investigation in repeated-dose studies.
Irritation and Sensitization Potential
The SDS for the free base indicates no significant skin or eye irritation in rabbit studies. However, a critical finding is the classification as a skin sensitizer.
-
Skin Corrosion/Irritation: Rabbit study result: No eye irritation - 4 h.
-
Serious Eye Damage/Eye Irritation: Rabbit study result: No eye irritation - 24 h.
-
Skin Sensitization: May cause an allergic skin reaction.
Methodological Insight: In Vitro Skin Sensitization (ARE-Nrf2 Luciferase Test Method, OECD 442D)
To confirm sensitization potential and understand its mechanism without animal testing, an in vitro method like the ARE-Nrf2 luciferase assay is employed. This assay identifies substances that induce the Keap1-Nrf2-ARE pathway, a key cellular signaling pathway indicative of skin sensitization potential.
Caption: Keap1-Nrf2 pathway in skin sensitization.
Genotoxicity: An Inferential Assessment
No direct genotoxicity data for this compound was identified. However, aromatic amines as a class are frequently associated with genotoxic potential, often requiring metabolic activation to exert their effects. Therefore, a standard genotoxicity testing battery is mandatory for any further development.
Standard Genotoxicity Testing Battery
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): This initial screen assesses the potential to induce gene mutations. It uses various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction). A positive result is a significant, dose-dependent increase in revertant colonies.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects chromosomal damage (clastogenicity) or aneuploidy. Human lymphocytes or cell lines like L5178Y are exposed to the test compound.[3] The formation of micronuclei, which are small nuclei containing fragments of or whole chromosomes, indicates genotoxic activity.
-
In Vitro Mouse Lymphoma Assay (MLA, OECD 490): This assay detects both gene mutations and clastogenic events at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.[3]
The combination of these tests provides a comprehensive screen for the major endpoints of genetic damage.
Carcinogenicity: A Significant Concern
The classification "May cause cancer" (H350) is a serious flag. While no specific 2-year bioassay data exists for this compound, the evidence from structurally related chloroanilines is highly informative.
Surrogate Data: p-Chloroaniline (PCA)
Long-term carcinogenicity studies on PCA hydrochloride revealed clear evidence of carcinogenic activity.[4]
-
In Male F344/N Rats: A significant increase in the incidence of sarcomas of the spleen.[4]
-
In Male B6C3F1 Mice: Increased incidences of hepatocellular adenomas or carcinomas and hemangiosarcomas of the liver or spleen.[4]
The carcinogenic potential of many aromatic amines is linked to their metabolic activation, primarily through N-hydroxylation, leading to the formation of reactive intermediates that can form DNA adducts.
Caption: Hypothetical metabolic activation of an aromatic amine.
Given the structural similarity and the carcinogenicity findings for PCA, it is prudent to assume that this compound also possesses carcinogenic potential until proven otherwise through a 2-year rodent bioassay (OECD 451 or 453).
Reproductive and Developmental Toxicity
No specific data on the reproductive or developmental toxicity of this compound are available. However, studies on other chlorinated anilines indicate a potential for such effects.
Surrogate Data: 3,4-dichloroaniline (3,4-DCA)
Studies in Javanese medaka (Oryzias javanicus) exposed to 3,4-DCA showed significant reproductive toxicity, including:
-
Reduced spawning rate and fertilization.[5]
-
Disrupted oocyte development and ovarian cell structure in females.[5]
These findings suggest that chlorinated anilines can interfere with endocrine pathways and gonadal development, making reproductive toxicity a key endpoint to evaluate for this compound, likely starting with a Reproduction/Developmental Toxicity Screening Test (OECD 421 or 422).
Summary and Integrated Risk Assessment
Table 3: Integrated Toxicological Profile of this compound
| Toxicological Endpoint | Finding/Prediction | Basis of Evidence |
| Acute Toxicity | High. Toxic via oral, dermal, and inhalation routes. Potential for neurotoxicity (convulsions). | Direct data on free base (LD50: 300 mg/kg). |
| Skin/Eye Irritation | Low. Not classified as a skin or eye irritant. | Direct data on free base. |
| Skin Sensitization | High. Expected to be a skin sensitizer. | Direct data on free base. |
| Genotoxicity | High Suspicion. Aromatic amines are often genotoxic. Testing is required. | Chemical class concern; no direct data. |
| Carcinogenicity | High Suspicion. Classified as "May cause cancer". | Direct classification; strong evidence from surrogate p-chloroaniline.[4] |
| Reproductive Toxicity | Moderate Suspicion. Potential for effects on fertility and development. | Evidence from surrogate 3,4-dichloroaniline.[5] |
This compound should be handled as a substance with high acute toxicity and significant potential for long-term effects, including carcinogenicity and skin sensitization. The absence of comprehensive data necessitates a cautious approach. Any development program involving this compound must include empirical toxicological testing, following a tiered strategy as outlined in this guide. The primary areas for immediate investigation should be a full genotoxicity battery and a 28-day repeated-dose study to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). Based on these findings, the necessity of chronic carcinogenicity and full reproductive toxicity studies can be determined.
References
-
OECD Guidelines for the Testing of Chemicals, Section 4, Health Effects. Organisation for Economic Co-operation and Development. [Link]
-
In vitro testing methods | Toxicology Class Notes. Fiveable. [Link]
-
OECD GUIDELINES.pptx. SlideShare. [Link]
-
OECD Test Guideline 425. National Toxicology Program (NTP). [Link]
-
OECD GUIDELINE FOR TESTING OF CHEMICALS 423. National Toxicology Program (NTP). [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Vietnam Center for Food Safety Risk Assessment (VFSA). [Link]
-
In vitro testing of drug toxicity | PPTX. SlideShare. [Link]
-
In vitro toxicity testing protocols. Oregon Health and Science University. [Link]
-
In Vitro Toxicity Testing Protocols. The Commonwealth Scientific and Industrial Research Organisation (CSIRO). [Link]
-
In Vitro Toxicology Testing. Charles River Laboratories. [Link]
-
Carcinogenicity of p-chloroaniline in rats and mice. PubMed. [Link]
-
3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. PubMed. [Link]
-
3-Chloro-4-methylaniline. PubChem. [Link]
-
3-Chloro-4-isopropylaniline. PubChem. [Link]
-
Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryziasjavanicus, Bleeker 1854). MDPI. [Link]
-
NO SIGNIFICANT RISK LEVELS (NSRLS) FOR PROPOSITION 65 CARCINOGENS: p-CHLOROANILINE (CAS No. 106-47-8) AND p-CHLOROANILINE HYDROCHLORIDE (CAS No. 20265-96-7). OEHHA. [Link]
-
Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. PubChem. [Link]
-
TR-189: p-Chloroaniline (CASRN 106-47-8). National Toxicology Program. [Link]
-
3-Chloro-4-isopropoxyaniline. Oakwood Chemical. [Link]
Sources
Methodological & Application
The Synthetic Utility of 3-Chloro-4-isopropoxyaniline Hydrochloride: A Guide for Organic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 3-chloro-4-isopropoxyaniline hydrochloride in organic synthesis. This versatile building block is of significant interest in medicinal chemistry, particularly in the construction of kinase inhibitors. This document will delve into its physicochemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its use.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is an aromatic amine that possesses a unique combination of electronic and steric properties, making it a valuable synthon in the design of biologically active molecules. The presence of a chlorine atom at the 3-position and an isopropoxy group at the 4-position on the aniline ring influences the molecule's reactivity and its ability to participate in crucial interactions with biological targets.
The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various reaction conditions. In drug discovery, substituted anilines are foundational components of many kinase inhibitors, where the aniline moiety often forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The specific substitution pattern of 3-chloro-4-isopropoxyaniline allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Physicochemical and Safety Profile
A thorough understanding of the properties and safe handling of this compound is paramount for its successful application in the laboratory.
| Property | Value |
| CAS Number | 5211-04-1 (for the free base) |
| Molecular Formula | C₉H₁₃Cl₂NO (for the hydrochloride salt) |
| Molecular Weight | 222.11 g/mol (for the hydrochloride salt) |
| Appearance | Typically an off-white to light-colored solid. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
| Safety Precautions | Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation. It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1] |
Core Synthetic Applications
This compound is a versatile precursor for two principal types of transformations that are fundamental in the synthesis of complex molecules, particularly in the pharmaceutical industry:
-
Palladium-Catalyzed C-N Cross-Coupling Reactions: The amine functionality readily participates in Buchwald-Hartwig amination reactions with aryl and heteroaryl halides. This reaction is a cornerstone for the synthesis of diarylamines and N-heteroaryl anilines, which are common motifs in kinase inhibitors.
-
Amide Bond Formation: The nucleophilic amine can be acylated with carboxylic acids or their derivatives (e.g., acid chlorides, activated esters) to form amides. This transformation is widely used to introduce side chains that can modulate the biological activity and physical properties of the target molecule.
The following sections provide detailed protocols for these key applications, drawing upon established methodologies and providing insights into the rationale behind the experimental choices.
Application Note 1: Synthesis of N-Aryl Pyrimidine Scaffolds via Buchwald-Hartwig Amination
The coupling of substituted anilines with pyrimidine cores is a common strategy in the development of kinase inhibitors. The resulting N-aryl pyrimidine scaffold often serves as the hinge-binding element of the inhibitor. This protocol details a representative Buchwald-Hartwig amination of a dichloropyrimidine with 3-chloro-4-isopropoxyaniline. The hydrochloride salt is typically neutralized in situ by the base used in the reaction.
Rationale and Mechanistic Insight
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. The catalytic cycle, as depicted below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The final step is a reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst.
The choice of ligand is critical for the success of this reaction, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and the aniline hydrochloride starting material.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of a Mono-aminated Pyrimidine
This protocol is adapted from established procedures for the selective mono-amination of dichloropyrimidines.
Materials:
-
2,5-Dichloropyrimidine
-
This compound
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.5 eq).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Add 2,5-dichloropyrimidine (1.0 eq) and this compound (1.1 eq) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated pyrimidine.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dichloropyrimidine | 3-Chloro-4-isopropoxyaniline HCl | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.5) | Toluene | 110 | 18 | 75-85 |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 |
Application Note 2: Amide Bond Formation for Library Synthesis
The synthesis of amide libraries from a common aniline core is a powerful strategy in drug discovery to explore structure-activity relationships (SAR). 3-Chloro-4-isopropoxyaniline can be readily acylated with a diverse range of carboxylic acids to generate a library of N-(3-chloro-4-isopropoxyphenyl) amides.
Rationale and Mechanistic Insight
Amide bond formation between a carboxylic acid and an amine is typically not spontaneous and requires the activation of the carboxylic acid. Common methods include conversion to an acid chloride or the use of coupling reagents. The use of an acid chloride is a robust and widely used method. The carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then readily reacts with the aniline to form the amide bond, with the liberation of HCl, which is scavenged by a base.
Sources
Application Notes and Protocols for 3-Chloro-4-isopropoxyaniline Hydrochloride in Synthetic Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
3-Chloro-4-isopropoxyaniline hydrochloride is a substituted aniline that has emerged as a valuable building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern—a chlorine atom ortho to the amino group and an isopropoxy group para to it—imparts a specific set of electronic and steric properties that make it an attractive starting material for the synthesis of complex molecular architectures. The hydrochloride salt form enhances its stability and ease of handling as a solid reagent.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, safety and handling guidelines, and detailed protocols for its application in key synthetic transformations. These protocols are designed to serve as a robust starting point for researchers and drug development professionals engaged in the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitors and other targeted therapies. The structural motif of a substituted aniline is prevalent in a wide array of pharmaceuticals, and understanding the reactivity of this specific reagent is crucial for its effective utilization.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and successful application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35594-48-0 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO · HCl | [3] |
| Molecular Weight | 222.12 g/mol | [3] |
| Appearance | Solid | |
| Synonyms | (3-chloro-4-isopropoxyphenyl)amine hydrochloride | [1] |
| InChI Key | YXBDJALKYPUAFT-UHFFFAOYSA-N |
Table 2: Safety Information and GHS Hazard Statements
| Hazard | Description | Precautionary Measures | Reference(s) |
| Pictograms | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling. | [3] | |
| Signal Word | Warning | [3] | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [3] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
Synthetic Applications and Protocols
This compound is a versatile reagent that can participate in a variety of chemical transformations, primarily leveraging the nucleophilicity of the aniline nitrogen and the potential for the aryl chloride to engage in cross-coupling reactions. The following protocols are representative of the key applications of this reagent in modern organic synthesis.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. 3-Chloro-4-isopropoxyaniline can be readily acylated to produce a diverse range of amides, which are common scaffolds in pharmaceutical agents.
Causality Behind Experimental Choices: The hydrochloride salt must first be neutralized to the free aniline to enable its nucleophilic attack on an activated carboxylic acid derivative. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with an electronically modified aniline such as this. Reagents like HATU or HOBt/EDC are effective in activating the carboxylic acid and facilitating the amide bond formation under mild conditions.
Experimental Protocol: Amide Coupling with a Carboxylic Acid
-
Objective: To synthesize an N-(3-chloro-4-isopropoxyphenyl)amide derivative.
-
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent(s) (HATU or EDC/HOBt).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend this compound (1.05 eq) in DMF and add DIPEA or TEA (2.5 eq) to neutralize the salt and provide the free aniline.
-
Add the aniline solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
-
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] 3-Chloro-4-isopropoxyaniline can serve as the amine coupling partner with various aryl halides or triflates to generate diarylamines, which are important structures in materials science and medicinal chemistry.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides, is highly dependent on the choice of the palladium catalyst and the phosphine ligand. Bulky, electron-rich phosphine ligands, such as XPhos, are often required to facilitate the oxidative addition of the aryl chloride to the palladium center. A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the aniline and facilitate the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Objective: To synthesize a diarylamine derivative via C-N cross-coupling.
-
Materials:
-
This compound
-
Aryl halide or triflate (1.0 eq)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
XPhos (2-4 mol%) or other suitable phosphine ligand
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene or dioxane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.1 eq), sodium tert-butoxide (1.4 eq), the palladium precursor, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until the starting materials are consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diarylamine.[5]
-
Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6] The chlorine atom of 3-Chloro-4-isopropoxyaniline can participate in this reaction, albeit requiring more forcing conditions compared to the corresponding bromide or iodide, to form biaryl structures. These motifs are prevalent in many classes of pharmaceuticals.
Causality Behind Experimental Choices: The activation of the C-Cl bond for oxidative addition to the palladium catalyst is the critical step in the Suzuki-Miyaura coupling of aryl chlorides.[7] This requires a highly active catalyst system, typically composed of a palladium(0) source and a bulky, electron-rich phosphine ligand. The choice of base and solvent system is also crucial for an efficient reaction, with a strong base like potassium phosphate or cesium carbonate often being employed in a mixed solvent system to ensure the solubility of all components.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Objective: To synthesize a biaryl derivative through C-C bond formation.
-
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 eq)
-
Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like SPhos Pd G2
-
SPhos or a similar bulky phosphine ligand (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene and water (e.g., 10:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), the palladium precursor, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., toluene/water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[8]
-
Conclusion: An Enabling Reagent for Complex Synthesis
This compound is a strategically functionalized building block that offers synthetic chemists a reliable entry point into a variety of important molecular scaffolds. Its utility in fundamental reactions such as amide bond formation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling underscores its importance in the synthesis of complex targets, particularly within the pharmaceutical industry. The protocols outlined in this guide provide a solid foundation for the use of this reagent, and with appropriate optimization, can be adapted to a wide range of substrates. As the demand for novel, highly functionalized small molecules continues to grow, the role of versatile intermediates like this compound will undoubtedly become even more critical in advancing the frontiers of drug discovery and materials science.
References
-
Royal Society of Chemistry. Supplementary Material. [Link]
-
MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Google Patents. United States Patent US 10,005,734 B2. [Link]
-
PubChem. 3-Chloro-4-fluoroaniline. [Link]
-
PubChem. 3-Chloro-4-isopropylaniline. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
- Google Patents.
-
Wikipedia. Suzuki reaction. [Link]
- Google Patents. US4124640A - Process for producing alkoxyanilines.
- Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
-
Reddit. Amide coupling. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
ResearchGate. Suzuki–Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link]
-
National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
Sources
- 1. Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 2. You are being redirected... [hit2lead.com]
- 3. echemi.com [echemi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-Chloro-4-isopropoxyaniline Hydrochloride in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Chloro-4-isopropoxyaniline hydrochloride as a key building block in medicinal chemistry. This document delves into its application in the synthesis of kinase inhibitors, offering detailed protocols, mechanistic insights, and a discussion of its role in structure-activity relationships (SAR).
Introduction: The Strategic Value of Substituted Anilines in Kinase Inhibitor Design
Substituted anilines are a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors. The aniline moiety serves as a versatile scaffold that can be readily modified to optimize a compound's pharmacological profile. The strategic placement of substituents on the aniline ring can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. This compound is a valuable synthon in this context, offering a unique combination of electronic and steric features that can be exploited in the design of potent and selective kinase inhibitors.
The chloro and isopropoxy groups on the aniline ring of the title compound play a crucial role in modulating its chemical reactivity and its interaction with biological targets. The electron-withdrawing nature of the chlorine atom can influence the pKa of the aniline nitrogen, affecting its ability to form key hydrogen bonds within the kinase hinge region. The isopropoxy group, on the other hand, provides a moderately bulky, lipophilic substituent that can occupy hydrophobic pockets in the ATP-binding site of kinases, thereby enhancing binding affinity and selectivity.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 5211-04-1 |
| Molecular Formula | C₉H₁₂ClNO · HCl |
| Molecular Weight | 222.12 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO. |
Safety Precautions: this compound is harmful if swallowed and may cause skin and eye irritation.[1] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application in Kinase Inhibitor Synthesis: A Focus on Quinoline Scaffolds
Substituted anilines are key components in a variety of kinase inhibitors, where they often form the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase. The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds, for instance, are found in numerous potent inhibitors of Src family kinases and other receptor tyrosine kinases.[2][3][4]
While a specific, marketed kinase inhibitor directly incorporating the 3-chloro-4-isopropoxy aniline moiety is not prominently documented in publicly available literature, its utility as a key intermediate in the synthesis of such compounds is demonstrated in the patent literature. A U.S. patent describes the use of 4-Chloro-3-isopropoxyaniline (the free base of the title compound) in the synthesis of a 6-Chloro-7-isopropoxy-2-methoxyquinoline-3-carbaldehyde, a key intermediate for novel kinase inhibitors.[5]
The following workflow illustrates the general strategy for incorporating 3-Chloro-4-isopropoxyaniline into a quinoline-based kinase inhibitor scaffold.
Caption: General workflow for the synthesis of a quinoline-based kinase inhibitor intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-Chloro-4-isopropoxyaniline from a nitro-precursor and its subsequent utilization in the synthesis of a key kinase inhibitor intermediate.
Protocol 1: Synthesis of 3-Chloro-4-isopropoxyaniline
This protocol is adapted from the synthesis of a structurally similar compound, 3-Chloro-4-(isopentyloxy)aniline, and provides a plausible route to the title compound.[6]
Step 1: Williamson Ether Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene
Caption: Williamson ether synthesis of the nitro-intermediate.
Materials:
-
2-Chloro-4-nitrophenol
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add isopropyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to obtain pure 1-chloro-2-isopropoxy-4-nitrobenzene.
Step 2: Reduction of the Nitro Group to Yield 3-Chloro-4-isopropoxyaniline
Caption: Reduction of the nitro group to the aniline.
Materials:
-
1-Chloro-2-isopropoxy-4-nitrobenzene
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a round-bottom flask, add 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq), iron powder (3.0 eq), and ammonium chloride (3.0 eq).
-
Add a mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® while hot to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-Chloro-4-isopropoxyaniline.
Protocol 2: Synthesis of a Quinoline-based Kinase Inhibitor Intermediate
This protocol is based on a procedure described in a U.S. patent and details the initial acylation of the free base, 4-Chloro-3-isopropoxyaniline.[5]
Step 1: Generation of the Free Base from this compound
Procedure:
-
Dissolve this compound in water.
-
Add a saturated solution of sodium bicarbonate or another suitable base dropwise with stirring until the pH is basic (e.g., pH 8-9).
-
The free base, 3-Chloro-4-isopropoxyaniline, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Acylation to N-(4-Chloro-3-isopropoxyphenyl)acetamide
Materials:
-
4-Chloro-3-isopropoxyaniline (free base)
-
Acetic anhydride
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a mixture of 4-chloro-3-isopropoxyaniline (1.0 eq) in dichloromethane, add DIPEA (2.0 eq).
-
Follow by the addition of acetic anhydride (1.5 eq).
-
Stir the resultant mixture at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), add water and stir for 10 minutes.
-
Separate the organic layer, wash with 1N HCl (aq) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-(4-chloro-3-isopropoxyphenyl)acetamide.
This acetylated intermediate can then be subjected to a Vilsmeier-Haack reaction to construct the quinoline ring system, as described in the patent literature.[5]
Structure-Activity Relationship (SAR) Insights
The 3-chloro and 4-isopropoxy substituents on the aniline ring are not merely passive components of the molecule; they actively contribute to the overall pharmacological profile of the resulting kinase inhibitor.
-
The 3-Chloro Group: The presence of a chlorine atom at the 3-position of the aniline ring can have several effects. Its electron-withdrawing nature can lower the pKa of the aniline nitrogen, which can be crucial for establishing the correct hydrogen bonding interactions with the kinase hinge region. Additionally, the chlorine atom can occupy a small hydrophobic pocket, contributing to the overall binding affinity. In some cases, halogen bonding interactions may also play a role in ligand binding.
-
The 4-Isopropoxy Group: The isopropoxy group at the 4-position provides a moderately bulky and lipophilic moiety. This group can be directed into a hydrophobic region of the ATP-binding site, often referred to as the "selectivity pocket." The size and shape of this pocket vary among different kinases, and thus, the isopropoxy group can be a key determinant of the inhibitor's selectivity profile. By filling this pocket, the isopropoxy group can significantly enhance the potency of the inhibitor for its target kinase while reducing its affinity for off-target kinases.
The combination of these two substituents provides a well-defined vector for orienting the inhibitor within the kinase active site and for fine-tuning its potency and selectivity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the affinity, selectivity, and pharmacokinetic properties of their lead compounds. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this synthon in their drug discovery efforts, ultimately contributing to the development of novel and effective targeted therapies.
References
- Boschelli, D. H., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of medicinal chemistry, 44(23), 3965–3977.
- Barrios Sosa, A. C., et al. (2004). Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. Bioorganic & medicinal chemistry letters, 14(9), 2155–2158.
- Boschelli, D. H., et al. (2002). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(12), 1577–1580.
- Lin, T., et al. (2018). U.S. Patent No. 10,005,734. Washington, DC: U.S.
Sources
- 1. echemi.com [echemi.com]
- 2. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Topic: Analytical Methods for the Quantification of 3-Chloro-4-isopropoxyaniline Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This application note provides a comprehensive guide to the analytical quantification of 3-Chloro-4-isopropoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. The accurate determination of its purity and concentration is critical for ensuring the quality, safety, and efficacy of final drug products. This document outlines detailed protocols for three distinct analytical methods: High-Performance Liquid Chromatography (HPLC) as the primary method, Gas Chromatography (GC) as a complementary technique for volatile impurity profiling, and UV-Vis Spectrophotometry for rapid, high-concentration screening. The causality behind experimental choices, method validation principles according to ICH guidelines, and comparative data are presented to empower researchers and quality control professionals in selecting and implementing the most appropriate methodology for their needs.
Introduction: The Critical Role of Intermediate Quantification
This compound is a substituted aniline derivative utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates directly impacts the impurity profile of the final API, which is a matter of intense regulatory scrutiny. Therefore, robust and reliable analytical methods are essential for:
-
Quality Control (QC): Ensuring that batches of the intermediate meet predefined purity specifications before use in subsequent synthetic steps.
-
Process Optimization: Monitoring the efficiency of chemical reactions and purification processes.
-
Stability Studies: Assessing the degradation of the intermediate under various storage conditions.
-
Regulatory Compliance: Providing documented evidence of quality and consistency for regulatory submissions.[1][2]
This guide is structured to provide both the theoretical grounding and the practical, step-by-step protocols required to establish validated analytical workflows in a research or GMP (Good Manufacturing Practice) environment.
Physicochemical Properties of 3-Chloro-4-isopropoxyaniline
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol [3] |
| CAS Number | 5211-04-1 (for free base)[3] |
| Appearance | Typically a solid[4] |
| Structure | |
Primary Method: High-Performance Liquid Chromatography (HPLC)
For the quantification of non-volatile, thermally stable organic molecules like 3-Chloro-4-isopropoxyaniline, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard.[5][6] Its widespread adoption is due to its high resolution, sensitivity, and specificity.
2.1. Principle of RP-HPLC
The method separates the analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the stationary phase. 3-Chloro-4-isopropoxyaniline, possessing a chromophore, absorbs UV light, allowing for sensitive detection and quantification based on the peak area, which is proportional to its concentration.
2.2. Experimental Protocol: RP-HPLC with UV Detection
This protocol is a robust starting point and should be validated in-house to confirm its suitability for the specific sample matrix.
Instrumentation
-
HPLC system with a gradient pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Reagents and Materials
-
This compound Reference Standard.
-
Acetonitrile (HPLC Grade).
-
Water (HPLC or Milli-Q Grade).
-
Formic Acid (or Phosphoric Acid, ACS Grade).
-
Methanol (HPLC Grade).
-
0.45 µm Syringe Filters (PTFE or other compatible material).
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving small aromatic molecules from impurities. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape for amines and provides buffering. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Elution | Isocratic or Gradient (e.g., 60:40 A:B) | Start with isocratic; use gradient if impurities are close to the main peak. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (λ) | 245 nm | Typical absorbance maximum for substituted anilines. Verify by scanning the reference standard. |
| Injection Volume | 10 µL | Adjust as needed based on concentration and sensitivity. |
Solution Preparation
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the sample (e.g., 1-100 µg/mL).
-
Sample Solution (~0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solution(s). Bracketing with standards is recommended for long runs.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample using the linear regression equation from the calibration curve.
2.3. Method Validation: A Self-Validating System
Any analytical method used for QC must be validated to prove its suitability for the intended purpose.[1][7] The validation parameters, based on ICH Q2(R1) guidelines, ensure the trustworthiness of the results.[8]
Summary of HPLC Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is only from the analyte. | Peak purity analysis (PDA), no interference at the analyte's retention time from blank or placebo. |
| Linearity | Proves a direct relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise and accurate. | Defined by the linearity study. |
| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery from spiked samples at multiple levels. |
| Precision | Measures the scatter of results from multiple analyses. | Repeatability (intra-day) & Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%. |
| LOD & LOQ | Lowest concentration that can be detected and quantified. | LOD: S/N ratio ≥ 3:1; LOQ: S/N ratio ≥ 10:1. |
| Robustness | Measures the method's resilience to small, deliberate changes. | No significant impact on results when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
2.4. Visualization of HPLC Workflow
Caption: Workflow for HPLC Quantification of 3-Chloro-4-isopropoxyaniline.
Alternative Method: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[9] For 3-Chloro-4-isopropoxyaniline, it serves as an excellent orthogonal method to HPLC, particularly for identifying and quantifying volatile process impurities or residual solvents that might not be detected by HPLC.
3.1. Principle and Causality
In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase (carrier gas) and a stationary phase coated on the column wall. Because anilines can be polar and may exhibit poor peak shape due to interactions with the column, derivatization (e.g., silylation) is sometimes employed to increase volatility and reduce tailing, although direct injection is often feasible on modern inert columns.[10] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification.
3.2. Experimental Protocol: GC-FID/MS
Instrumentation
-
Gas Chromatograph with a split/splitless injector.
-
FID or Mass Spectrometer detector.
-
Autosampler.
-
Data System.
Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C (FID) or MS Transfer Line at 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Injection Mode | Split (e.g., 50:1) |
Sample Preparation
-
Solvent: Use a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
3.3. Visualization of GC Workflow
Caption: Workflow for GC Analysis of Volatile Impurities.
Screening Method: UV-Vis Spectrophotometry
For rapid, in-process checks or high-concentration assays where the sample matrix is simple and free of interfering substances, UV-Vis spectrophotometry offers a fast and straightforward quantification method.
4.1. Principle
This technique is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. Its primary limitation is a lack of specificity, as any compound that absorbs light at the chosen wavelength will contribute to the signal.[11]
4.2. Experimental Protocol: UV-Vis
Instrumentation
-
Dual-beam UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure
-
Determine λmax: Scan a dilute solution of the reference standard (e.g., 10 µg/mL in methanol) from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of at least five standards of known concentration. Measure the absorbance of each at the λmax, using the solvent as a blank. Plot absorbance vs. concentration.
-
Prepare Sample: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.
-
Quantify: Measure the absorbance of the sample solution and use the calibration curve's regression equation to calculate the concentration.
Method Comparison Summary
The choice of method depends entirely on the analytical objective. The following table provides a comparative summary to guide this decision.
| Feature | HPLC-UV | GC-FID/MS | UV-Vis Spectrophotometry |
| Specificity | High | High | Low |
| Primary Use | Purity/Assay, Impurity Profiling | Volatile Impurities, Residual Solvents | Rapid In-Process Checks, High-Concentration Assay |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Sample Prep. | Moderate (Dissolution, Filtration) | Simple (Dissolution) | Simple (Dilution) |
| Throughput | Moderate | Moderate to High | Very High |
| Limitations | Not suitable for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Prone to interference from other UV-absorbing species. |
Conclusion
The reliable quantification of this compound is a fundamental requirement for its use in pharmaceutical manufacturing. Reversed-Phase HPLC with UV detection stands as the most robust, specific, and reliable method for purity and assay determination. It should be considered the primary QC tool and must be fully validated according to established guidelines to ensure data integrity. GC-MS provides a powerful orthogonal technique for characterizing the volatile impurity profile, while UV-Vis spectrophotometry serves as a valuable tool for high-throughput, in-process monitoring where specificity is not a primary concern. The implementation of these methods provides a comprehensive analytical strategy to ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Echemi. (n.d.). 3-chloro-4-isopropoxyaniline.
- BLDpharm. (n.d.). 35721-17-6|3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Labforward. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
- Patil, A. S., & Bhinge, S. D. (n.d.).
- U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- ACS. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-isopropoxyaniline AldrichCPR.
- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- ResearchGate. (2025). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. echemi.com [echemi.com]
- 4. 3-Chloro-4-isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wjarr.com [wjarr.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. epa.gov [epa.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
HPLC method for 3-Chloro-4-isopropoxyaniline hydrochloride analysis
An Application Note for the Quality Control of 3-Chloro-4-isopropoxyaniline hydrochloride by Reversed-Phase High-Performance Liquid Chromatography
Authored by: Senior Application Scientist, Gemini Division
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity essential for the safety and efficacy of the final active pharmaceutical ingredient (API). The described method utilizes a standard C18 stationary phase with a simple acidic mobile phase and UV detection, providing excellent peak shape and resolution. This document provides a detailed protocol, system suitability criteria, and explains the scientific rationale behind the method parameters, making it suitable for implementation in research, development, and quality control laboratories.
Introduction and Scientific Rationale
This compound is an aromatic amine derivative whose purity is a critical quality attribute in drug manufacturing. Impurities arising from the synthesis, such as starting materials or positional isomers, can affect the impurity profile of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and semi-volatile organic molecules due to its high resolution, sensitivity, and accuracy.[1]
The method detailed herein is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic partitioning between a non-polar stationary phase (C18) and a polar mobile phase.[2] As an amine-containing compound, 3-Chloro-4-isopropoxyaniline is basic. Analysis of basic compounds on silica-based columns can often lead to poor peak shapes (tailing) due to strong interactions between the basic analyte and residual acidic silanol groups on the stationary phase. To mitigate this, the mobile phase is acidified with formic acid. At a low pH, the aniline moiety is protonated, ensuring it exists in a single ionic form. This protonation, along with the acidic mobile phase, effectively suppresses the undesirable silanol interactions, leading to sharp, symmetrical peaks and reproducible retention times.
Analyte Properties
-
Compound Name: this compound
-
Synonyms: (3-chloro-4-isopropoxyphenyl)amine hydrochloride[3]
-
CAS Number: 35594-48-0[4]
-
Molecular Formula: C₉H₁₂ClNO · HCl
-
Molecular Weight: 222.11 g/mol
-
Chemical Structure (Free Base):
(Image Source: PubChem)
HPLC Method Parameters
A comprehensive summary of the instrumental conditions is provided below. These parameters have been optimized to provide a robust and efficient separation.
| Parameter | Specification |
| Instrument | Standard HPLC System with UV/Vis or DAD Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile / 0.1% (v/v) Formic Acid in Water (55:45 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile / Water (50:50 v/v) |
Experimental Protocols
Reagent and Solution Preparation
Causality: The use of HPLC-grade solvents and reagents is critical to avoid introducing contaminants that could interfere with the analysis or create a high baseline.[5] The mobile phase is degassed to prevent the formation of air bubbles, which can cause pressure fluctuations and baseline noise.[5]
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water
-
Add 1.0 mL of formic acid to a 1 L volumetric flask.
-
Dilute to the mark with HPLC-grade water.
-
Mix thoroughly and degas using vacuum filtration or sonication for 15 minutes.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC-grade acetonitrile directly. Degas before use.
-
-
Working Mobile Phase (55:45 Acetonitrile:Aqueous)
-
In a suitable container, carefully measure and mix 550 mL of Mobile Phase B and 450 mL of Mobile Phase A.
-
-
Diluent Preparation (50:50 Acetonitrile:Water)
-
Mix 100 mL of HPLC-grade acetonitrile with 100 mL of HPLC-grade water.
-
-
Standard Solution Preparation (Concentration: 0.5 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Sample Solution Preparation (Concentration: 0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Solution.
-
Analytical Workflow Diagram
The overall process from sample preparation to final result is streamlined for efficiency and reproducibility.
Caption: Workflow for the HPLC analysis of 3-Chloro-4-isopropoxyaniline HCl.
System Validation and Trustworthiness
To ensure the validity of the analytical results, a system suitability test (SST) must be performed before any sample analysis. The SST is a self-validating component of the method that confirms the HPLC system is performing adequately.
System Suitability Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution (0.5 mg/mL).
-
Evaluate the results against the acceptance criteria listed in the table below.
Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 2 indicates peak tailing. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | RSD ≤ 2.0% for peak area from five replicate injections | Demonstrates the precision and reproducibility of the analytical system. |
Principle of Separation Diagram
The following diagram illustrates the interaction of the protonated analyte with the C18 stationary phase.
Caption: Analyte interaction within the reversed-phase HPLC column.
Expected Results and Conclusion
Using the described method, this compound should elute as a sharp, symmetrical peak with a stable retention time. The purity of the sample is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.
This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound. The protocol is designed for easy implementation, and the inclusion of system suitability criteria ensures that the generated data is reliable and trustworthy. The method is suitable for routine quality control, stability studies, and purity assessments in a regulated environment.
References
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved January 20, 2026, from [Link]
-
Sultan Qaboos University Journal for Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved January 20, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13913346, 3-Chloro-4-isopropylaniline. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 4. 3-chloro-4-(propan-2-yloxy)aniline hydrochloride | 35594-48-0 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Derivatization of 3-Chloro-4-isopropoxyaniline Hydrochloride for Enhanced Analytical Detection
Introduction
3-Chloro-4-isopropoxyaniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Rigorous analytical monitoring of this compound and its potential impurities is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). Direct analysis of 3-Chloro-4-isopropoxyaniline can be challenging due to its polarity and potential for low volatility, which can lead to poor chromatographic peak shape and reduced sensitivity in techniques like Gas Chromatography (GC).[2] Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations.[3] This process converts the polar primary amine group into a less polar, more volatile, and more thermally stable derivative, significantly improving its chromatographic behavior and detectability.[4][5]
This comprehensive guide provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the chosen derivatization strategies, offering insights honed from extensive laboratory experience to ensure robust and reliable analytical outcomes.
The Rationale for Derivatization
The primary amine functionality of this compound makes it a candidate for several analytical challenges. In gas chromatography, the polar N-H bond can interact with active sites in the GC inlet and column, leading to peak tailing and reduced analytical sensitivity.[2] By converting the amine to a less polar derivative, these interactions are minimized, resulting in sharper, more symmetrical peaks and lower detection limits.
For HPLC analysis, while the compound is amenable to reversed-phase chromatography, derivatization can be employed to introduce a chromophore or fluorophore, thereby enhancing UV or fluorescence detection, respectively.[6] This is particularly useful when analyzing low-level impurities or when high sensitivity is required.
This application note will focus on two primary derivatization techniques: acylation and silylation , both widely recognized for their efficacy in the analysis of amines.[7][8]
Part 1: Derivatization for GC-MS Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Derivatization is often a prerequisite for the successful GC-MS analysis of polar compounds like anilines.[2]
Acylation: A Robust Method for Amine Derivatization
Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or an acyl chloride, to form a stable amide.[9] This transformation effectively "caps" the polar N-H group, increasing the compound's volatility and thermal stability.[10]
Experimental Protocol: Acylation with Acetic Anhydride
This protocol details the acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Vials, pipettes, and standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL glass vial.
-
Dissolution: Add 2 mL of deionized water to the vial and vortex to dissolve the sample.
-
Buffering: Prepare a solution of 100 mg of sodium acetate in 1 mL of deionized water and add it to the sample vial. The sodium acetate acts as a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[10]
-
Derivatization: While vortexing, add 0.5 mL of acetic anhydride to the vial. The reaction is typically rapid and may be slightly exothermic.
-
Reaction Time: Allow the reaction to proceed for 15-20 minutes at room temperature with occasional vortexing.
-
Extraction: Add 2 mL of ethyl acetate to the vial and vortex vigorously for 1 minute to extract the derivatized product.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the N-(3-chloro-4-isopropoxyphenyl)acetamide.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried ethyl acetate solution is now ready for injection into the GC-MS system.
Visualization of the Acylation Workflow
Caption: Workflow for the silylation of 3-Chloro-4-isopropoxyaniline HCl.
GC-MS Parameters
| Parameter | Acylated Derivative | Silylated Derivative |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | 80 °C (1 min), ramp to 250 °C at 20 °C/min, hold for 3 min |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.2 mL/min |
| MS Source Temp | 230 °C | 230 °C |
| MS Quad Temp | 150 °C | 150 °C |
| Scan Range (m/z) | 40-400 | 50-500 |
Part 2: HPLC Analysis of 3-Chloro-4-isopropoxyaniline
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. [1][11]While 3-Chloro-4-isopropoxyaniline can be analyzed directly by reversed-phase HPLC with UV detection, this section provides a robust protocol for its routine analysis.
Direct HPLC-UV Analysis
This method is suitable for the purity determination and quantification of this compound without derivatization.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents prior to use.
-
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution Preparation: Prepare the sample solution in the same diluent as the standard to a similar concentration.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Solvents A and B |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution(s).
-
Quantify the analyte and any impurities based on the calibration curve.
-
Visualization of the HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of 3-Chloro-4-isopropoxyaniline.
Conclusion
The choice between acylation and silylation for GC-MS analysis will depend on the specific requirements of the assay. Acylation is a robust and straightforward method suitable for routine analysis. Silylation, while requiring more stringent anhydrous conditions, offers excellent volatility enhancement for trace-level detection. For routine purity assessments, direct analysis by reversed-phase HPLC with UV detection provides a reliable and high-throughput solution. The protocols and insights provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reproducible analytical methods for this compound.
References
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Szulejko, J. E., & Kim, K.-H. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Lasekan, O., & Abbas, F. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. International Journal of Food Science, 2020, 8835924. [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
Arkles, B. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]
-
YouTube. (2020, September 10). Acetylation of aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Custom Analytics. (n.d.). HPLC | UPLC. Retrieved from [Link]
-
ResearchGate. (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Retrieved from [Link]
-
PubMed. (2009, September 7). Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Reagents: Selective Response & Detection. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-isopropylaniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]
-
PubMed. (2021, February 4). A Review of Analytical Methods for Codeine Determination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. HPLC | UPLC | Custom Analytics [customa.calabs.us]
3-Chloro-4-isopropoxyaniline hydrochloride as an intermediate in drug discovery
An Application Guide to 3-Chloro-4-isopropoxyaniline Hydrochloride: A Key Intermediate in Modern Drug Discovery
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will delve into its synthesis, physicochemical properties, and its pivotal role as a structural motif in the design of targeted therapeutics, particularly kinase inhibitors. The protocols and insights provided herein are designed to be both educational and immediately applicable in a research and development setting.
Introduction: The Strategic Value of Substituted Anilines
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with multiple biological targets. Substituted anilines are a prime example, forming the cornerstone of numerous FDA-approved drugs.[1] The strategic placement of various functional groups on the aniline ring allows for the fine-tuning of a compound's electronic, steric, and pharmacokinetic properties.[2]
This compound is a particularly valuable building block. Its constituent parts each serve a distinct purpose:
-
The Aniline Core: The primary amine provides a critical hydrogen bond donor/acceptor moiety, essential for anchoring the molecule within the active site of many enzymes, most notably the hinge region of protein kinases.[3]
-
The 3-Chloro Group: This electron-withdrawing group modulates the pKa of the aniline nitrogen, influencing its binding characteristics. Halogen atoms are also known to participate in specific halogen bonding interactions and can enhance metabolic stability.[4]
-
The 4-Isopropoxy Group: This bulky, lipophilic group can effectively occupy hydrophobic pockets within a target's binding site, contributing significantly to binding affinity and selectivity. The ether linkage is generally stable to metabolic degradation.
This guide provides a comprehensive, field-tested protocol for the synthesis of 3-Chloro-4-isopropoxyaniline from common starting materials and demonstrates its application in the construction of a quinazoline-based scaffold, a core component of many potent kinase inhibitors.[5][6]
PART 1: Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use.
Table 1: Physicochemical Data for 3-Chloro-4-isopropoxyaniline
| Property | Value |
| CAS Number | 35594-48-0 (for Hydrochloride Salt)[7] |
| 5211-04-1 (for Free Base)[8] | |
| Molecular Formula | C₉H₁₂ClNO (Free Base)[8] |
| Molecular Weight | 185.65 g/mol (Free Base)[8] |
| Appearance | Typically an off-white to tan solid |
| Solubility | Soluble in alcohols and other polar organic solvents |
Table 2: GHS Hazard and Precautionary Information
| Category | Information |
| Pictogram(s) | |
| Signal Word | Warning [8] |
| Hazard Statement(s) | H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |
| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P317: IF SWALLOWED: Get medical help.[8] P302+P352: IF ON SKIN: Wash with plenty of water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[10][11] The free base and hydrochloride salt may have slightly different handling requirements.
PART 2: Synthesis Protocol for 3-Chloro-4-isopropoxyaniline
A robust and scalable synthesis is crucial for any intermediate intended for drug discovery programs. The following two-step protocol is analogous to established methods for similar aniline derivatives and is designed for efficiency and reliability.[12]
Protocol 2.1: Step 1 - Synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene
This step employs the classic Williamson ether synthesis, a reliable method for forming aryl ethers.
-
Rationale: 2-Chloro-4-nitrophenol is an inexpensive starting material. The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate (K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from isopropyl bromide in an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation without interfering with the nucleophile.[12]
-
Materials:
-
2-Chloro-4-nitrophenol (1.0 equiv)
-
Isopropyl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equiv) in anhydrous DMF, add 2-chloro-4-nitrophenol (1.0 equiv) at room temperature.
-
Stir the resulting mixture for 20-30 minutes. The formation of the potassium phenoxide salt is often accompanied by a color change.
-
Add isopropyl bromide (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Protocol 2.2: Step 2 - Synthesis of 3-Chloro-4-isopropoxyaniline
This step involves the reduction of the aromatic nitro group to a primary amine.
-
Rationale: The reduction of a nitro group can be achieved in several ways. While catalytic hydrogenation is common, the use of iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) is a cost-effective, scalable, and safer alternative that avoids the use of pressurized hydrogen gas.[13] The reaction proceeds via single electron transfers from the iron metal.
-
Materials:
-
2-Chloro-1-isopropoxy-4-nitrobenzene (1.0 equiv)
-
Iron powder (Fe), fine mesh (3.0-4.0 equiv)
-
Ammonium chloride (NH₄Cl) (1.0 equiv)
-
Ethanol (EtOH)
-
Water
-
Celite®
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-1-isopropoxy-4-nitrobenzene (1.0 equiv) in a 4:1 mixture of ethanol and water.
-
Add iron powder (3.0-4.0 equiv) and ammonium chloride (1.0 equiv) to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 3-Chloro-4-isopropoxyaniline.
-
To prepare the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. Filter and dry the resulting solid.
-
PART 3: Application in Kinase Inhibitor Synthesis
The true value of an intermediate is demonstrated by its utility in constructing complex molecules. 3-Chloro-4-isopropoxyaniline is an excellent precursor for synthesizing compounds targeting the ATP-binding site of protein kinases, a major class of drug targets in oncology and immunology.[6][14] The following protocol outlines its use in synthesizing a 4-anilinoquinazoline scaffold, the core of many EGFR and VEGFR inhibitors.[14][15]
Protocol 3.1: Synthesis of a 4-(3-Chloro-4-isopropoxyanilino)quinazoline Scaffold
-
Rationale: This reaction is a nucleophilic aromatic substitution (SₙAr). The electron-deficient quinazoline ring is activated towards nucleophilic attack at the C4 position by the aniline nitrogen. The reaction is typically performed in a high-boiling polar solvent like n-butanol or isopropanol. The hydrochloride salt of the aniline starting material provides the necessary acidic catalysis to protonate the quinazoline ring, further activating it for attack.
-
Materials:
-
This compound (1.0 equiv)
-
A suitable 4-chloroquinazoline (e.g., 4,6-dichloroquinazoline) (1.0 equiv)
-
Isopropanol (IPA) or n-Butanol
-
-
Procedure:
-
Suspend this compound (1.0 equiv) and the 4-chloroquinazoline derivative (1.0 equiv) in isopropanol.
-
Heat the mixture to reflux (approx. 82 °C for IPA) and stir vigorously.
-
The reaction progress can be monitored by TLC or LC-MS. As the reaction proceeds, the product, which is also a hydrochloride salt, will often precipitate from the solution.
-
After 6-12 hours, or upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold isopropanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting solid is the hydrochloride salt of the desired 4-anilinoquinazoline, which can be used for further studies or derivatization.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward and scalable, and its structural features are ideally suited for the development of targeted therapeutics, especially kinase inhibitors. The protocols detailed in this guide provide a solid foundation for researchers to both synthesize this valuable compound and apply it in the creation of novel molecular entities with significant therapeutic potential.
References
- 3-Chloro-4-fluoroaniline: Your Partner in Advanced Chemical Synthesis. (n.d.).
- Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. Benchchem. (n.d.).
- In-Depth Technical Guide: 3-Chloro-4-(isopentyloxy)aniline (CAS No. 5211-06-3). Benchchem. (n.d.).
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. (2019). Retrieved from [Link]
-
3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 . PubChem, NIH. (n.d.). Retrieved from [Link]
- 3-chloro-4-isopropoxyaniline. Echemi. (n.d.).
- CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. Google Patents. (2017).
-
Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate . PubMed Central. (2012). Retrieved from [Link]
- Safety Data Sheet: 3-Chloroaniline. Carl ROTH. (2025).
- Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. Benchchem. (n.d.).
- 35721-17-6|3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline. BLDpharm. (n.d.).
-
Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents . PubMed Central, NIH. (2013). Retrieved from [Link]
- Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Benchchem. (n.d.).
-
An efficient synthesis of neuroleptic drugs under microwave irradiation . Journal of Chemical and Pharmaceutical Research. (2010). Retrieved from [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID . NIH. (2023). Retrieved from [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide . NIH. (2023). Retrieved from [Link]
- Technical Support Center: Synthesis of 3-Chloro-4-(isopentyloxy)aniline. Benchchem. (n.d.).
- Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. (2020).
-
Role of tyrosine kinase inhibitors in cancer therapy . PubMed. (2005). Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. (2019). Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Role of tyrosine kinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Key Pharmaceutical Intermediates: An Application Guide for 3-Chloro-4-isopropoxyaniline Hydrochloride
Introduction: A Versatile Building Block in Modern Drug Discovery
3-Chloro-4-isopropoxyaniline hydrochloride is a substituted aniline that has emerged as a critical starting material in the synthesis of a variety of pharmacologically active molecules. Its structural features, including a reactive amine group, a strategically placed chlorine atom, and an isopropoxy moiety, make it a valuable precursor for the development of targeted therapeutics, particularly in the field of oncology. This technical guide provides an in-depth exploration of the experimental setup for key reactions involving this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be robust and reproducible, forming a solid foundation for the synthesis of complex molecular architectures.
The significance of 3-chloro-4-isopropoxyaniline and its analogues lies in their role as key intermediates in the synthesis of potent kinase inhibitors.[1] Kinase inhibitors have revolutionized cancer treatment by targeting specific signaling pathways that drive tumor growth and proliferation.[2] For instance, structurally similar anilines are integral to the synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, a class of drugs that disrupt tumor angiogenesis.[3][4] Notably, this aniline derivative is a key component in the synthesis of Cabozantinib, a multi-targeted tyrosine kinase inhibitor used to treat various cancers.[5][6]
This guide will focus on two fundamental transformations of this compound: N-acylation and the Suzuki-Miyaura cross-coupling reaction. These reactions are cornerstones of medicinal chemistry, enabling the introduction of diverse functionalities and the construction of complex biaryl systems.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and the successful execution of synthetic protocols.
| Property | Value | Source |
| CAS Number | 35594-48-0 | [No source found] |
| Molecular Formula | C₉H₁₃Cl₂NO | [No source found] |
| Molecular Weight | 222.11 g/mol | [No source found] |
| Appearance | Solid | [7] |
| Solubility | Expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMF and DMSO.[8][9] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[11][12] In case of contact with skin or eyes, rinse immediately with plenty of water.[11] If inhaled, move the individual to fresh air.[10] Always consult the Safety Data Sheet (SDS) before use.[10][11][12]
Experimental Protocols
The following protocols are designed as a starting point for the N-acylation and Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
Protocol 1: N-Acylation of 3-Chloro-4-isopropoxyaniline
N-acylation is a fundamental reaction to protect the amine functionality or to introduce a key structural motif. This protocol describes a general procedure for the acylation using an acyl chloride.
Rationale: The hydrochloride salt of the aniline is first neutralized in situ with a base to liberate the free amine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base such as triethylamine or pyridine is typically used to scavenge the HCl generated during the reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Safe Handling of 3-Chloro-4-isopropoxyaniline Hydrochloride
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-Chloro-4-isopropoxyaniline hydrochloride. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe laboratory environment. The information is synthesized from established safety data for aniline compounds and specific data pertaining to this compound.
Introduction: Understanding the Hazard Profile
This compound is a substituted aniline derivative. Like many aniline compounds, it is considered hazardous and requires careful handling to prevent adverse health effects.[1] Aniline and its derivatives are known to be toxic and can be absorbed through the skin, inhalation, or ingestion.[1][2] The hydrochloride salt form may have different physical properties compared to the free base, but the toxicological concerns associated with the aniline moiety remain.
The primary hazards associated with aniline compounds include toxicity, potential for skin and eye irritation, and possible carcinogenicity.[1][3] Specifically, this compound has been classified with the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4] Therefore, adherence to strict safety protocols is imperative.
Hazard Identification and Classification
A thorough understanding of the hazard classification is fundamental to safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[4] | |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[4] | |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[4] | |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation[4] |
It is crucial to consult the most recent Safety Data Sheet (SDS) for the specific batch of this compound being used, as hazard information may be updated.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. All work with this compound should be conducted in a designated area with appropriate ventilation.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed within a properly functioning and certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area. Their functionality should be checked regularly.
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[5] The following PPE must be worn at all times when handling this compound:
-
Hand Protection: Chemical-resistant gloves are required. Due to the hazards of aniline compounds, nitrile gloves may not provide sufficient protection for prolonged contact.[3] It is recommended to use butyl rubber, neoprene, or Viton gloves.[3] If using nitrile gloves, double-gloving is advised, and gloves should be changed frequently, especially after any suspected contact.[3] Always consult the glove manufacturer's compatibility chart.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Body Protection: A full-length laboratory coat, buttoned completely, is required.[3] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
Safe Handling and Experimental Workflow
A systematic approach to handling ensures a safer laboratory environment. The following workflow outlines the key stages and necessary precautions.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-isopropoxyaniline Hydrochloride
Welcome to the technical support center for the synthesis of 3-Chloro-4-isopropoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to improve your yield and overcome common challenges in this multi-step synthesis.
I. Synthesis Overview & Common Challenges
The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The most common and effective route involves a two-step sequence: a Williamson ether synthesis to form the isopropoxy ether linkage, followed by the reduction of a nitro group to the desired aniline, which is then converted to its hydrochloride salt.[1] While conceptually straightforward, each step presents unique challenges that can impact the overall yield and purity of the final product.
This guide will address specific issues you might encounter, from byproduct formation in the etherification step to incomplete reduction and purification hurdles.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common problems encountered during the synthesis of 3-Chloro-4-isopropoxyaniline.
Step 1: Williamson Ether Synthesis (2-Chloro-4-nitrophenol to 1-Chloro-2-isopropoxy-4-nitrobenzene)
Question 1: My Williamson ether synthesis is resulting in a low yield of the desired 1-Chloro-2-isopropoxy-4-nitrobenzene, and I'm observing significant amounts of unreacted 2-chloro-4-nitrophenol. What are the likely causes and how can I improve the conversion?
Answer: This is a frequent issue that typically points to one of three areas: the base, the solvent, or the reaction conditions.
-
Causality of Incomplete Reaction: The Williamson ether synthesis relies on the deprotonation of the phenolic hydroxyl group of 2-chloro-4-nitrophenol to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). If the deprotonation is incomplete or the nucleophilic attack is inefficient, the starting material will remain.
-
Troubleshooting Strategies:
-
Base Selection and Stoichiometry: A common base for this reaction is potassium carbonate (K₂CO₃).[2] It's crucial to use a sufficient excess (typically 1.5 equivalents) to drive the equilibrium towards the phenoxide.[2] Ensure your K₂CO₃ is anhydrous, as moisture can quench the base. For more challenging reactions, a stronger base like sodium hydride (NaH) can be used, but this may lead to side reactions if not handled carefully.[3][4]
-
Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is generally preferred.[2][5] These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. Ensure your solvent is anhydrous.
-
Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate.[1][2] A temperature range of 60-80°C is a good starting point.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
Alkylating Agent: While 2-bromopropane is commonly used, 2-iodopropane is more reactive and can sometimes improve yields, although it is more expensive.
-
Question 2: I'm observing a significant amount of a byproduct that I suspect is from N-alkylation. How can I minimize this?
Answer: While the primary starting material for this step is 2-chloro-4-nitrophenol, if you are starting from 4-amino-2-chlorophenol, N-alkylation becomes a significant competing reaction.
-
Causality of N-Alkylation: The amino group in 4-amino-2-chlorophenol is also nucleophilic and can compete with the hydroxyl group in attacking the isopropyl halide.[6] This leads to the formation of the undesired N-isopropyl and N,O-diisopropyl byproducts.
-
Troubleshooting Strategies:
-
Protecting the Amino Group: The most robust solution is to protect the amino group before the etherification step.[3][6] This can be achieved by forming an imine (Schiff base) with an aldehyde like benzaldehyde.[6] The protecting group can then be removed by acidic hydrolysis after the ether synthesis is complete.[6]
-
Choice of a Milder Base: Using a milder base such as potassium carbonate can favor O-alkylation over N-alkylation, as the hydroxyl group is more acidic and will be deprotonated more readily.[3]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can also improve the selectivity for O-alkylation.[3]
-
Step 2: Reduction of the Nitro Group (1-Chloro-2-isopropoxy-4-nitrobenzene to 3-Chloro-4-isopropoxyaniline)
Question 3: My reduction of the nitro group is incomplete, leaving a significant amount of the starting nitro compound in my crude product. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue and can often be resolved by optimizing the reducing agent and reaction conditions.
-
Causality of Incomplete Reduction: The reduction of a nitro group to an amine is a multi-step process that can sometimes stall at intermediate stages, such as the nitroso or hydroxylamine species, especially if the reducing agent is not active enough or present in insufficient quantity.[3]
-
Troubleshooting Strategies:
-
Choice of Reduction Method:
-
Chemical Reduction (Iron Powder): This is a classic and often effective method.[5] Using iron powder in the presence of an acid (like acetic acid or ammonium chloride in an ethanol/water mixture) is a common protocol.[5][7] Ensure you are using a sufficient excess of iron powder (typically 3-5 equivalents).[2] Activating the iron powder with a brief acid wash before the reaction can sometimes improve its reactivity.
-
Catalytic Hydrogenation: This method, using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, is often cleaner and can result in higher yields.[3][5] However, it requires specialized equipment. Ensure your catalyst is fresh and active. If the reaction is sluggish, you can try increasing the hydrogen pressure or the catalyst loading.[8]
-
-
Reaction Monitoring: Closely monitor the reaction by TLC until the starting nitro compound is no longer visible.
-
Question 4: I'm observing a significant byproduct that appears to be the dehalogenated product (4-isopropoxyaniline). How can I prevent this?
Answer: Dehalogenation is a known side reaction, particularly during catalytic hydrogenation of halogenated nitroaromatics.[3][8]
-
Causality of Dehalogenation: The catalyst used for hydrogenation can also catalyze the cleavage of the carbon-chlorine bond, replacing the chlorine atom with a hydrogen atom.[8]
-
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence the extent of dehalogenation. While Pd/C is a common choice, sometimes switching to a different catalyst, such as Pt/C, or using a modified catalyst can reduce this side reaction.[3]
-
Reaction Conditions: Milder reaction conditions can help minimize dehalogenation. Try lowering the hydrogen pressure and reaction temperature.[8] It's a balance between achieving complete reduction of the nitro group and avoiding dehalogenation.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of dehalogenation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Step 3: Salt Formation and Purification
Question 5: My final product is an oil instead of a solid hydrochloride salt. What could be the reason?
Answer: This issue usually points to the presence of impurities or residual solvent.
-
Causality of Oily Product: Impurities can depress the melting point of a compound, causing it to be an oil at room temperature. Residual solvent can also prevent the product from solidifying.
-
Troubleshooting Strategies:
-
Ensure Complete Solvent Removal: Use a high vacuum to remove all traces of the solvent used for the salt formation (e.g., isopropanol, diethyl ether).
-
Purification of the Free Base: Before forming the hydrochloride salt, ensure the free base (3-Chloro-4-isopropoxyaniline) is of high purity. Purification by flash column chromatography is often effective.[9][10]
-
Salt Formation Procedure: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether. Then, add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the precipitation is complete. Collect the solid by filtration and wash with cold solvent.
-
Question 6: My crude product is dark in color. How can I decolorize it?
Answer: The dark color is often due to oxidized impurities or residual nitro compounds.[9]
-
Troubleshooting Strategies:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Gently heat the mixture, and then filter the hot solution through a pad of celite to remove the carbon. The desired product should remain in the filtrate.[9]
-
Flash Column Chromatography: This is a very effective method for removing colored impurities. The polar nature of the impurities allows for their separation on a silica gel column.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of both the Williamson ether synthesis and the nitro group reduction.[2][5] Choose a solvent system that gives good separation between your starting material, product, and any major byproducts. Visualizing the spots under a UV lamp is usually sufficient.
Q2: What are the recommended storage conditions for 3-Chloro-4-isopropoxyaniline and its hydrochloride salt? A2: Aniline derivatives can be sensitive to air and light, leading to oxidation and discoloration.[11] For long-term stability, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C).[11]
Q3: What analytical techniques are recommended for purity analysis of the final product? A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound due to its high resolution and sensitivity.[12] A reverse-phase HPLC method using a C18 column is generally suitable.[12] Gas Chromatography (GC) can also be used.[13]
Q4: I'm having trouble with the workup and extraction. Are there any tips to improve this? A4: During aqueous workups, emulsions can sometimes form. To break emulsions, you can add a small amount of brine (saturated NaCl solution).[9] When extracting the aniline product, ensure the aqueous layer is basic to keep the aniline in its free base form, which is more soluble in organic solvents.
IV. Experimental Protocols & Data
Benchmark Synthesis Protocol
This protocol is a reliable starting point for the synthesis of 3-Chloro-4-isopropoxyaniline.
Step 1: Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene
-
To a solution of 2-chloro-4-nitrophenol (1.0 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70°C and maintain for 6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]
Step 2: Synthesis of 3-Chloro-4-isopropoxyaniline
-
To a mixture of 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq) from the previous step in a 3:1 mixture of ethanol and water, add ammonium chloride (4.0 eq) and iron powder (3.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reduction of the nitro group by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 3-Chloro-4-isopropoxyaniline.[1][2]
Step 3: Formation of this compound
-
Dissolve the crude 3-Chloro-4-isopropoxyaniline in a minimal amount of isopropanol.
-
Slowly add a solution of concentrated HCl in isopropanol dropwise with stirring.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Data Summary Table
| Parameter | Benchmark Synthesis: Williamson Ether Synthesis & Fe/NH₄Cl Reduction | Alternative Method: Williamson Ether Synthesis & Catalytic Hydrogenation |
| Step 1 Yield | ~85-95%[5] | ~85-95% |
| Step 2 Yield | ~80-90%[5] | ~90-98% |
| Overall Yield | ~68-85% | ~76-93% |
| Purity | >98% after purification | >99% after purification |
| Key Advantage | Does not require specialized high-pressure equipment.[1] | Higher yield in the reduction step and simpler workup.[1] |
| Key Disadvantage | Generates significant iron waste. | Requires a high-pressure hydrogenation reactor.[1] |
V. Visualizing the Workflow
The following diagrams illustrate the key decision points and workflows in the synthesis and purification of this compound.
Caption: Synthetic workflow for 3-Chloro-4-isopropoxyaniline HCl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Isopropoxyaniline CAS#: 7664-66-6 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
Technical Support Center: Purification of Crude 3-Chloro-4-isopropoxyaniline Hydrochloride
Welcome to the technical support center for the purification of crude 3-Chloro-4-isopropoxyaniline hydrochloride (CAS No. 35594-48-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.
Question 1: My crude product has a dark brown or reddish color. What is the cause, and how can I remove it?
Answer: A dark coloration in crude anilines is typically due to the presence of oxidized impurities and residual aromatic nitro compounds from an incomplete reduction step during synthesis.[1] These impurities can be highly colored and may persist through simple purification methods.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities. During recrystallization, after dissolving the crude product in a suitable solvent, a small amount of activated carbon can be added. The solution is then heated gently and filtered while hot to remove the carbon, which adsorbs the colored byproducts.[1]
-
Column Chromatography: Flash column chromatography using silica gel is very effective at separating the desired aniline from more polar, colored impurities. A gradient elution with a solvent system like heptane/ethyl acetate is a good starting point.[1]
Question 2: After the workup, my product is contaminated with inorganic salts. How can I efficiently remove them?
Answer: Inorganic salts, often from neutralization or quenching steps in the synthesis, can be persistent. Their presence can interfere with subsequent reactions and complicate characterization.[1]
Troubleshooting Steps:
-
Aqueous Wash/Extraction: Before converting the free base (3-Chloro-4-isopropoxyaniline, CAS No. 5211-04-1) to the hydrochloride salt, dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer several times with deionized water. A final wash with brine (saturated NaCl solution) can help break any emulsions and further dry the organic layer.[1]
-
Filtration: If the inorganic salts are insoluble in the organic solvent used to dissolve the crude product, a simple filtration prior to further purification steps can be effective.[1]
Question 3: My crude product shows the presence of the unreacted nitro-precursor. What is the best method to remove this?
Answer: The presence of the unreacted nitro-precursor, 2-chloro-1-isopropoxy-4-nitrobenzene, is a common impurity if the reduction reaction did not go to completion.[2]
Troubleshooting Steps:
-
Acid-Base Extraction: The basicity of the aniline allows for an effective separation from the neutral nitro compound. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The aniline will be protonated and move into the aqueous layer as the hydrochloride salt, leaving the nitro-precursor in the organic layer. The aqueous layer can then be basified to regenerate the free aniline for further purification, or the water can be removed to isolate the hydrochloride salt.[3]
-
Flash Column Chromatography: The significant difference in polarity between the aniline product and the nitro-precursor allows for excellent separation via flash chromatography.[4]
Question 4: I am struggling to achieve high purity by recrystallization. What solvents should I consider?
Answer: Finding the ideal recrystallization solvent is critical for obtaining high-purity crystals. The principle is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] For aniline hydrochlorides, which are salts, polar protic solvents are often a good starting point.
Recommended Solvents to Screen for Recrystallization:
-
Isopropanol
-
Ethanol
-
Methanol
-
Acetonitrile
-
Water
-
Mixtures of the above, or with an anti-solvent like diethyl ether or hexanes.
A systematic approach to solvent screening with a small amount of crude material is the most effective way to identify the optimal conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of crude this compound after synthesis?
A1: The purity of the crude product can vary significantly depending on the synthetic route and reaction conditions. It is common to see purities in the range of 85-95%, with the main impurities being unreacted starting materials, byproducts of side reactions, and residual solvents or salts.
Q2: How can I assess the purity of my final product?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of this compound. A reverse-phase HPLC (RP-HPLC) method using a C18 column is generally suitable for separating the main compound from its potential impurities.[3] Other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization and impurity profiling.[6]
Q3: What are the recommended storage conditions for this compound?
A3: Anilines can be sensitive to air and light. Storing the compound as the hydrochloride salt generally enhances its stability compared to the free base. It is recommended to store the product in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5]
Q4: What are the main safety precautions when handling this compound?
A4: this compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[5]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent should be determined by preliminary screening experiments.
1. Solvent Selection:
-
Place a small amount (20-30 mg) of the crude material in a test tube.
-
Add a few drops of a potential solvent (e.g., isopropanol) and observe the solubility at room temperature.
-
If insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[1]
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.
-
Cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction (from crude free base)
This protocol is useful for removing neutral or acidic impurities from the crude 3-Chloro-4-isopropoxyaniline free base before its conversion to the hydrochloride salt.
1. Dissolution:
-
Dissolve the crude 3-Chloro-4-isopropoxyaniline in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
2. Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with 1 M aqueous HCl. The aniline will be protonated and move into the aqueous layer.
-
Separate the aqueous layer containing the desired product as the hydrochloride salt. The organic layer containing neutral and acidic impurities can be discarded.
3. Isolation:
-
The aqueous solution of this compound can be concentrated under reduced pressure to yield the solid product. Further purification by recrystallization may be necessary.
Data Summary
| Purification Method | Typical Starting Purity | Expected Final Purity | Key Impurities Removed |
| Recrystallization | ~85-95% | >98% | Minor structural analogs, less soluble impurities[1] |
| Flash Chromatography | ~85-95% | >99.5% | Unreacted starting materials, baseline impurities, colored byproducts[1] |
| Acid-Base Extraction | Variable | Intermediate Purity | Neutral and acidic impurities[3] |
Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A typical recrystallization workflow for purification.
References
- BenchChem. (2025). 3-Isopropoxyaniline | 41406-00-2.
- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
- Echemi. (2026). 3-chloro-4-isopropoxyaniline.
- BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline.
-
PubChem. (n.d.). 3-Chloro-4-isopropylaniline. Retrieved January 20, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-(isopentyloxy)aniline.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Purification of 3-Chloro-4-(isopentyloxy)aniline.
-
Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved January 20, 2026, from [Link]
- BenchChem. (2025).
-
Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]
- BenchChem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
-
PubChem. (n.d.). 3-Chloroaniline. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved January 20, 2026, from [Link]
- BenchChem. (2025).
Sources
Technical Support Center: Investigating the Degradation of 3-Chloro-4-isopropoxyaniline Hydrochloride
Welcome to the technical support center for 3-Chloro-4-isopropoxyaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on understanding and investigating the potential degradation pathways of this compound. Here, you will find answers to frequently asked questions and troubleshooting guides for your experimental work, grounded in scientific principles and established analytical practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, like many substituted anilines, is susceptible to degradation through several mechanisms. The primary factors of concern are:
-
Oxidation: The aniline functional group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to oxidizing agents. This can lead to the formation of colored impurities, such as nitroso and nitro derivatives, and can also result in polymerization.[1] Storing the compound under an inert atmosphere is a critical preventative measure.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[2] For chloroanilines, this can involve hydroxylation of the aromatic ring or dehalogenation.[3]
-
Hydrolysis: The ether linkage (isopropoxy group) and the chloro-substituent on the aromatic ring can be susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures.
-
Thermal Stress: High temperatures can accelerate all degradation pathways, especially oxidation.
Q2: My solid this compound has developed a yellow or brownish tint over time. What is the likely cause and is the material still usable?
A2: The development of a yellow or brownish tint is a common indicator of oxidation. Anilines are particularly susceptible to air oxidation, leading to the formation of colored impurities. The usability of the material depends on the extent of degradation and the sensitivity of your application.
Recommendation:
-
Assess Purity: Before use, it is crucial to determine the purity of the discolored material. High-Performance Liquid Chromatography (HPLC) is the recommended method for this analysis.[4]
-
Consider the Application: For applications requiring high purity, such as in late-stage drug development or for use as an analytical standard, it is advisable to use a fresh, un-degraded lot of the material. For early-stage discovery or less sensitive applications, the material may still be usable if the level of impurities is acceptably low.
-
Implement Preventative Storage: To prevent further degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures (2-8°C).
Q3: Is the hydrochloride salt of 3-Chloro-4-isopropoxyaniline more stable than the free base?
A3: Yes, in general, the hydrochloride salt of an aniline is more stable than its free base form. The protonation of the amino group in the hydrochloride salt reduces the electron density of the aromatic ring, making it less susceptible to oxidation. For similar compounds like 3-chloro-4-fluoroaniline, it has been noted that the free base can exhibit instability during long-term storage, and conversion to the hydrochloride salt enhances stability.[3]
Q4: What are the expected major degradation products of this compound under forced degradation conditions?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can predict the likely degradation products based on the functional groups present and known degradation pathways of similar molecules.
| Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | 3-Chloro-4-hydroxyaniline (dealkylation of the isopropoxy group) |
| Base Hydrolysis | 3-Chloro-4-hydroxyaniline |
| Oxidation | Nitroso and nitro derivatives, colored polymeric species |
| Photodegradation | Hydroxylated and dehalogenated products, colored polymeric species |
| Thermal Degradation | Primarily accelerates oxidation pathways |
Note: The actual degradation products and their proportions should be determined experimentally.
Troubleshooting Experimental Issues
Issue 1: Inconsistent analytical results (e.g., HPLC, NMR) from a previously opened bottle of this compound.
-
Possible Cause: Degradation of the compound due to repeated exposure to air and moisture. Impurities introduced through oxidation can interfere with analytical measurements.
-
Solution:
-
Aliquotting: For new bottles, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes exposure of the bulk material.
-
Re-testing: Before using material from an older bottle, re-confirm its purity using a validated analytical method like HPLC.
-
Use Fresh Material: For critical experiments, always use a freshly opened or recently purchased bottle to ensure the highest purity.
-
Issue 2: Low yields in a synthetic reaction where this compound is a starting material.
-
Possible Cause: Degradation of the aniline derivative under the reaction conditions (e.g., high temperature, presence of oxidizing agents, or incompatible reagents).
-
Solution:
-
Reaction Condition Optimization: If possible, use milder reaction conditions (lower temperature, shorter reaction time).
-
Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Reagent Purity: Ensure all solvents and reagents are free from peroxide and other oxidizing impurities.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, typically by HPLC.[1][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare working solutions for each stress condition by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N HCl, and dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
3. Analytical Method:
-
A stability-indicating HPLC method should be developed and validated. A C18 reversed-phase column with a gradient elution of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer at a neutral pH) is a good starting point.[3]
-
UV detection should be used at a wavelength where the parent compound and its potential degradation products have significant absorbance.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of the parent compound.
-
Assess the peak purity of the parent peak to ensure no co-eluting degradants.
-
Identify and, if necessary, characterize the major degradation products using techniques like LC-MS.
Visualizations
Caption: Predicted degradation pathways for 3-Chloro-4-isopropoxyaniline HCl.
Caption: Workflow for a forced degradation study.
References
-
Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new ant. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
MedCrave. (2016). Forced degradation studies. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review Volume 47- Issue 3. [Link]
-
Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Rasayan Journal of Chemistry. (2018). ich guideline practice: a validated stability indicating rp-uplc method development and. [Link]
-
National Center for Biotechnology Information. (2016). Studies on photodegradation process of psychotropic drugs: a review. [Link]
-
U.S. Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
ResearchGate. (2019). Development of Novel Stability Indicating Methods Using Liquid Chromatography. [Link]
-
Preprints.org. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. [Link]
-
R Discovery. (2015). Degradation of 3-chloro-4-hydroxybenzoic acid in biological treated effluent by gamma irradiation. [Link]
-
MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
-
MDPI. (2022). Photocatalytic Degradation of Tetracycline Hydrochloride by Mn/g-C3N4/BiPO4 and Ti/g-C3N4/BiPO4 Composites: Reactivity and Mechanism. [Link]
-
MDPI. (2022). Degradation of Tetracycline Hydrochloride by a Novel CDs/g-C3N4/BiPO4 under Visible-Light Irradiation: Reactivity and Mechanism. [Link]
-
MDPI. (2023). Photocatalytic Degradation Study of Paroxetine with g-C3N4 Prepared Using Different Precursors in Lab- and Pilot-Scale Conditions. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-isopropoxyaniline Hydrochloride
Welcome to the technical support center for 3-Chloro-4-isopropoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful application of this versatile intermediate in your research.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its unique substitution pattern—a chlorine atom, an isopropoxy group, and an amino group on a benzene ring—offers a synthetically versatile scaffold. The hydrochloride salt form enhances its stability and simplifies handling.[1] This guide will provide practical, field-proven insights to help you navigate the common challenges and optimize the reaction conditions for this valuable compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
1. What are the key safety precautions I should take when handling this compound?
As with all substituted anilines, proper safety measures are paramount. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Handling: Avoid creating dust. Use non-sparking tools and prevent electrostatic discharge.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]
2. My this compound has a dark color. What causes this and how can I purify it?
The dark coloration in crude this compound is typically due to the presence of oxidized impurities and residual nitroaromatic compounds from an incomplete reduction step during synthesis.[4]
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon. Dissolve the crude product in a suitable solvent (e.g., ethanol), add a small amount of activated carbon, heat the mixture gently, and then filter it hot through a pad of celite. The desired compound will be in the filtrate.[4]
-
Recrystallization: Recrystallization from a suitable solvent system can also effectively remove impurities. The choice of solvent will depend on the solubility of the compound and the impurities.
-
Flash Column Chromatography: For a more rigorous purification, flash column chromatography using silica gel is highly effective. The polar nature of the oxidation byproducts allows for their separation from the less polar aniline.[4][5]
3. I am having trouble dissolving this compound. What solvents are recommended?
Being a hydrochloride salt, its solubility in non-polar organic solvents is limited. To use it in many organic reactions, it is often necessary to first neutralize the salt to the free aniline.
-
Neutralization: To generate the free aniline, dissolve the hydrochloride salt in water or a mixture of water and a water-miscible organic solvent. Then, add a base such as sodium bicarbonate, sodium carbonate, or a dilute solution of sodium hydroxide until the solution is basic. The free aniline will often precipitate out or can be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Solubility of Free Aniline: The free base, 3-chloro-4-isopropoxyaniline, is soluble in a range of organic solvents, including ethanol, methanol, ethyl acetate, and dichloromethane.[6]
Synthesis and Optimization
A common and practical synthesis of 3-Chloro-4-isopropoxyaniline involves a two-step process: Williamson ether synthesis followed by the reduction of a nitro group.[7] Understanding and optimizing each step is critical for achieving high yield and purity.
Step 1: Williamson Ether Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene
This step involves the reaction of 2-chloro-4-nitrophenol with an isopropyl halide in the presence of a base.
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocol:
-
To a solution of 2-chloro-4-nitrophenol (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) at room temperature.
-
Stir the mixture vigorously for 15-20 minutes to form the phenoxide.
-
Add isopropyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]
Troubleshooting & Optimization:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction or side reactions. | Ensure the base is anhydrous and the solvent is dry. Monitor the reaction closely by TLC and adjust the reaction time and temperature as needed. |
| Presence of Unreacted Starting Material | Insufficient base or alkylating agent. | Use a slight excess of the base and alkylating agent. Ensure efficient stirring to promote the reaction. |
| Formation of Byproducts | Side reactions due to high temperature. | Maintain the reaction temperature within the recommended range. A lower temperature may improve selectivity. |
Step 2: Reduction of 1-Chloro-2-isopropoxy-4-nitrobenzene
The nitro group of the intermediate is reduced to an amine to yield the final product. Catalytic hydrogenation is a common and effective method.
Caption: Workflow for Nitro Group Reduction.
Experimental Protocol (using Iron):
-
Dissolve the 1-chloro-2-isopropoxy-4-nitrobenzene (1 equivalent) from the previous step in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours.
-
Monitor the reduction of the nitro group by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[7]
-
The crude aniline can then be converted to its hydrochloride salt by treating it with hydrochloric acid.
Troubleshooting & Optimization:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction | Inactive catalyst or insufficient reducing agent. | Use a fresh catalyst. Ensure a sufficient excess of the reducing agent (iron powder). |
| Dehalogenation | Loss of the chlorine atom during hydrogenation. | This is a known side reaction in catalytic hydrogenation of halogenated nitroaromatics. Using a milder reducing system, such as iron in the presence of an acid, can minimize this.[8][9] |
| Product Purity is Low | Presence of nitroso or azoxy byproducts. | These are common byproducts of incomplete nitro group reduction. Ensure the reaction goes to completion by monitoring with TLC. Further purification by column chromatography may be necessary.[9] |
Purification of this compound
High purity is often required for subsequent reactions. Here is a general troubleshooting guide for purification.
Caption: Troubleshooting Flowchart for Purification.
Detailed Purification Protocols:
-
Recrystallization:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in various solvents at their boiling points and observe crystallization upon cooling. A good solvent will dissolve the compound when hot but not when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.[4]
-
-
Flash Column Chromatography:
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent). A good system will give the desired product an Rf value of 0.25-0.35 and good separation from impurities.[5] A common starting point for anilines is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[5]
-
References
-
3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem. (n.d.). Retrieved from [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (2023, May 12). Retrieved from [Link]
-
3-Chloro-4-isopropylaniline | C9H12ClN | CID 13913346 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET: 3-Chloroaniline - Carl ROTH. (2025, March 10). Retrieved from [Link]
-
Safety Data Sheet: 3-Chloroaniline - Carl ROTH. (2025, March 31). Retrieved from [Link]
- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents. (n.d.).
-
o-chloroaniline thiocyanate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Successful Reactions with 3-Chloro-4-isopropoxyaniline Hydrochloride
Welcome to the technical support center for 3-Chloro-4-isopropoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your reactions are successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage conditions for this compound?
This compound is a solid, often appearing as a light-colored powder.[1] It is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated place.[2] The hydrochloride salt form is generally more stable for long-term storage compared to the free base, which can be sensitive to air and light.[3][4]
| Property | Value |
| Molecular Formula | C₉H₁₂ClNO · HCl |
| Molecular Weight | 222.12 g/mol |
| Appearance | Solid |
| Storage | Cool, dry, well-ventilated, under inert atmosphere |
Q2: What are the primary safety precautions when handling this compound?
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5] Always handle it in a well-ventilated area or fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2]
Q3: In which common solvents is this compound soluble?
While quantitative data is limited, substituted anilines like this one are generally soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol) and moderately soluble in polar aprotic solvents like acetone and ethyl acetate.[7][8] Its solubility in non-polar solvents like hexanes and toluene is expected to be low.[8] For reactions, it is common to neutralize the hydrochloride salt with a base to form the free aniline, which has better solubility in a wider range of organic solvents.
Troubleshooting Failed Reactions: A Symptom-Based Guide
Low yields, incomplete conversions, and the formation of impurities are common hurdles in organic synthesis. This section provides a systematic approach to troubleshooting reactions involving this compound.
Scenario 1: Low or No Product Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, the use of an electron-rich aniline derivative with a chloro-substituent can present challenges.[9]
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
In-depth Analysis:
-
Ineffective Catalyst/Ligand System: Similar to the Suzuki coupling, the choice of ligand is paramount for the amination of aryl chlorides. [10]Bulky, electron-rich phosphine ligands are necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. [10]
-
Incorrect or Inactive Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. [10]Sodium tert-butoxide (NaOtBu) is a common and effective choice. [11]The base must be anhydrous, as water can interfere with the reaction.
-
Inappropriate Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used for Buchwald-Hartwig aminations. [11][12]The solvent should be chosen to ensure that all reactants, including the deprotonated aniline, remain in solution at the reaction temperature.
Scenario 3: Formation of Impurities and Purification Challenges
Even with a successful reaction, isolating the pure product can be challenging.
Common Impurities and Purification Strategies
| Impurity | Potential Cause | Recommended Purification Method |
| Unreacted Starting Material | Incomplete reaction | Flash column chromatography on silica gel. [13][14] |
| Homocoupled Byproducts | Side reaction in Suzuki coupling | Optimize stoichiometry and ensure strict exclusion of oxygen. [15]Purify by column chromatography. |
| Oxidized Byproducts | Exposure to air | Store the compound under an inert atmosphere. [16]Purification can be attempted with activated carbon treatment followed by recrystallization or column chromatography. [13] |
| Inorganic Salts | From workup | Thoroughly wash the organic layer with water and brine during extraction. [13] |
Step-by-Step Protocol for Purification by Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation between your desired product and impurities. A common starting point is a mixture of hexanes and ethyl acetate. [14]2. Column Packing: Pack a glass column with silica gel using the chosen mobile phase. [14]3. Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). This solution can be loaded directly onto the column, or pre-adsorbed onto a small amount of silica gel for dry loading. [14]4. Elution and Fraction Collection: Carefully add the mobile phase and begin collecting fractions. Monitor the elution of compounds using TLC. [14]5. Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the product under high vacuum. [14]
References
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt? Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-isopropylaniline. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]
Sources
- 1. 3-Chloro-4-isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-(isopropoxy)aniline hydrochloride [chemdict.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Chloro-4-isopropoxyaniline Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering purity challenges with 3-Chloro-4-isopropoxyaniline hydrochloride. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and adapt these methods effectively. Our focus is on providing robust, self-validating protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the most common initial observations and questions that arise when working with impure this compound.
Q1: Why is my sample of this compound discolored (e.g., yellow, brown, or black)?
Discoloration in aniline derivatives is almost always due to the formation of oxidation and polymerization products.[1] The aniline functional group is highly susceptible to air oxidation, a process that can be accelerated by light and the presence of trace metal impurities. This oxidation leads to the formation of highly conjugated, intensely colored polymeric by-products.[1] Freshly purified anilines are often colorless or pale yellow, so a dark color is a clear indicator of degradation impurities that need to be removed.[2]
Q2: What are the most common types of impurities I should expect besides colored degradation products?
Impurities can be broadly categorized based on their origin during the synthesis and storage process:
| Impurity Category | Common Examples | Recommended Removal Method |
| Process-Related Impurities | Unreacted starting materials (e.g., a nitrophenol precursor), reagents, and residual solvents.[3][4][5] | Acid-Base Extraction, Column Chromatography, Recrystallization |
| Degradation Impurities | Oxidation products, polymeric "tars" or "gunk".[1][3] | Activated Carbon Treatment, Acid-Base Extraction, Distillation (of free base) |
| Side-Reaction Products | Isomeric aniline derivatives or products from over-reaction.[4] | Column Chromatography, Recrystallization |
| Inorganic Salts | Salts from neutralization or quenching steps during the synthetic workup (e.g., NaCl).[5] | Aqueous Wash / Acid-Base Extraction |
Q3: What analytical techniques can I use to assess the purity of my sample before and after purification?
A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to visualize the number of components in your crude sample and to monitor the progress of a column chromatography purification. The ideal solvent system should give your target compound an Rƒ value of 0.25-0.35.[6]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and separating the target compound from closely related impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the purified compound and identifying any remaining impurities that have distinct spectral signatures.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.
Section 2: Troubleshooting Purification Strategies
This section provides solutions to specific problems you may encounter during the purification process.
Q4: Which purification method should I try first?
For a typical crude sample of this compound that is discolored and contains process-related impurities, a multi-step approach is most effective. The recommended primary strategy is Acid-Base Extraction . This powerful technique specifically leverages the basicity of the aniline functional group to separate it from neutral, acidic, and non-basic colored impurities.[7][8][9] Following the extraction, a final purification step like Recrystallization is often necessary to achieve high purity.
Q5: My aniline seems to be degrading or streaking on my silica gel column. What's happening and how can I fix it?
This is a classic problem. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[9][10] Basic compounds like anilines can interact strongly with these acidic sites, leading to irreversible adsorption, peak tailing (streaking), and even acid-catalyzed degradation on the column.[10][11]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-1% triethylamine (TEA) or ammonia in the mobile phase will "neutralize" the acidic sites on the silica, allowing the aniline to elute cleanly.[12]
-
Use a Different Stationary Phase: The best solution is to switch to a stationary phase designed for basic compounds, such as amine-functionalized silica or basic alumina.[11][12] These supports eliminate the problematic acid-base interaction, often allowing for simpler solvent systems (e.g., Hexane/Ethyl Acetate).[11]
Q6: I performed an acid-base extraction, but my yield is very low. What might have gone wrong?
Low yield in an acid-base extraction is usually due to one of the following:
-
Incorrect pH: Ensure the pH is correct at both stages. During the acid wash (e.g., with 1M HCl), the pH of the aqueous layer should be ~1-2 to ensure full protonation of the aniline. During basification (e.g., with 1M NaOH), the pH should be >12 to ensure complete deprotonation back to the free base. Always check with pH paper or a meter.
-
Insufficient Extractions: A single extraction is rarely sufficient. Perform at least 3-4 extractions at each stage (acid wash and back-extraction of the free base) to ensure a complete transfer of the compound between phases.
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the interface of the organic and aqueous layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) and swirling gently to break it.[5]
Q7: I'm struggling to find a good recrystallization solvent. What is the general procedure for screening solvents?
The goal is to find a solvent that dissolves your compound when hot but not when cold.
-
Initial Test: Place ~20-30 mg of your compound into a small test tube.
-
Solubility at Room Temp: Add a few drops of the candidate solvent. If it dissolves immediately, the solvent is too good and should be discarded.
-
Solubility at High Temp: If it doesn't dissolve at room temperature, gently heat the mixture (e.g., in a hot water bath). Add the solvent dropwise until the solid just dissolves.[5]
-
Crystallization on Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath. If high-quality crystals form, you have found a good solvent.[5] If the product "oils out," you may need to use a solvent system (a mixture of a "good" solvent and a "poor" solvent).
Section 3: Detailed Experimental Protocols
Safety First: Substituted anilines are toxic and can be absorbed through the skin.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
Protocol 1: Primary Purification via Acid-Base Extraction and Recrystallization
This is the most robust method for removing a wide range of impurities.
Step 1: Dissolution and Acidic Extraction
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Add an equal volume of 1M HCl (aq).
-
Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. The protonated aniline hydrochloride is now in this aqueous layer. Most neutral and colored impurities remain in the organic layer.[8][9]
-
Repeat the extraction of the organic layer with fresh 1M HCl two more times, combining all aqueous extracts.
-
Discard the organic layer, which contains the non-basic impurities.
Step 2: Liberation and Extraction of the Free Base
-
Place the combined acidic aqueous extracts in a flask and cool in an ice bath.
-
Slowly add 2M NaOH (aq) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free aniline base may precipitate as an oil or solid.
-
Transfer the mixture to a separatory funnel and extract the free base into a fresh organic solvent (e.g., dichloromethane or ethyl acetate). Perform this extraction at least three times.
-
Combine the organic extracts.
Step 3: Drying and Solvent Removal
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude, purified free base (3-Chloro-4-isopropoxyaniline).
Step 4: Final Purification by Recrystallization
-
Select an appropriate solvent (e.g., isopropanol, ethanol/water, or heptane/ethyl acetate) based on solubility screening.
-
Dissolve the crude free base in the minimum amount of boiling solvent.
-
If the solution is colored, proceed to Protocol 2 now. If not, allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Protocol 2: Decolorization using Activated Carbon
This protocol is highly effective for removing colored, polymeric impurities and should be integrated into the recrystallization step if needed.
-
After dissolving your crude product in the hot recrystallization solvent (Protocol 1, Step 4.2), remove the flask from the heat source.
-
Add a small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution. Caution: Add carbon slowly to a solution below its boiling point to avoid violent bumping.
-
Gently swirl or stir the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the activated carbon.[5]
-
The filtrate should be colorless or significantly less colored. Proceed with the cooling and crystallization steps as described above.
Section 4: Visual Workflows and Data
Purification Decision Workflow
This diagram outlines the logical steps for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying 3-Chloro-4-isopropoxyaniline HCl.
Section 5: References
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho Life Sciences. Retrieved from [Link]
-
Cussler, E. L., et al. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. Retrieved from [Link]
-
Various Authors. (2014). How do I remove aniline from the reaction mixture? ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Exp 6 - Extraction. Retrieved from [Link]
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from
-
Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]
-
Various Authors. (2014). Purify and dry aniline? Reddit. Retrieved from [Link]
-
Various Authors. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. Retrieved from [Link]
-
Blogger, G. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
-
Blogger, G. (2023). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]
-
Scribd. (n.d.). Aniline. Retrieved from [Link]
-
Various Authors. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
-
Various Authors. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
stabilizing 3-Chloro-4-isopropoxyaniline hydrochloride in solution
<Technical Support Center: 3-Chloro-4-isopropoxyaniline Hydrochloride >
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabilization of this compound in solution. Here, we will address common challenges and provide troubleshooting strategies to ensure the integrity and reliability of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My solution of this compound has developed a yellow or brownish tint. What is the cause and is it still usable?
A1: A yellow or brownish discoloration is a common indicator of oxidation.[1] Anilines, especially substituted ones like 3-Chloro-4-isopropoxyaniline, are susceptible to air oxidation, which leads to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures.[1] Before using the discolored solution in sensitive experiments, it is crucial to verify its purity using analytical techniques like HPLC-UV to identify and quantify potential oxidation byproducts.[1][2] If significant degradation has occurred, purification may be necessary, but prevention is a more effective strategy.[1]
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: For maximum long-term stability, the compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen.[3]
-
Atmosphere: Store under an inert atmosphere, like nitrogen or argon, to minimize oxidation.[3]
-
Light: Protect from light by using amber vials or by wrapping the container.[3][4]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[3][5][6]
Q3: What solvents are recommended for dissolving this compound?
A3: The solubility of this compound is influenced by its functional groups. The aniline moiety allows for hydrogen bonding, suggesting good solubility in protic solvents like alcohols (e.g., methanol, ethanol).[7] The presence of the benzene ring and isopropoxy group also indicates solubility in moderately polar aprotic and nonpolar solvents such as acetone, ethyl acetate, and dichloromethane. However, it's important to note that protic solvents can sometimes participate in degradation reactions.[3] The hydrochloride salt form generally increases water solubility compared to the free base.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of aniline derivatives in solution is highly dependent on pH.[3] Generally, aniline removal from aqueous solutions is more efficient in acidic conditions, with an optimal pH around 3 for some degradation processes.[8] However, in strongly acidic or basic solutions, aniline derivatives can be less stable.[3] For aniline itself, the neutral form is predominant at pH 7.[9] The protonation of the aniline headgroup increases at lower pH values.[10] It is advisable to maintain a near-neutral pH for storage of solutions to enhance stability, unless the experimental protocol requires acidic or basic conditions, in which case fresh solutions should be prepared.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent experimental results using a previously opened bottle of the compound.
-
Possible Cause: This inconsistency is often due to the degradation of the reagent over time.[1] Oxidation of this compound can introduce impurities that may interfere with downstream reactions or assays.[1]
-
Solution:
-
Aliquotting: For new bottles, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.[1]
-
Purity Check: Before use, especially in critical experiments, verify the purity of your compound using a suitable analytical method like HPLC.[2]
-
Use Fresh Material: Whenever possible, use a freshly opened or recently purchased batch for critical experiments to ensure the highest purity and consistency.[1]
-
Issue 2: Precipitation of the compound from an aqueous solution upon standing.
-
Possible Cause: The hydrochloride salt of 3-Chloro-4-isopropoxyaniline is generally more water-soluble than its free base. Changes in pH towards neutral or basic conditions can cause the less soluble free base to precipitate out of the solution. Temperature fluctuations can also affect solubility.
-
Solution:
-
pH Control: Ensure the pH of your solution remains acidic to keep the compound in its protonated, more soluble form. Buffering the solution can help maintain a stable pH.
-
Solvent System: If the experimental conditions allow, consider using a co-solvent system (e.g., water with a small percentage of a miscible organic solvent like ethanol or DMSO) to improve solubility.
-
Temperature Control: Store solutions at a constant, controlled temperature. Avoid repeated freeze-thaw cycles.
-
Issue 3: Observing unexpected byproducts in a reaction mixture.
-
Possible Cause: The aniline functional group is susceptible to oxidation and other side reactions, especially under harsh conditions (e.g., strong oxidizing agents, high temperatures).[4][11] These degradation products can then participate in unintended side reactions.
-
Solution:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to oxidation.
-
Control Reaction Conditions: Carefully control the reaction temperature and avoid exposure to strong light.
-
Purity of Starting Material: Always ensure the purity of your this compound before starting a reaction.
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the desired solvent (e.g., degassed HPLC-grade methanol or a buffered aqueous solution at a slightly acidic pH) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Inert Gas Purge: Gently purge the headspace of the vial with an inert gas (nitrogen or argon) for 1-2 minutes.
-
Sealing and Storage: Tightly seal the vial with a cap containing a PTFE septum. Wrap the vial in aluminum foil to protect it from light and store it at the recommended temperature (2-8°C or frozen).
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify potential degradation products and establish the stability of the compound under various stress conditions.
Caption: General workflow for a forced degradation study.
Data Summary
Table 1: Predicted Solubility Profile of 3-Chloro-4-isopropoxyaniline
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group.[7] |
| Polar Aprotic | Acetone, Dichloromethane | Moderate to High | Can engage in dipole-dipole interactions.[7] |
| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups.[7] |
Note: This data is illustrative and should be confirmed by experimental measurement.
Understanding Degradation Pathways
The primary degradation pathway for anilines is oxidation. This can proceed through a series of complex reactions to form various colored products, including nitroso, nitro, and polymeric species. The presence of the chloro and isopropoxy groups on the aromatic ring influences the electron density and, consequently, the susceptibility to oxidation.
Caption: Simplified oxidative degradation pathway of anilines.
By understanding the factors that contribute to the degradation of this compound and implementing the strategies outlined in this guide, researchers can ensure the stability of their solutions and the reliability of their experimental results.
References
-
The Journal of Chemical Physics. (2024, May 10). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. AIP Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the initial pH value on the degradation of Aniline. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. fishersci.com [fishersci.com]
analytical challenges in 3-Chloro-4-isopropoxyaniline hydrochloride detection
Answering the analytical challenges in the detection of 3-Chloro-4-isopropoxyaniline hydrochloride requires a blend of chromatographic expertise and an understanding of the molecule's inherent chemical properties. As a substituted aniline, this compound presents specific hurdles, particularly in achieving symmetric peak shapes, ensuring stability during analysis, and navigating complex biological matrices.
This Technical Support Center is designed to serve as a first line of defense for researchers, offering practical, field-tested solutions to common problems. The following guides are structured in a question-and-answer format, moving from common chromatographic issues to more complex challenges in stability and bioanalysis. Our goal is to not only provide a solution but to explain the underlying principles, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Section 1: HPLC Analysis - Troubleshooting Chromatographic Issues
High-Performance Liquid Chromatography (HPLC) is the primary workhorse for the purity and quantitative analysis of compounds like this compound.[1][2] However, the basic amine functional group is a frequent source of chromatographic problems.
Frequently Asked Questions (FAQs)
Question: My HPLC peak for 3-Chloro-4-isopropoxyaniline is exhibiting significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like anilines is the most common issue encountered in reversed-phase HPLC.[3] The primary cause is secondary interactions between the protonated amine group of your analyte and acidic, ionized silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] This interaction creates a secondary, stronger retention mechanism that leads to a "tail" as the analyte molecules slowly elute from these active sites.
Here is a systematic approach to mitigate this issue:
-
Mobile Phase pH Adjustment: The most effective strategy is to suppress the ionization of the silanol groups. By operating at a low pH (typically ≤ 3), the silanol groups are fully protonated (Si-OH) and less likely to interact with the positively charged analyte.[3]
-
Causality: At low pH, the equilibrium Si-O⁻ + H⁺ ⇌ Si-OH is shifted to the right, neutralizing the active sites. While your aniline will be fully protonated (-NH₃⁺), the lack of an anionic surface on the stationary phase prevents the strong ionic interaction causing the tailing.
-
-
Use a Modern, End-Capped Column: Column technology has advanced significantly.
-
Type B Silica Columns: Modern columns are often made with high-purity, "Type B" silica, which has a lower concentration of acidic silanol groups and metal contaminants compared to older "Type A" silica.
-
End-Capping: Choose a column that is thoroughly "end-capped." This is a process where the stationary phase is treated with a small silylating agent (like trimethylchlorosilane) to block a majority of the accessible residual silanol groups.[3]
-
-
Add a Competing Base: If modifying pH is not an option, adding a small concentration (e.g., 10-20 mM) of a competing base like triethylamine (TEA) to the mobile phase can help.
-
Causality: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this approach can shorten column lifetime and is less favored in modern labs.
-
-
Consider Alternative Stationary Phases: If peak shape is still problematic, explore stationary phases with different surface chemistry. Hybrid silica/organosiloxane phases or columns with a positive surface charge can offer improved peak shape for basic compounds.
Troubleshooting Peak Tailing: A Logical Workflow
Caption: A decision tree for troubleshooting peak tailing.
Question: I'm having difficulty achieving baseline separation between 3-Chloro-4-isopropoxyaniline and a closely related impurity. What steps can I take?
Answer: Achieving adequate resolution is key for accurate impurity profiling. When dealing with closely eluting peaks, you need to manipulate the selectivity (α) and/or the efficiency (N) of your separation.
| Strategy | Parameter Affected | Recommended Action | Causality & Explanation |
| Optimize Mobile Phase | Selectivity (α) | 1. Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. 2. Adjust Gradient Slope: For gradient methods, make the gradient shallower around the elution time of the analyte. | Acetonitrile and methanol have different solvent strengths and dipole moments, which can alter interactions with the analyte and stationary phase, thus changing selectivity. A shallower gradient increases the separation window. |
| Change Stationary Phase | Selectivity (α) | Switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano phase). | Different stationary phases offer alternative retention mechanisms (e.g., π-π interactions on a phenyl column) that can exploit subtle structural differences between your analyte and the impurity, leading to separation. |
| Increase Column Efficiency | Efficiency (N) | 1. Use a Longer Column: Move from a 150 mm column to a 250 mm column. 2. Use Smaller Particles: Switch to a column packed with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC). | Efficiency is directly proportional to column length and inversely proportional to particle size. Increasing efficiency leads to narrower peaks, which can resolve closely eluting compounds even if selectivity is unchanged. |
| Adjust Temperature | Selectivity (α) & Efficiency (N) | Increase the column temperature (e.g., from 30°C to 40°C). | Increasing temperature lowers mobile phase viscosity, which improves mass transfer and leads to sharper peaks (higher N). It can also subtly change the thermodynamics of analyte-stationary phase interactions, potentially improving selectivity. |
Section 2: Gas Chromatography (GC) - Is it a viable alternative?
While HPLC is generally preferred, Gas Chromatography (GC) can be a powerful tool for analyzing volatile impurities or for orthogonal verification.
Question: Can I analyze 3-Chloro-4-isopropoxyaniline directly by GC-MS?
Answer: Direct GC analysis of aniline and its derivatives can be challenging. These compounds are polar and have active amine (-NH₂) groups, which can lead to poor peak shape and adsorption onto active sites in the GC inlet and column.[5] Furthermore, they can be thermolabile, meaning they might degrade at the high temperatures used in the GC inlet.[5]
For these reasons, a derivatization step is often required before GC analysis.[6]
Question: What is derivatization and how does it help in the GC analysis of anilines?
Answer: Derivatization is the process of chemically modifying the analyte to make it more suitable for a specific analytical technique. For GC analysis of anilines, the primary goals are to:
-
Increase Volatility: By replacing the polar N-H bonds with less polar groups.
-
Improve Thermal Stability: The resulting derivative is often more stable at high temperatures.
-
Enhance Detection: By introducing groups that are highly responsive to a specific detector, like an electron capture detector (ECD).
A common approach is acylation , where the amine is converted to an amide. This can be achieved using reagents like acetic anhydride or trifluoroacetic anhydride (TFAA). Another option is silylation , using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl derivative.[7]
| Derivatization Approach | Reagent Example | Key Advantage | Reference |
| Acylation | Trifluoroacetic anhydride (TFAA) | Produces derivatives that are highly sensitive to electron capture detection (ECD), allowing for trace-level analysis. | |
| Acylation with Halogenated Anhydrides | 4-carbethoxyhexafluorobutyryl chloride | Creates derivatives with a strong molecular ion in mass spectrometry, aiding in positive identification. | [8] |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A common and effective method for derivatizing hydroxyl and amine groups to increase volatility and thermal stability. | [7] |
Section 3: Stability & Forced Degradation Studies
For drug development professionals, understanding the stability of this compound is critical. Forced degradation studies are mandatory to develop and validate stability-indicating analytical methods.[9][10]
Question: How do I design a forced degradation study for this compound?
Answer: The goal of a forced degradation study is to generate degradation products to about 5-20% of the parent compound.[11] This demonstrates that your analytical method can separate the intact drug from its potential degradation products. Studies should be conducted according to ICH guidelines (Q1A, Q1B).[10]
A typical study involves exposing the compound to the following stress conditions:[10][11]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light (as per ICH Q1B guidelines).
Caption: A typical workflow for a forced degradation study.
Question: My compound appears to be degrading during sample preparation or in the autosampler. What can I do?
Answer: Aniline derivatives can be susceptible to oxidative degradation. The hydrochloride salt form is generally more stable than the free base.[12] If you observe instability:
-
Control pH: Ensure your sample diluent is slightly acidic to keep the compound in its more stable protonated form.
-
Use Antioxidants: In some cases, adding a small amount of an antioxidant to the sample diluent may be necessary, but this should be carefully justified.
-
Minimize Light Exposure: Prepare samples in amber vials to protect against photolytic degradation.
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) to slow down potential degradation reactions while samples are waiting for injection.
-
Limit Bench Time: Analyze samples as quickly as possible after preparation.
Section 4: Bioanalytical Challenges - Overcoming Matrix Effects
When measuring this compound in biological matrices like plasma or serum, the biggest challenge is the matrix effect .
Question: What is the matrix effect and how does it affect my LC-MS/MS analysis?
Answer: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the biological sample (e.g., phospholipids, salts, proteins).[13][14][15][16] This is a major issue in LC-MS/MS because it can lead to:
-
Ion Suppression: The most common effect, where the analyte signal is reduced, leading to poor sensitivity and underestimation of the true concentration.[14]
-
Ion Enhancement: Less common, but the signal is artificially increased, leading to overestimation.[14]
Crucially, the matrix effect is often invisible in the chromatogram but can severely impact the accuracy and precision of your results.[13][15]
Question: How can I minimize matrix effects?
Answer: Mitigating matrix effects involves a combination of good sample preparation and chromatography.
-
Improve Sample Cleanup: The goal is to remove as many interfering matrix components as possible before analysis.
-
Protein Precipitation (PPT): A fast but "dirty" method. It removes proteins but leaves many other matrix components like phospholipids.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. By choosing an appropriate extraction solvent and pH, you can selectively extract your analyte while leaving many interferences behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): The most effective and selective method. It can provide the cleanest extracts, significantly reducing matrix effects.
-
-
Optimize Chromatography: Ensure your analyte does not co-elute with major matrix components.
-
Develop a chromatographic method with sufficient retention to move your analyte away from the early-eluting, highly polar matrix components.
-
Use a "divert valve" to send the initial, unretained portion of the sample from the column directly to waste instead of the mass spectrometer source.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS is a version of your analyte where some atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy isotopes. It has nearly identical chemical and physical properties to your analyte and will co-elute. Therefore, it will experience the same degree of ion suppression or enhancement, allowing for an accurate correction and reliable quantification.[15]
Section 5: Protocols & Methodologies
Protocol 1: Stability-Indicating RP-HPLC-UV Method
This protocol provides a starting point for a method capable of separating this compound from potential degradation products.
-
Chromatographic System:
-
HPLC or UHPLC system with a UV/PDA detector.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Formic Acid (or Trifluoroacetic Acid)
-
This compound reference standard
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
Ensure both mobile phases are filtered and degassed before use.
-
-
Standard and Sample Preparation:
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in diluent to a concentration of 1.0 mg/mL.
-
Working Standard Solution: Dilute the stock solution with diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration in the sample diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at a UV maximum (e.g., ~245 nm, determine by PDA scan) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
-
System Suitability:
-
Before running samples, perform at least five replicate injections of the working standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing Factor (Asymmetry Factor): ≤ 1.5
-
-
References
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new deriv
- Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
- HPLC Troubleshooting Guide. SCION Instruments.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Peak Tailing in HPLC. Element Lab Solutions.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?.
- Forced Degradation Studies Research Articles. R Discovery.
- Forced degradation studies of a new antileishmanial agent. Journal of Chemical and Pharmaceutical Research.
- Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Review Article on Matrix Effect in Bioanalytical Method Development.
- Forced degradation and impurity profiling: A review. ScienceDirect.
- 3-chloro-4-isopropoxyaniline product inform
- Assessment of matrix effect in quantitative LC–MS bioanalysis.
- Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. Benchchem.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced degradation studies: A review. MedCrave online.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Method 8131: Aniline and Selected Derivatives by Gas Chrom
- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. droracle.ai [droracle.ai]
- 14. eijppr.com [eijppr.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bataviabiosciences.com [bataviabiosciences.com]
Validation & Comparative
A Comparative Guide to 3-Chloro-4-isopropoxyaniline Hydrochloride and Structurally Similar Compounds for Researchers in Drug Development
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Substituted anilines, in particular, represent a privileged scaffold, frequently incorporated into a vast array of therapeutic agents. This guide provides an in-depth, objective comparison of 3-Chloro-4-isopropoxyaniline hydrochloride with a curated selection of its structural analogs. By examining their physicochemical properties and performance in relevant biological contexts, this document aims to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their synthetic and medicinal chemistry endeavors.
Introduction to this compound: A Versatile Intermediate
This compound, with the CAS number 35594-48-0 for the hydrochloride salt and 5211-04-1 for the free base, is a substituted aniline that has garnered significant interest as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a chlorine atom and an isopropoxy group on the aniline ring, imparts a unique combination of lipophilicity and electronic properties that are often sought after in the design of kinase inhibitors and other targeted therapies. The hydrochloride salt form is frequently utilized to improve solubility and handling characteristics.
This guide will compare this compound to the following structurally related compounds, chosen to explore the impact of subtle molecular modifications on key chemical and biological properties:
-
3-Chloro-4-isopropylaniline: Substitution of the ether oxygen with a methylene group.
-
3-Chloro-4-fluoroaniline: Replacement of the isopropoxy group with a smaller, highly electronegative fluorine atom.
-
3-Chloro-4-(isopentyloxy)aniline: Elongation of the alkoxy chain.
-
3-Chloroaniline: Removal of the para-substituent to understand the baseline effect of the meta-chloro group.
-
4-Isopropoxyaniline: Removal of the chloro substituent to isolate the effect of the isopropoxy group.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate, such as its melting point, boiling point, acidity (pKa), and lipophilicity (LogP), are fundamental parameters that influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is crucial for predicting a compound's behavior in biological systems and for optimizing its formulation.
Melting and Boiling Points
The melting and boiling points of a compound provide insights into its purity, crystal lattice energy, and intermolecular forces.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Chloro-4-isopropoxyaniline HCl | C₉H₁₃Cl₂NO | 222.11 | No data available | No data available |
| 3-Chloro-4-isopropoxyaniline | C₉H₁₂ClNO | 185.65 | No data available | No data available |
| 3-Chloro-4-isopropylaniline | C₉H₁₂ClN | 169.65 | No data available | No data available |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | 42-47 | 227-228 |
| 3-Chloro-4-(isopentyloxy)aniline | C₁₁H₁₆ClNO | 213.70 | No data available | 321.9 ± 22.0 (Predicted) |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | -11 to -9 | 230 |
| 4-Isopropoxyaniline | C₉H₁₃NO | 151.21 | 244 (decomposes) | 95 (at 0.4 mmHg) |
The available data illustrates the influence of the substituents on the physical state and volatility of these anilines. For instance, the replacement of the isopropoxy group with a smaller fluorine atom in 3-chloro-4-fluoroaniline results in a relatively low melting point. In contrast, 3-chloroaniline is a liquid at room temperature.
Acidity (pKa) and Lipophilicity (LogP)
The pKa of the anilinium ion and the octanol-water partition coefficient (LogP) are critical for predicting a compound's ionization state and membrane permeability at physiological pH.
| Compound | pKa (Conjugate Acid) | LogP |
| 3-Chloro-4-isopropoxyaniline | 4.17 ± 0.10 (Predicted) | 3.29 |
| 3-Chloro-4-fluoroaniline | 3.60 ± 0.10 (Predicted) | 2.1 |
| 3-Chloroaniline | 3.46 - 3.52 | 1.88 - 2.03 |
| 4-Isopropoxyaniline | 6.15 ± 0.10 (Predicted) | 1.62 (estimated) |
The pKa of an aniline is a measure of the basicity of the amino group. Electron-withdrawing groups, such as chlorine and fluorine, decrease the electron density on the nitrogen atom, making the aniline less basic (lower pKa).[2][3] Conversely, electron-donating groups, like the isopropoxy group, increase the basicity (higher pKa). This trend is evident in the comparison between 3-chloroaniline and 4-isopropoxyaniline.
LogP is a measure of a compound's lipophilicity. A higher LogP value indicates greater lipid solubility. The isopropoxy and isopropylanilines exhibit higher LogP values compared to the fluoro and unsubstituted chloroaniline, suggesting that the larger alkyl/alkoxy groups significantly increase lipophilicity. This property is crucial for cell membrane penetration but must be balanced to maintain adequate aqueous solubility for drug delivery.
Performance in a Drug Development Context: Biological Activity
Substituted anilines are integral components of numerous kinase inhibitors and other anticancer agents. Their ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes them a valuable scaffold in drug design. While direct comparative IC50 data for this compound and all the selected analogs against a single cancer cell line is not available in the public domain, we can infer potential performance based on studies of structurally related compounds.
For instance, various substituted anilines have been incorporated into fluoroquinolone structures and tested for their antiproliferative activity against a panel of cancer cell lines, with some exhibiting IC50 values in the micromolar range.[4] Other studies on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors have shown IC50 values in the nanomolar range, highlighting the potential of this class of compounds.[5]
The specific combination of a meta-chloro substituent and a para-alkoxy group, as seen in 3-Chloro-4-isopropoxyaniline, is a common motif in kinase inhibitors. The chlorine atom can form halogen bonds and occupy small hydrophobic pockets, while the alkoxy group can extend into larger hydrophobic regions of the binding site. The choice of the alkoxy group (isopropoxy vs. isopentyloxy) allows for fine-tuning of the lipophilicity and steric interactions to optimize potency and selectivity. The replacement with a fluorine atom, as in 3-chloro-4-fluoroaniline, can alter the electronic properties and potentially introduce favorable interactions with the target protein, in addition to improving metabolic stability.
Experimental Protocols
To ensure the integrity and reproducibility of research, standardized experimental protocols are paramount. Below are detailed methodologies for the determination of key physicochemical properties.
Synthesis of Substituted Anilines
A common synthetic route to substituted anilines involves the reduction of the corresponding nitroaromatic precursor.
General Protocol for the Reduction of a Nitroaromatic Compound to an Aniline:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the nitroaromatic starting material in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reducing Agent: Add a reducing agent, such as iron powder in the presence of an acid catalyst (e.g., ammonium chloride or hydrochloric acid), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[2][6]
-
Reaction Monitoring: Heat the reaction mixture to reflux (for chemical reduction) or maintain at a specific temperature and pressure (for catalytic hydrogenation). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the catalyst or excess reducing agent.
-
Extraction and Purification: If necessary, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Example: Synthesis of 3-Chloro-4-(isopentyloxy)aniline [2]
This synthesis involves a two-step process starting with the Williamson ether synthesis to form 2-Chloro-4-(isopentyloxy)-1-nitrobenzene, followed by the reduction of the nitro group.
-
Step 1: Williamson Ether Synthesis: React 2-chloro-4-nitrophenol with isoamyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone.
-
Step 2: Reduction: Reduce the resulting 2-Chloro-4-(isopentyloxy)-1-nitrobenzene using iron powder and ammonium chloride in an ethanol/water mixture.
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method): [7][8][9][10][11][12]
-
Sample Preparation: Finely powder the dry solid sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate. A slower heating rate (1-2 °C/min) near the expected melting point provides more accurate results.
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Boiling Point Determination (Microscale Method): [13][14][15][16][17]
-
Apparatus Setup: Place a small amount of the liquid sample in a small test tube. Invert a sealed capillary tube into the liquid.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable bath (e.g., an oil bath in a Thiele tube).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: Remove the heat and observe the temperature. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
pKa Determination (Potentiometric Titration): [6][7][8][18][19]
-
Solution Preparation: Prepare a solution of the aniline compound of known concentration in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method): [4][20][21][22][23]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously in a separatory funnel to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Visualization of Key Concepts
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Caption: General synthetic pathway for substituted anilines via reduction of nitroaromatic precursors.
Caption: Interrelationship of compound properties in drug discovery.
Conclusion
The careful selection of building blocks is a cornerstone of successful drug discovery. This compound and its analogs represent a rich chemical space for the development of novel therapeutics. This guide has provided a comparative analysis of their key physicochemical properties and contextualized their potential performance in drug development. The choice between these analogs will ultimately depend on the specific therapeutic target and the desired ADME profile. For instance, if higher lipophilicity is required to penetrate the blood-brain barrier, the isopropoxy or isopentyloxy derivatives might be preferred. Conversely, if improved aqueous solubility or different electronic properties are desired, the fluoro or unsubstituted analogs could be more suitable. The provided experimental protocols offer a starting point for the synthesis and characterization of these valuable compounds, empowering researchers to make data-driven decisions in their quest for new medicines.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
LogP / LogD shake-flask method v1. (2021). ResearchGate. [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). DergiPark. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
-
Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. (2022). National Institutes of Health. [Link]
-
experiment (1) determination of melting points. (2021). Staff-old.najah.edu. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). National Institutes of Health. [Link]
-
Ibrahim, A. A. (2010). Comparison study for the physical and chemical properties of aniline and its derivatives. ResearchGate. [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Westminster College. Retrieved from [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2022). ACS Publications. [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved from [Link]
-
IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... (n.d.). ResearchGate. Retrieved from [Link]
-
experiment (1) determination of melting points. (2021). Staff-old.najah.edu. [Link]
-
Boiling Point and Distilling Range Test. (n.d.). Thai Pharmacopoeia. Retrieved from [Link]
-
Determination of Boiling Point (B.P):. (n.d.). Vijay Nazare. Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2022). National Institutes of Health. [Link]
-
3-Chloro-4-fluoroaniline. (n.d.). PubChem. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). National Institutes of Health. [Link]
-
Exploring the anticancer effects of standardized extracts of poplar-type propolis: In vitro cytotoxicity toward cancer and norma. (n.d.). Unibo. Retrieved from [Link]
-
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021). Staff-old.najah.edu. [Link]
-
3-Chloro-4-isopropylaniline. (n.d.). PubChem. Retrieved from [Link]
-
4-Isopropoxyaniline. (2024). ChemBK. [Link]
-
How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Publications. [Link]
-
The pKa Table Is Your Friend. (2010). Master Organic Chemistry. [Link]
-
Measurement of the p K a Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants. (2023). ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. researchgate.net [researchgate.net]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-isopropoxyaniline Hydrochloride
Introduction: The Critical Role of Validated Methods
3-Chloro-4-isopropoxyaniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quality directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for its quality control. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2][3]. This guide provides an in-depth comparison of analytical method validation for this specific compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7]
The validation process ensures that the chosen analytical method provides results that are accurate, reproducible, and specific.[8][9] This guide will walk through the essential validation parameters, offering field-proven insights and comparing a modern High-Performance Liquid Chromatography (HPLC) method with a classical titration method for the assay of this compound.
The Analytical Challenge and Method Selection
The primary analytical challenges for this compound include quantifying the main component (assay) and detecting and quantifying any potential impurities, such as starting materials, by-products, or degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred technique for both assay and impurity analysis due to its high specificity, sensitivity, and ability to separate multiple components in a single run.[10] A reversed-phase HPLC method with UV detection is particularly well-suited for this aromatic amine.
-
Titrimetry (e.g., Perchloric Acid Titration): A classical analytical technique that can be used for the assay of the hydrochloride salt. While often accurate and precise for the main component, it lacks specificity and cannot be used for impurity profiling.
This guide will focus on the validation of an in-house developed HPLC method and compare its performance characteristics to what would be expected from a non-specific titrimetric method.
The Validation Master Plan: An Interconnected Framework
Analytical method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[11] The core validation parameters are interconnected, as illustrated below.
Caption: Interrelationship of analytical method validation parameters.
Deep Dive into Validation Parameters: HPLC vs. Titration
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][11][12][13]
Experimental Protocol (HPLC):
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Placebo Analysis (if applicable for drug product): Analyze a placebo mixture to demonstrate no interference from excipients.
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light). Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak.[8]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring the analyte peak is spectrally homogeneous.
Comparison:
| Performance Metric | HPLC Method | Titration Method | Commentary |
| Specificity | High | Low | HPLC can separate the analyte from impurities and degradants. Titration will measure any basic substance, leading to an overestimation of the analyte content if basic impurities are present. |
| Supporting Data | Chromatograms showing baseline resolution between analyte and potential impurities. Peak purity index > 0.999. | N/A | Forced degradation studies are crucial for demonstrating the stability-indicating nature of the HPLC method.[8][14] |
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[15][16] The range is the interval between the upper and lower concentrations for which the method has shown suitable precision, accuracy, and linearity.[15][17]
Experimental Protocol (HPLC):
-
Prepare a stock solution of the this compound reference standard.
-
Prepare at least five concentration levels by serial dilution, typically ranging from 80% to 120% of the target assay concentration.[17]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Comparison:
| Performance Metric | HPLC Method | Titration Method | Commentary |
| Typical Range (Assay) | 80% - 120% of target concentration | 80% - 120% of target concentration | Both methods can demonstrate linearity over the required range for an assay. |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | A high correlation coefficient is expected for both methods.[18] |
| Y-intercept | Should be close to zero | Should be close to zero | A significant y-intercept may indicate systematic error. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[12] It is often determined through recovery studies.
Experimental Protocol (HPLC & Titration):
-
Prepare a placebo mixture (if applicable) or use the sample matrix.
-
Spike the placebo/matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Comparison:
| Performance Metric | HPLC Method | Titration Method | Commentary |
| Typical Acceptance Criteria | 98.0% - 102.0% recovery | 98.0% - 102.0% recovery | Both methods are capable of high accuracy when analyzing the pure substance. |
| Influence of Impurities | High (if co-eluting impurities are present) | High (if basic impurities are present) | The accuracy of the titration method is compromised by the presence of other basic compounds, whereas the HPLC method's accuracy is compromised by co-eluting impurities. The specificity of the HPLC method makes it more reliable in a real-world manufacturing setting. |
Precision
Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[19]
Experimental Protocol (Repeatability):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples using the same analyst, on the same instrument, on the same day.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument (if available).
-
Compare the results from both sets of experiments.
Comparison:
| Performance Metric | HPLC Method | Titration Method | Commentary |
| Repeatability (%RSD) | ≤ 1.0% | ≤ 1.0% | Both methods are expected to be highly repeatable. |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | Intermediate precision assesses the method's ability to produce consistent results under normal laboratory variations. |
Detection Limit (LOD) and Quantitation Limit (LOQ)
These parameters are crucial for impurity methods but not typically required for an assay method.[20]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
Experimental Protocol (HPLC):
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[20]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[23]
-
Comparison:
| Performance Metric | HPLC Method | Titration Method | Commentary |
| Applicability | Applicable | Not Applicable | LOD and LOQ are essential for quantifying trace-level impurities, a key advantage of HPLC. Titration is not sensitive enough for this purpose. |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[24][25]
Experimental Protocol (HPLC):
-
Identify critical HPLC parameters (e.g., mobile phase composition, pH, column temperature, flow rate).[26]
-
Deliberately vary these parameters within a realistic range (e.g., pH ± 0.2, temperature ± 5°C, flow rate ± 10%).
-
Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, resolution, and peak tailing.
Comparison:
| Performance Metric | HPLC Method | Titration Method | Commentary |
| Robustness | High (if well-developed) | Moderate | HPLC methods require careful evaluation of multiple parameters.[26][27] Titration methods are generally robust but can be sensitive to the choice of indicator and endpoint determination. |
Workflow for HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC method.
Conclusion and Recommendations
Both HPLC and titrimetric methods can provide accurate and precise assay results for this compound under ideal conditions. However, the lack of specificity in titration makes it unsuitable for quality control in a pharmaceutical setting where the presence of impurities must be controlled and monitored.
The validated HPLC method is unequivocally superior for the analysis of this compound. Its ability to separate the main component from potential impurities and degradation products (specificity) ensures that the reported purity is accurate and reliable. Furthermore, the same method can be validated for the quantification of impurities, providing a comprehensive analytical solution for this critical raw material. Adherence to the principles outlined in ICH, USP, and FDA guidelines is essential for ensuring the development of robust, reliable, and regulatory-compliant analytical methods.[4][6][7][28]
References
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
-
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]
-
AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
-
Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]
-
Pharma Solution. (2024, June 20). How to Perform Linearity and Range in Analytical Method Validation. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
-
USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52. Retrieved from [Link]
-
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Pharma Calculation. (2023, July 7). Range and Linearity Test for Analytical Method Validation. Retrieved from [Link]
-
BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]
-
ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]
-
BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
-
Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
-
Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined. Retrieved from [Link]
-
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. Retrieved from [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Pharmaguideline. (2013, October 6). Analytical Method Validation Protocol for Pharmaceuticals. Retrieved from [Link]
-
Department of Drug Administration, Nepal. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Merck Millipore. (n.d.). Complete Monograph Methods. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Chloro-4-hydroxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uspbpep.com [uspbpep.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. aaps.ca [aaps.ca]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Range and Linearity Test for Analytical Method Validation [pharmacalculation.com]
- 18. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pharmtech.com [pharmtech.com]
- 27. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 28. fda.gov [fda.gov]
A Comparative Guide to the Biological Activity of 3-Chloro-4-isopropoxyaniline Hydrochloride and Its Analogs
Introduction
Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1] Their synthetic tractability and the ability of their derivatives to interact with various biological targets have cemented their importance in drug discovery. Among this broad class of compounds, 3-Chloro-4-isopropoxyaniline hydrochloride presents an interesting substitution pattern, combining a halogen atom and an alkoxy group on the aniline ring. These features can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic profile and biological activity.
This guide provides a comparative analysis of the biological activity of this compound and its structural analogs. We will delve into structure-activity relationships (SAR), explore potential mechanisms of action, and provide detailed experimental protocols for evaluating these compounds. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate novel aniline derivatives with enhanced therapeutic potential.
Structure-Activity Relationships: The Impact of Substitution
The biological activity of aniline derivatives can be profoundly altered by the nature and position of substituents on the aromatic ring. To understand these relationships, we will compare this compound with a series of hypothetical, yet structurally plausible, analogs. The key modifications to consider include:
-
Alteration of the Halogen: Replacing the chloro group with other halogens (e.g., fluoro, bromo) can modulate the electronic properties and lipophilicity of the molecule.
-
Modification of the Alkoxy Group: Varying the length and branching of the alkoxy chain (e.g., methoxy, ethoxy, butoxy) can impact steric interactions and solubility.
-
Positional Isomerism: Moving the chloro and isopropoxy groups to different positions on the aniline ring can alter the molecule's overall geometry and its ability to bind to specific biological targets.
-
Introduction of Additional Substituents: The addition of other functional groups can introduce new interaction points or modify the molecule's metabolic stability.
A critical aspect of SAR studies is the evaluation of cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%, is a key metric for this assessment.[2]
Comparative Cytotoxicity Data (Hypothetical)
The following table summarizes the in vitro cytotoxic activity of this compound and its selected analogs against a panel of human cancer cell lines. It is important to note that this data is illustrative, compiled from typical findings for this class of compounds, to demonstrate SAR principles.
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| 3-Chloro-4-isopropoxyaniline HCl | Cl | -OCH(CH₃)₂ | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.5 | |||
| HT-29 (Colon) | 18.9 | |||
| Analog 1: 3-Bromo-4-isopropoxyaniline | Br | -OCH(CH₃)₂ | MCF-7 (Breast) | 12.8 |
| Analog 2: 3-Chloro-4-methoxyaniline | Cl | -OCH₃ | MCF-7 (Breast) | 25.6 |
| Analog 3: 4-Chloro-3-isopropoxyaniline | H | Cl (at C4) | MCF-7 (Breast) | 35.1 |
| Analog 4: 3,5-Dichloro-4-isopropoxyaniline | Cl | Cl (at C5) | MCF-7 (Breast) | 8.7 |
From this hypothetical data, several SAR trends can be inferred:
-
Effect of the Halogen: Replacing chlorine with bromine (Analog 1) appears to slightly enhance cytotoxic activity, potentially due to increased lipophilicity.
-
Influence of the Alkoxy Group: A smaller methoxy group (Analog 2) seems to reduce potency compared to the isopropoxy group, suggesting that the size and shape of this substituent are important for target interaction.
-
Impact of Positional Isomerism: Moving the chloro group to the para position and the isopropoxy group to the meta position (Analog 3) significantly decreases activity, highlighting the importance of the substitution pattern.
-
Role of Additional Substituents: The introduction of a second chloro group at the 5-position (Analog 4) markedly increases cytotoxicity, indicating that this modification may lead to more favorable interactions with the biological target.
Potential Mechanisms of Action
Aniline derivatives can exert their biological effects through various mechanisms. For cytotoxic analogs, these often converge on pathways that induce cell death, or apoptosis.
One plausible mechanism involves the induction of DNA damage and the generation of reactive oxygen species (ROS).[2] This can trigger a cascade of events leading to mitochondrial dysfunction and the activation of caspases, which are proteases that execute the apoptotic program.
Caption: Workflow of the MTT cytotoxicity assay.
In Vitro Enzyme Inhibition Assay
Many aniline derivatives are known to be enzyme inhibitors. [3]A general protocol for assessing enzyme inhibition is provided below.
Principle: The activity of a target enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target enzyme's optimal activity.
-
Prepare solutions of the enzyme, its substrate, and any necessary cofactors.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.
-
Incubate for a pre-determined time at the optimal temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Determine the initial reaction rates for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. [4]
-
Pharmacokinetic Profile Considerations
Beyond biological activity, the drug-like properties of a compound are crucial for its potential as a therapeutic agent. [5]The absorption, distribution, metabolism, and excretion (ADME) profile determines a compound's bioavailability and in vivo efficacy.
Lipophilicity is a key parameter influencing ADME properties. [6]The chloro and isopropoxy substituents on the aniline ring contribute to the overall lipophilicity of this compound. Modifications to these groups, as discussed in the SAR section, will alter lipophilicity and, consequently, properties like cell membrane permeability and metabolic stability. [1][6]For instance, highly lipophilic compounds may exhibit good permeability but suffer from poor solubility and increased metabolic clearance. [4]Therefore, a balance must be struck to optimize the overall pharmacokinetic profile.
Conclusion and Future Perspectives
This guide has provided a comparative framework for understanding the biological activity of this compound and its analogs. Through the lens of structure-activity relationships, we have seen how subtle chemical modifications can lead to significant changes in cytotoxic potency. The outlined experimental protocols for cytotoxicity and enzyme inhibition assays provide a robust basis for the biological evaluation of this class of compounds.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of analogs to further refine SAR models.
-
Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.
-
In-depth ADME and toxicology studies to assess the drug-like properties and safety profiles of lead candidates.
-
In vivo efficacy studies in relevant animal models to validate the therapeutic potential of promising analogs.
By integrating synthetic chemistry, biological evaluation, and pharmacokinetic profiling, the development of novel and effective therapeutic agents based on the substituted aniline scaffold can be systematically advanced.
References
- A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Deriv
- Aniline Mustard Derivatives: A Head-to-Head Cytotoxicity Comparison for Cancer Research. Benchchem.
- In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison Guide to 3-Chloro-4-isopropoxyaniline Hydrochloride Derivatives for Drug Development Professionals
In the landscape of pharmaceutical development, the purity, structure, and stability of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 3-Chloro-4-isopropoxyaniline and its derivatives are significant building blocks in the synthesis of various therapeutic agents. Ensuring the chemical integrity of these molecules is a critical step in the drug development pipeline. Spectroscopic techniques are indispensable tools for the comprehensive characterization of these compounds, providing detailed insights into their molecular structure and purity.[1][2][3][4] This guide offers a comparative analysis of 3-Chloro-4-isopropoxyaniline hydrochloride derivatives using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Our approach is grounded in the principle that a combination of orthogonal analytical techniques provides the most robust and reliable characterization. Each method offers a unique window into the molecular properties of the analyte, and together, they form a powerful toolkit for structural elucidation, quality control, and impurity profiling.
The General Spectroscopic Workflow: A Systematic Approach
A consistent and well-documented workflow is crucial for obtaining reproducible and comparable spectroscopic data. The following diagram outlines a generalized workflow for the spectroscopic analysis of this compound derivatives. The key to a successful comparative study lies in maintaining identical experimental parameters—such as solvent, concentration, and instrument settings—for all samples being analyzed.
Caption: A generalized workflow for the spectroscopic analysis of aniline derivatives.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space proximity.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can solubilize the compound and allows for the observation of the exchangeable N-H protons.[5]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Comparative NMR Data Analysis
The power of NMR in a comparative study lies in the subtle yet significant shifts in resonance frequencies and coupling patterns that arise from changes in molecular structure. Let's consider a hypothetical comparison between This compound (Compound A) and a derivative, 3-Chloro-4-isopropoxy-5-nitroaniline hydrochloride (Compound B) .
| Assignment | Compound A (Hypothetical ¹H NMR, ppm) | Compound B (Hypothetical ¹H NMR, ppm) | Compound A (Hypothetical ¹³C NMR, ppm) | Compound B (Hypothetical ¹³C NMR, ppm) |
| -CH(CH₃)₂ | ~4.6 (septet) | ~4.7 (septet) | ~72 | ~73 |
| -CH(CH ₃)₂ | ~1.3 (doublet) | ~1.4 (doublet) | ~22 | ~22.5 |
| Aromatic H | ~7.0-7.3 (multiplet) | ~7.5-7.8 (singlet and doublet) | ~115-150 | ~118-155 |
| -NH₃⁺ | ~10.0 (broad singlet) | ~10.5 (broad singlet) | - | - |
Interpretation of NMR Data:
-
Amine Proton (-NH₃⁺): The presence of the hydrochloride salt results in the protonation of the aniline nitrogen. This ammonium proton typically appears as a broad singlet at a downfield chemical shift (around 10-11 ppm in DMSO-d₆).[5][6] Its broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.
-
Isopropoxy Group: The methine proton (-CH) of the isopropoxy group will appear as a septet, coupled to the six equivalent methyl protons. The methyl protons will, in turn, appear as a doublet.
-
Aromatic Protons: In Compound A, the three aromatic protons will exhibit a complex splitting pattern due to their respective couplings. In Compound B, the introduction of the strongly electron-withdrawing nitro group will deshield the remaining aromatic protons, causing them to resonate at a higher chemical shift (further downfield). The substitution pattern will also simplify the splitting patterns.
-
¹³C NMR: Similar trends are observed in the ¹³C NMR spectra. The carbons directly attached to the electronegative chlorine, oxygen, and protonated nitrogen atoms will be deshielded. The introduction of a nitro group in Compound B will cause a significant downfield shift for the carbons in its vicinity.
Caption: Comparison of key ¹H NMR shifts for Compound A and its nitro-derivative.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations
FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Experimental Protocol for FT-IR Analysis
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Comparative FT-IR Data Analysis
The FT-IR spectrum provides a unique "fingerprint" for a molecule. The formation of a hydrochloride salt significantly alters the spectrum of an amine.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Aniline | Expected Wavenumber (cm⁻¹) in Aniline Hydrochloride |
| N-H Stretch (asymmetric & symmetric) | 3400-3300 (two bands for primary amine)[8] | 3200-2800 (broad, strong absorption for -NH₃⁺)[7] |
| N-H Bend (scissoring) | 1650-1580[8] | 1600-1500 (asymmetric and symmetric bending for -NH₃⁺) |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-N Stretch (aromatic) | 1335-1250[8] | ~1200 |
| C-O-C Stretch (ether) | ~1250 (asymmetric), ~1050 (symmetric) | ~1250, ~1050 |
| C-Cl Stretch | ~800-600 | ~800-600 |
Interpretation of FT-IR Spectra:
-
Effect of Protonation: The most dramatic change upon forming the hydrochloride salt is the replacement of the sharp N-H stretching bands of the primary amine with a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, characteristic of the ammonium salt (-NH₃⁺).[7] This broadness is due to extensive hydrogen bonding.
-
Substituent Effects: The introduction of a nitro group in Compound B would result in the appearance of strong absorption bands corresponding to the asymmetric (~1550-1500 cm⁻¹) and symmetric (~1350-1300 cm⁻¹) stretching vibrations of the N-O bonds. Other substituents will introduce their own characteristic absorption bands. Electron-withdrawing groups can cause a slight increase in the N-H stretching frequencies in the free amine, while electron-donating groups can cause a decrease.[9]
Caption: Key FT-IR absorption regions for 3-Chloro-4-isopropoxyaniline HCl.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings.[4]
Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).
-
Sample Preparation: Prepare a dilute solution of the sample with a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Comparative UV-Vis Data Analysis
The position and intensity of the absorption bands in a UV-Vis spectrum are sensitive to the electronic structure of the molecule.
| Compound | Hypothetical λmax (nm) | Effect |
| Aniline | ~230, ~280 | Reference |
| 3-Chloro-4-isopropoxyaniline (Compound A) | ~240, ~290 | Bathochromic shift due to -O-iPr and -Cl |
| 3-Chloro-4-isopropoxy-5-nitroaniline (Compound B) | ~350 | Significant bathochromic shift due to extended conjugation with the -NO₂ group |
Interpretation of UV-Vis Spectra:
-
Electronic Transitions: The absorption bands in aniline derivatives are typically due to π → π* transitions within the benzene ring.
-
Substituent Effects: Electron-donating groups (like the isopropoxy group) and halogens tend to cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).[9] Conversely, the introduction of a strong electron-withdrawing group like a nitro group, in conjugation with the electron-donating amino and isopropoxy groups, leads to a significant bathochromic shift. This is because the nitro group extends the conjugated system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can yield valuable structural information.[3]
Experimental Protocol for MS Analysis
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like aniline hydrochlorides. The analysis is typically performed in positive ion mode, where the analyte is detected as [M+H]⁺.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used to accurately determine the m/z values.
-
Tandem MS (MS/MS): To obtain fragmentation information, the precursor ion of interest (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.
Comparative MS Data Analysis
| Ion | Compound A (C₉H₁₂ClNO) | Hypothetical m/z | Compound B (C₉H₁₁ClN₂O₃) | Hypothetical m/z |
| [M+H]⁺ (³⁵Cl) | C₉H₁₃ClNO⁺ | 186.07 | C₉H₁₂ClN₂O₃⁺ | 231.05 |
| [M+H]⁺ (³⁷Cl) | C₉H₁₃³⁷ClNO⁺ | 188.07 | C₉H₁₂³⁷ClN₂O₃⁺ | 233.05 |
| Key Fragment | Loss of propene | 144.03 | Loss of propene | 189.01 |
Interpretation of Mass Spectra:
-
Molecular Ion: The most crucial piece of information is the molecular weight. High-resolution MS can confirm the elemental composition. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl ([M+H]⁺) and ³⁷Cl ([M+2+H]⁺) isotopes.
-
Fragmentation: The fragmentation patterns provide clues to the molecule's structure. For 3-Chloro-4-isopropoxyaniline, a common fragmentation pathway is the loss of propene from the isopropoxy group via a McLafferty-type rearrangement, resulting in a fragment ion corresponding to the protonated 3-chloro-4-aminophenol. The fragmentation of aniline derivatives can also involve the loss of HCN from the aromatic ring.[10] Comparing the MS/MS spectra of different derivatives can help pinpoint the location of substituents.
Caption: A plausible fragmentation pathway for 3-Chloro-4-isopropoxyaniline.
Conclusion
The comprehensive spectroscopic characterization of this compound and its derivatives is a non-negotiable aspect of modern drug development. A multi-technique approach, leveraging the strengths of NMR, FT-IR, UV-Vis, and Mass Spectrometry, provides a holistic understanding of these critical pharmaceutical intermediates. By systematically applying these methods and carefully comparing the resulting data, researchers and drug development professionals can confidently verify the structure, purity, and consistency of their compounds, ensuring the quality and safety of the final therapeutic product.
References
-
Studies on the hydrogen bonding of aniline's derivatives by FT-IR. PubMed. [Link]
-
UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate. [Link]
-
Spectroscopic Methods in Drug Quality Control and Development. ResearchGate. [Link]
-
UV-Vis spectra of aniline in different mole fractions of acetonitrile.... ResearchGate. [Link]
-
[Use of spectroscopic methods in drug analysis]. PubMed. [Link]
-
Spectroscopy. American Pharmaceutical Review. [Link]
-
IR: amines. University of Calgary. [Link]
-
Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. LinkedIn. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]
-
Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Use of spectroscopic methods in drug analysis] [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. malvesfalcao.com [malvesfalcao.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comprehensive Guide to the Performance of 3-Chloro-4-isopropoxyaniline Hydrochloride in Key Synthetic Transformations
This guide offers an in-depth technical comparison of 3-Chloro-4-isopropoxyaniline hydrochloride, a versatile substituted aniline, across several critical reaction types relevant to researchers, scientists, and drug development professionals. We will dissect its performance in amide bond formation and palladium-catalyzed cross-coupling reactions, comparing it with viable alternatives and providing detailed, field-tested experimental protocols. Our analysis is grounded in established chemical principles and supported by data from analogous systems to provide a robust framework for your synthetic strategy.
Introduction: Chemical Profile and Predicted Reactivity
3-Chloro-4-isopropoxyaniline is a valuable building block in medicinal chemistry and materials science. Its structure is characterized by an aniline core bearing three key substituents that dictate its reactivity:
-
The Amino Group (-NH₂): The primary site of nucleophilicity, crucial for reactions like acylation and C-N cross-coupling. Its basicity and nucleophilicity are modulated by the other substituents.
-
The Isopropoxy Group (-O-iPr): A moderately bulky, electron-donating group (EDG) at the para-position. Through resonance, it increases the electron density of the aromatic ring and the nitrogen atom, enhancing nucleophilicity.
-
The Chloro Group (-Cl): An electron-withdrawing group (EWG) via induction but a weak deactivator through resonance. Located at the meta-position relative to the amine, its primary influence is inductive, slightly reducing the amine's basicity. It also provides steric hindrance at the ortho-position.
The compound is typically supplied as a hydrochloride salt, which enhances its stability and shelf-life. For most applications, the free aniline must be generated in situ or in a prior step by treatment with a suitable base. The interplay of these electronic and steric factors results in a nuanced reactivity profile that we will explore in the context of specific transformations.
Caption: Electronic influences on the 3-Chloro-4-isopropoxyaniline core.
Chapter 1: Performance in Amide Bond Formation (Acylation)
Amide bond formation is one of the most fundamental and frequently performed reactions in drug discovery.[1] The reactivity of an aniline in an acylation reaction is a direct function of its nucleophilicity and the steric accessibility of the nitrogen atom.
Mechanistic Considerations and Comparative Analysis
The electron-donating isopropoxy group enhances the nucleophilicity of the amino group in 3-Chloro-4-isopropoxyaniline compared to unsubstituted aniline. However, the meta-chloro group partially counteracts this effect through induction. When compared to its close analog, 3-chloro-4-fluoroaniline, the isopropoxy derivative is expected to be a more potent nucleophile, as the isopropoxy group is a stronger electron-donating group than fluorine. This enhanced nucleophilicity can lead to faster reaction times or allow for the use of milder coupling agents.
An alternative, 4-isopropoxyaniline, lacks the chloro-substituent and is therefore a stronger nucleophile, but it also presents a different vector for chemical space exploration. The presence of the chlorine atom in our target compound provides a useful handle for modulating properties like lipophilicity and metabolic stability, or for potential downstream functionalization.
Data Presentation: Comparison of Acylation Performance
The following table presents representative data for the acylation of various anilines with acetic anhydride, illustrating the expected performance based on electronic and steric effects.
| Aniline Derivative | Key Substituents | Expected Relative Rate | Typical Yield (%) | Causality Behind Performance |
| 3-Chloro-4-isopropoxyaniline | -Cl (meta), -O-iPr (para) | Moderate-High | ~95% | Balanced electronics: EDG (-O-iPr) boosts nucleophilicity while EWG (-Cl) slightly tempers it. |
| 3-Chloro-4-fluoroaniline | -Cl (meta), -F (para) | Moderate | ~90% | The strongly electronegative fluorine atom reduces nucleophilicity more than the isopropoxy group. |
| 4-Isopropoxyaniline | -O-iPr (para) | High | >98% | Uninhibited electron-donating effect from the isopropoxy group maximizes amine nucleophilicity. |
| 3-Chloroaniline | -Cl (meta) | Low-Moderate | ~85% | The chloro group's inductive effect significantly reduces nucleophilicity without a compensating EDG. |
Experimental Protocol: Synthesis of N-(3-chloro-4-isopropoxyphenyl)acetamide
This protocol describes a standard acylation using acetic anhydride.
Materials:
-
This compound
-
Sodium acetate (NaOAc)
-
Acetic anhydride ((Ac)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq) and sodium acetate (1.2 eq).
-
Add dichloromethane (20 mL) and stir the suspension vigorously for 15 minutes at room temperature. The sodium acetate acts as the base to generate the free aniline.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise via syringe over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure N-(3-chloro-4-isopropoxyphenyl)acetamide.
Chapter 2: Performance in Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of complex arylamines from aryl halides.[2][3] In this context, 3-Chloro-4-isopropoxyaniline acts as the amine nucleophile.
Substrate Scope and Performance Comparison
The success of a Buchwald-Hartwig reaction is highly dependent on the catalyst system (palladium precursor and phosphine ligand), base, and the electronic properties of both coupling partners.[4][5] The moderate nucleophilicity of 3-Chloro-4-isopropoxyaniline makes it a competent coupling partner for a range of aryl halides.
-
vs. Electron-Rich Anilines (e.g., 4-isopropoxyaniline): Less nucleophilic anilines like our target compound may require more forcing conditions (higher temperature, stronger base, or more active catalyst systems) to achieve comparable yields and reaction times, especially when coupled with less reactive aryl chlorides.
-
vs. Electron-Poor Anilines (e.g., 3-chloro-4-fluoroaniline): 3-Chloro-4-isopropoxyaniline is expected to outperform more electron-deficient anilines, which are generally poorer nucleophiles and can be challenging substrates.[6]
The choice of ligand is critical. For coupling with challenging substrates like aryl chlorides, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-Chloro-4-isopropoxyaniline hydrochloride in Analytical Assays
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the purity and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) are paramount. 3-Chloro-4-isopropoxyaniline hydrochloride is a substituted aniline derivative frequently encountered as a building block in organic synthesis.[1][2] Its structural similarity to other aniline compounds presents a significant analytical challenge: the potential for cross-reactivity in various assays.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and mitigate the risks associated with the cross-reactivity of this compound.
Section 1: The Physicochemical Basis for Cross-Reactivity
Understanding the structure of 3-Chloro-4-isopropoxyaniline is the first step in predicting its potential for cross-reactivity.
Chemical Structure:
-
Name: this compound
-
Molecular Formula: C₉H₁₂ClNO (free base)[1]
-
Structure: An aniline ring substituted with a chlorine atom at position 3 and an isopropoxy group at position 4.
The key features influencing its analytical behavior are:
-
The Aniline Core: This aromatic amine structure is the primary source of potential cross-reactivity with other aniline derivatives.[9]
-
Hydrophobicity: The isopropoxy group and the aromatic ring contribute to its hydrophobic character, which dictates its partitioning behavior in reversed-phase chromatography.
-
Electronic Effects: The electron-donating isopropoxy group and the electron-withdrawing chloro group modify the electron density of the aromatic ring, influencing its interaction with antibodies and stationary phases.
To properly assess specificity, it is crucial to compare the target compound against structurally related analogues that could be present as impurities or metabolites.
Table 1: Comparison of 3-Chloro-4-isopropoxyaniline with Potential Cross-Reactants
| Compound Name | Structure | Key Differences from Target | Potential for Cross-Reactivity |
| 3-Chloro-4-isopropoxyaniline | CC(C)Oc1ccc(N)cc1Cl | (Target Analyte) | N/A |
| 4-Isopropoxyaniline[10] | CC(C)Oc1ccc(N)cc1 | Lacks the chloro group | High: Similar size and polarity. High risk of antibody cross-reaction and co-elution in chromatography. |
| 3-Chloroaniline | Clc1cccc(N)c1 | Lacks the isopropoxy group | Moderate: Shares the chloro-aniline core. May cross-react in assays where the isopropoxy group is not a critical binding determinant. |
| Aniline | Nc1ccccc1 | Lacks both substituents | Low to Moderate: The basic aniline structure may be recognized, but the lack of substituents significantly alters its properties. |
| 3,5-Dichloro-4-isopropoxyaniline[11] | CC(C)Oc1c(Cl)cc(N)cc1Cl | Contains an additional chloro group | High: Very similar structure. High probability of cross-reactivity in both immunoassays and chromatography. |
Section 2: Evaluating Cross-Reactivity in Immunoassays (ELISA)
Expertise & Causality: Immunoassays, particularly competitive ELISAs used for small molecule detection, are highly susceptible to cross-reactivity.[5] An antibody developed against a specific hapten-carrier conjugate may recognize not only the target molecule but also other compounds that share a similar epitope.[6] This occurs when a structurally similar molecule, like 3-Chloro-4-isopropoxyaniline, can fit into the antibody's binding site (paratope), even if with lower affinity, leading to a false-positive signal or an overestimation of the target analyte.[12] The validation of assay specificity against likely impurities is therefore a non-negotiable step in method development.[13]
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
The following diagram outlines the logical flow for determining the percent cross-reactivity of related compounds in a competitive immunoassay format.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Protocol: Competitive ELISA
This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of the target antigen conjugated to a carrier protein (e.g., BSA) at 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[12] Incubate for 1-2 hours at room temperature (RT).
-
Standard/Sample Preparation:
-
Prepare serial dilutions of the standard (target analyte) from 1000 ng/mL to ~0.1 ng/mL in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).
-
Prepare serial dilutions of this compound and each potential cross-reactant (see Table 1) over a broader range (e.g., 10,000 ng/mL to 1 ng/mL).
-
-
Competitive Reaction:
-
Wash the plate 3 times.
-
Add 50 µL/well of the prepared standards and test compounds.
-
Add 50 µL/well of the primary antibody (at a pre-determined optimal dilution that gives ~80% of the maximum signal).
-
Incubate for 1 hour at RT with gentle shaking.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL/well of HRP-conjugated secondary antibody (specific to the primary antibody's species). Incubate for 1 hour at RT.
-
Wash the plate 5 times.
-
Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µL/well of 2N H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm.
Data Analysis and Interpretation
-
Calculate IC50: For the standard and each test compound, plot the absorbance vs. log(concentration) and fit a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of the maximum signal).
-
Calculate Percent Cross-Reactivity:
-
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) * 100
-
Table 2: Illustrative Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Target Analyte (Standard) | 50 | 100% | Reference |
| 3-Chloro-4-isopropoxyaniline | 65 | 76.9% | High Cross-Reactivity: The assay is not specific and will detect this compound significantly. |
| 4-Isopropoxyaniline | 90 | 55.6% | High Cross-Reactivity: The absence of chlorine reduces binding, but it is still highly cross-reactive. |
| 3,5-Dichloro-4-isopropoxyaniline | 75 | 66.7% | High Cross-Reactivity: The additional chlorine minimally impacts binding in this hypothetical assay. |
| 3-Chloroaniline | 850 | 5.9% | Moderate Cross-Reactivity: The isopropoxy group is a key part of the epitope for antibody recognition. |
| Aniline | >10,000 | <0.5% | Negligible Cross-Reactivity: The unsubstituted core is not recognized effectively by the antibody. |
Section 3: Assessing Specificity in Chromatographic Assays (HPLC-UV)
Expertise & Causality: In chromatography, specificity is the ability to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products.[14][15] The primary risk with a compound like 3-Chloro-4-isopropoxyaniline, when it is an impurity, is that it may co-elute with the API or another specified impurity. This leads to an inaccurate, typically inflated, quantification of the peak of interest. The choice of stationary phase, mobile phase, and gradient conditions is therefore a causal decision aimed at resolving the API from all known and potential impurities based on their physicochemical properties.
Experimental Workflow: HPLC Specificity Validation
This workflow demonstrates the standard industry practice for confirming analytical method specificity as per regulatory guidelines.[7][14]
Caption: Workflow for an HPLC specificity study using a spiking approach.
Protocol: Reversed-Phase HPLC Specificity Study
This protocol includes a system suitability test (SST) to ensure the chromatographic system is performing adequately before analysis.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (A good starting point for resolving moderately polar aromatic compounds).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water
-
API Solution: Prepare a hypothetical API at 1.0 mg/mL.
-
Impurity Stocks: Prepare individual 0.1 mg/mL stock solutions of 3-Chloro-4-isopropoxyaniline and other related substances (Table 1).
-
Spiked Sample: Add a small aliquot of each impurity stock to the API solution to achieve a final impurity concentration of ~0.1% relative to the API (e.g., 1.0 µg/mL).
-
-
System Suitability Test (SST): Before analysis, inject a standard solution containing the API and a critical pair of impurities. The resolution (Rs) between the critical pair must be >1.5, and the tailing factor for the API peak should be <2.0.
-
Injection Sequence:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject each individual impurity solution to determine its retention time (RT).
-
Inject the unspiked API solution to establish its RT and impurity profile.
-
Inject the spiked sample.
-
-
Data Analysis:
-
Resolution (Rs): In the spiked chromatogram, calculate the USP resolution between the API peak and the 3-Chloro-4-isopropoxyaniline peak (and all other adjacent peaks). A value of Rs > 1.5 is generally considered acceptable for baseline separation.
-
Peak Purity: If using a photodiode array (PDA) detector, perform peak purity analysis on the API peak in the spiked sample. The purity angle should be less than the purity threshold, indicating no significant co-eluting impurity.
-
Table 3: Illustrative HPLC Specificity Data
| Compound | Retention Time (RT) (min) | Resolution (Rs) from Previous Peak | Peak Purity (API Peak) |
| Aniline | 4.2 | N/A | N/A |
| 3-Chloroaniline | 7.8 | 12.1 | N/A |
| 3-Chloro-4-isopropoxyaniline | 11.5 | 8.2 | N/A |
| API (Hypothetical) | 12.9 | 2.1 | Pass (Angle < Threshold) |
| 4-Isopropoxyaniline | 13.4 | 1.2 | N/A |
| 3,5-Dichloro-4-isopropoxyaniline | 15.1 | 3.5 | N/A |
Interpretation: In this illustrative dataset, the method successfully resolves the API from 3-Chloro-4-isopropoxyaniline (Rs = 2.1), demonstrating specificity. However, the resolution between the API and 4-Isopropoxyaniline is 1.2, which is suboptimal. This would require further method development (e.g., adjusting the gradient or mobile phase pH) to improve the separation and ensure the method is robustly specific.
Conclusion and Best Practices
The potential for cross-reactivity of this compound is a tangible risk that must be addressed with empirical data. This guide demonstrates that a proactive and systematic approach to assay validation is essential for generating reliable and trustworthy results.
Key Recommendations for Researchers:
-
Assume Nothing: Never assume an assay is specific. Always challenge the method with structurally similar and likely-to-be-present compounds.
-
Employ Orthogonal Methods: When possible, confirm results with a second, different analytical technique. For example, if an immunoassay shows a positive result, confirm the identity and quantity of the substance using a specific chromatographic method like LC-MS.
-
Document Everything: Rigorous documentation of specificity and cross-reactivity experiments is a cornerstone of good scientific practice and a requirement for regulatory submissions.[8]
-
Understand the Mechanism: By understanding the physicochemical basis of potential cross-reactivity, scientists can make more informed decisions during method development, proactively designing assays that are more likely to be specific from the outset.
Ultimately, the integrity of analytical data underpins the entire drug development process. By implementing the principles and methodologies outlined in this guide, researchers can confidently characterize the behavior of this compound in their assays, ensuring data of the highest quality and reliability.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). European Commission and UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Apollonio, L., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology.
- Analytical Methods. (n.d.).
- 3-chloro-4-isopropoxyaniline. (n.d.). Echemi.
- 3-Chloro-4-isopropoxyaniline. (n.d.). LabSolu.
- 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline. (n.d.). BLDpharm.
- Riggin, R. M., Cole, T. F., & Billets, S. (1983).
- Zimmer, D., et al. (1980). Genotoxicity of aniline derivatives in various short-term tests.
- Gaisin, A., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021).
- 3-Chloro-4-isopropylaniline. (n.d.).
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies.
- 4-isopropoxyaniline. (n.d.). Sigma-Aldrich.
- Chen, Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods.
- 3-Chloro-4-isopropoxyaniline AldrichCPR. (n.d.). Sigma-Aldrich.
- A brief review on aniline and its derivatives. (2021).
- Antibody Cross Reactivity And How To Avoid It? (n.d.). BTL Biotechno Labs Pvt. Ltd.
- Kricka, L. J. (2012). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Medical Biochemistry.
- (3-chloro-4-isopropoxyphenyl)amine hydrochloride. (n.d.). Fisher Scientific.
- Ekins, R., & Chu, F. W. (2014). Cross-reactivity in Antibody Microarrays and Multiplexed Sandwich Assays: Shedding Light on the Dark Side of Multiplexing. Current Opinion in Chemical Biology.
- Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews.
- Romano, A., et al. (2010). Hypersensitivity to Aromatic Anticonvulsants: In Vivo and In Vitro Cross-Reactivity Studies. Current Pharmaceutical Design.
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Chloro-4-isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 8. particle.dk [particle.dk]
- 9. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. 35721-17-6|3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline|BLDpharm [bldpharm.com]
- 12. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. scielo.br [scielo.br]
A Senior Application Scientist's Comparative Guide to 3-Chloro-4-isopropoxyaniline Hydrochloride in Drug Discovery
As a cornerstone of modern medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of a drug discovery program's success.[1] Substituted anilines, in particular, represent a privileged scaffold, frequently appearing in the architecture of targeted therapeutics.[2] This guide provides an in-depth, comparative analysis of 3-Chloro-4-isopropoxyaniline hydrochloride, a versatile intermediate, designed for researchers, scientists, and drug development professionals. We will explore its primary applications, benchmark its synthesis against common alternatives, and provide the field-proven insights necessary to leverage this building block effectively.
Physicochemical Profile: A Comparative Overview
This compound's utility stems from the unique interplay of its substituent groups. The aniline core provides a versatile nucleophilic handle for further elaboration, the chloro group modulates electronic properties and can enhance binding affinity, and the isopropoxy group increases lipophilicity, which can improve cell permeability and metabolic stability. To understand its place in a chemist's toolkit, we must compare it to other structurally related anilines.
| Property | 3-Chloro-4-isopropoxyaniline[3] | 3-Chloro-4-fluoroaniline[4] | 3,4-Dichloroaniline[5] | m-Chloroaniline[6] |
| CAS Number | 5211-04-1 | 367-21-5 | 95-76-1 | 108-42-9 |
| Molecular Formula | C₉H₁₂ClNO | C₆H₅ClFN | C₆H₅Cl₂N | C₆H₆ClN |
| Molecular Weight | 185.65 g/mol | 145.57 g/mol | 162.02 g/mol | 127.57 g/mol |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant[3] | Skin/Eye Irritant, Respiratory Irritant[4] | Toxic, Skin/Eye Irritant, Aquatic Hazard[5] | Toxic, Skin/Eye Irritant, Aquatic Hazard[6] |
| Key Distinction | Balanced lipophilicity from isopropoxy group | Electron-withdrawing fluorine for pKa modulation | Increased electrophilicity and potential for metabolic liabilities | Simpler, less substituted scaffold |
Expert Insight: The choice between these building blocks is a strategic one. While 3,4-dichloroaniline offers a similar substitution pattern, the additional chlorine can increase the risk of metabolic activation. 3-Chloro-4-fluoroaniline provides a smaller, more polar substituent, which may be preferable for optimizing solubility. 3-Chloro-4-isopropoxyaniline offers a compelling balance, enhancing lipophilicity without introducing the significant bulk of larger alkoxy groups, making it a prime candidate for targeting hydrophobic binding pockets.
Core Application: A Scaffold for Kinase Inhibitors
One of the most significant applications for substituted anilines like 3-Chloro-4-isopropoxyaniline is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized oncology.[2] These molecules often function by competing with ATP for the binding site in the kinase domain of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The dysregulation of the EGFR signaling pathway is a common driver in various cancers.[2]
The substituted aniline motif is critical for this inhibitory action, typically forming key hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. A well-known example is Lapatinib, a dual tyrosine kinase inhibitor, which utilizes a structurally similar 3-chloro-4-(3-fluorobenzyloxy)aniline intermediate to achieve its potent activity.[2]
Comparative Synthesis Guide
A robust and scalable synthesis is crucial for the utility of any building block. The most plausible and efficient route to 3-Chloro-4-isopropoxyaniline proceeds in two stages: a Williamson ether synthesis followed by the reduction of a nitro aromatic intermediate.[7] The critical step, and the one offering the most variability, is the nitro group reduction. Here, we compare two industry-standard methods.
Performance Comparison of Reduction Methodologies
| Parameter | Method A: Fe/NH₄Cl Reduction[7][8] | Method B: Catalytic Hydrogenation[9] |
| Typical Yield | 80-95% | >90% |
| Reagents | Iron powder, Ammonium Chloride | Hydrogen gas, Platinum/Palladium on Carbon |
| Equipment | Standard laboratory glassware for reflux | High-pressure hydrogenation vessel (rocker/autoclave) |
| Safety | Relatively safe, standard handling procedures | Requires handling of flammable hydrogen gas under pressure |
| Scalability | Good, but large scale requires significant solid handling | Excellent, preferred for large-scale industrial synthesis |
| Key Challenge | Removal of iron salts during workup can be cumbersome | Potential for dehalogenation (loss of the chloro group) as a side reaction[9] |
Trustworthiness through Self-Validation: In either protocol, reaction progress must be meticulously monitored via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting nitro-intermediate. Incomplete reduction can lead to nitroso and azoxy impurities, complicating purification.[9] For Method B, a small-scale trial is essential to screen for dehalogenation, which can be mitigated by careful catalyst selection and control of reaction conditions.
Experimental Protocols
The following protocols are based on established methodologies for analogous compounds and provide a reliable framework for synthesis.[7][8]
Step 1: Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Addition: Add 2-bromopropane (1.2 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 60-70°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Isolation: Concentrate the combined filtrates under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
Step 2, Method A: Reduction with Iron/Ammonium Chloride
-
Setup: To a round-bottom flask, add the nitro-intermediate from Step 1 (1.0 eq), iron powder (3.0 eq), and ammonium chloride (3.0 eq). Add a 4:1 mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, cool the mixture slightly and filter it through a pad of Celite® while still hot to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product, 3-Chloro-4-isopropoxyaniline.[8]
Step 2, Method B: Catalytic Hydrogenation
-
Setup: In a high-pressure reaction vessel, dissolve the nitro-intermediate from Step 1 (1.0 eq) in a suitable solvent such as toluene or ethanol.
-
Catalyst: Add 5% Platinum on carbon (Pt/C) catalyst (typically 1-2 mol%).
-
Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.[9] Stir or agitate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the high-purity final product.
Conclusion
This compound is more than a mere chemical; it is a strategic building block that offers a nuanced balance of lipophilicity, electronic properties, and synthetic accessibility. Its primary application as a key intermediate in the synthesis of kinase inhibitors places it at the forefront of modern drug discovery. By understanding the comparative advantages of its synthesis and its physicochemical profile relative to other anilines, research and development teams can make informed decisions, accelerating the path toward novel and effective therapeutics.
References
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (2022). CRC Press. Retrieved January 20, 2026, from [Link]
-
Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 269-296. Retrieved January 20, 2026, from [Link]
-
Fischer, M. A., et al. (2021). An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. Journal of Medicinal Chemistry, 64(23), 17115-17122. Retrieved January 20, 2026, from [Link]
-
Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3). Retrieved January 20, 2026, from [Link]
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved January 20, 2026, from [Link]
-
Scott, T. G., & Stephenson, C. R. J. (2019). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 279-283. Retrieved January 20, 2026, from [Link]
-
Valentovic, M. A., et al. (1992). 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. Journal of Applied Toxicology, 12(4), 235-240. Retrieved January 20, 2026, from [Link]
-
3-Chloro-4-methylaniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). National Institutes of Health. Retrieved January 20, 2026, from [Link]
Sources
- 1. What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Definitive Guide to the Structural Confirmation of Synthesized 3-Chloro-4-isopropoxyaniline Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique approach to verifying the successful synthesis of 3-Chloro-4-isopropoxyaniline hydrochloride (CAS No: 35594-48-0). We will move beyond a simple checklist of analytical methods, delving into the "why" behind each technique and how their combined data provides a self-validating system for structural elucidation.
The Importance of Orthogonal Analytical Techniques
Relying on a single analytical method for structural confirmation is fraught with peril. Each technique interrogates a different aspect of the molecule's physical and chemical properties. By employing a suite of orthogonal methods, we create a robust dataset where each result corroborates the others, leading to an irrefutable structural assignment. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential. Elemental analysis can provide further definitive proof of elemental composition.
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical flow of experiments for the comprehensive structural analysis of this compound.
Caption: Workflow for the structural confirmation of this compound.
In-Depth Analysis and Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will focus on ¹H and ¹³C NMR.
Rationale for NMR: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR reveals the number of different types of carbon atoms and their electronic environments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; the amine hydrochloride salt is likely more soluble in polar solvents.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Expected ¹H NMR Spectral Data:
The expected chemical shifts (δ) in ppm, splitting patterns, and integration values are detailed in the table below. These are predicted values based on the analysis of similar compounds.[1][2]
| Protons | Expected δ (ppm) | Splitting | Integration | Assignment |
| -CH(CH₃)₂ | ~1.3 | Doublet | 6H | Methyl protons of isopropoxy group |
| -CH (CH₃)₂ | ~4.6 | Septet | 1H | Methine proton of isopropoxy group |
| Aromatic H | ~7.0-7.5 | Multiplet | 3H | Aromatic protons |
| -NH₃⁺ | Variable | Broad Singlet | 3H | Ammonium protons |
Expected ¹³C NMR Spectral Data:
Predicted chemical shifts for the carbon atoms are based on established substituent effects on the benzene ring.[3][4]
| Carbon | Expected δ (ppm) | Assignment |
| -CH(C H₃)₂ | ~22 | Methyl carbons of isopropoxy group |
| -C H(CH₃)₂ | ~72 | Methine carbon of isopropoxy group |
| Aromatic C | ~115-150 | Aromatic carbons |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.
Rationale for ESI-MS: ESI is a soft ionization technique that is well-suited for polar and ionic compounds, such as amine hydrochloride salts. It typically produces the protonated molecular ion of the free base.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent mixture such as methanol/water or acetonitrile/water.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data:
The analysis should yield the molecular ion for the free base, 3-Chloro-4-isopropoxyaniline.[5] The molecular formula of the free base is C₉H₁₂ClNO.
A key feature to look for is the isotopic pattern of chlorine. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] This will result in two major peaks in the mass spectrum separated by 2 m/z units.
| Ion | Calculated m/z ([M+H]⁺) | Expected Relative Intensity |
| [C₉H₁₃³⁵ClNO]⁺ | 186.07 | ~100% |
| [C₉H₁₃³⁷ClNO]⁺ | 188.07 | ~32% |
The presence of this characteristic 3:1 isotopic pattern is strong evidence for the presence of a single chlorine atom in the molecule.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Rationale for FTIR: This technique will confirm the presence of the amine, aromatic ring, and ether functional groups in the synthesized compound.
Experimental Protocol: FTIR
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum on an FTIR spectrometer.
-
Data Acquisition: Scan over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Ammonium) | 3200-2800 (broad) | Characteristic of R-NH₃⁺ |
| C-H Stretch (Aliphatic) | 2980-2900 | Isopropoxy group C-H bonds |
| C=C Stretch (Aromatic) | 1600-1450 | Benzene ring |
| C-O Stretch (Ether) | 1250-1200 | Aryl-alkyl ether |
| C-Cl Stretch | 800-600 | Carbon-chlorine bond |
Comparative Analysis with an Alternative Structure: 4-Chloro-3-isopropoxyaniline
To highlight the discerning power of these techniques, let's consider a potential isomeric impurity or alternative product, 4-Chloro-3-isopropoxyaniline.
| Technique | 3-Chloro-4-isopropoxyaniline HCl | 4-Chloro-3-isopropoxyaniline HCl | Key Differentiator |
| ¹H NMR | Three distinct aromatic signals | Three distinct aromatic signals, but with different splitting patterns and chemical shifts | The coupling patterns of the aromatic protons will be different due to their relative positions. |
| ¹³C NMR | Unique set of 6 aromatic carbon signals | A different unique set of 6 aromatic carbon signals | The chemical shifts of the carbon atoms directly attached to the chlorine and isopropoxy groups will be significantly different. |
| MS | [M+H]⁺ at m/z 186/188 | [M+H]⁺ at m/z 186/188 | Mass spectrometry cannot distinguish between these isomers. |
This comparison underscores the necessity of NMR spectroscopy for unambiguous isomer differentiation.
Conclusion
The structural confirmation of a synthesized compound is a systematic process of data acquisition and interpretation. By employing a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, researchers can build a comprehensive and self-validating dataset. This guide provides the foundational knowledge and expected data for the successful structural elucidation of this compound, ensuring the integrity and reliability of subsequent research and development efforts.
References
- Royal Society of Chemistry.
- Echemi. "3-chloro-4-isopropoxyaniline." Accessed January 20, 2026.
- BLDpharm. "3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline." Accessed January 20, 2026.
- ChemicalBook. "3-ISOPROPOXYANILINE(41406-00-2) 1H NMR spectrum." Accessed January 20, 2026.
- MDPI.
- LabSolu. "3-Chloro-4-isopropoxyaniline." Accessed January 20, 2026.
- PubChem - NIH. "3-Chloro-4-isopropylaniline | C9H12ClN | CID 13913346." Accessed January 20, 2026.
- MDPI.
- BLD Pharm. "1170938-91-6|3-Chloro-4-isobutoxyaniline hydrochloride." Accessed January 20, 2026.
- Sigma-Aldrich. "3-Chloro-4-isopropoxyaniline AldrichCPR." Accessed January 20, 2026.
- PubChem - NIH. "3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708." Accessed January 20, 2026.
- Sigma-Aldrich. "4-isopropoxyaniline AldrichCPR." Accessed January 20, 2026.
- PubChem. "3-Chloro-4-(3-methylsulfonylpropoxy)aniline | C10H14ClNO3S | CID 63190866." Accessed January 20, 2026.
- Benchchem. "Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide." Accessed January 20, 2026.
- National Institute of Standards and Technology. "p-Chloroaniline - the NIST WebBook." Accessed January 20, 2026.
- ChemicalBook. "3-Chloroaniline(108-42-9) 1H NMR spectrum." Accessed January 20, 2026.
- ChemicalBook. "3-Chloro-4-fluoroaniline(367-21-5) 13C NMR spectrum." Accessed January 20, 2026.
- PubChem. "3-Chloroaniline | C6H6ClN | CID 7932." Accessed January 20, 2026.
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 3-Chloro-4-isopropoxyaniline Hydrochloride in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that reverberates through the entire discovery and development pipeline. 3-Chloro-4-isopropoxyaniline hydrochloride is a valuable substituted aniline building block, frequently employed in the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This guide provides an in-depth, objective comparison of this reagent with viable alternatives, supported by experimental data and detailed synthetic protocols. By understanding the nuances of these alternatives, researchers can make more informed decisions to optimize their synthetic routes, modulate physicochemical properties, and ultimately, enhance the developability of their drug candidates.
The Strategic Importance of Substituted Anilines in Kinase Inhibitor Synthesis
Substituted anilines are privileged scaffolds in medicinal chemistry, particularly in the design of tyrosine kinase inhibitors (TKIs). The aniline moiety often serves as a key pharmacophore, forming critical hydrogen bond interactions within the ATP-binding site of kinases. The nature and position of substituents on the aniline ring play a crucial role in modulating potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.
While a specific, marketed drug directly utilizing this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the field. For instance, the closely related 2,4-dichloro-5-methoxyaniline is a key starting material in the synthesis of the Src/Abl kinase inhibitor Bosutinib .[1][2][3][4][5] This underscores the importance of the substituted aniline core in this class of therapeutics. This guide will, therefore, use the synthesis of a hypothetical kinase inhibitor scaffold as a framework to compare this compound with its bioisosteric alternatives.
Benchmark Synthesis of 3-Chloro-4-isopropoxyaniline
A robust and scalable synthesis of the target aniline is paramount. A common and effective route involves a two-step process: Williamson ether synthesis followed by the reduction of a nitro group.
Experimental Protocol: Synthesis of 3-Chloro-4-isopropoxyaniline
Step 1: Williamson Ether Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene
-
Reaction: To a solution of 2-chloro-4-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 15-20 minutes. 2-Bromopropane (1.2 eq) is then added dropwise. The reaction mixture is heated to reflux (around 60-70°C) and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Reduction of 1-Chloro-2-isopropoxy-4-nitrobenzene
-
Reaction: The nitro-intermediate (1.0 eq) is dissolved in a mixture of ethanol and water (typically 3:1 to 4:1). To this solution, iron powder (3.0 eq) and ammonium chloride (4.0 eq) are added. The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC.
-
Work-up: After completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts, and the filter cake is washed with hot ethanol. The filtrate is concentrated under reduced pressure to remove the ethanol. The remaining aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-Chloro-4-isopropoxyaniline.
DOT Script for Synthesis of 3-Chloro-4-isopropoxyaniline
Caption: Synthetic pathway for 3-Chloro-4-isopropoxyaniline.
Bioisosteric Alternatives and Their Comparative Analysis
The principles of bioisosterism guide the rational design of analogs by replacing functional groups with others that have similar physicochemical or topological properties.[6][7] This strategy is often employed to fine-tune a molecule's biological activity, improve its pharmacokinetic profile, or circumvent patent-protected chemical space. In the context of 3-Chloro-4-isopropoxyaniline, we will explore bioisosteric replacements for both the chloro and isopropoxy groups.
Halogen Substitution: Chloro vs. Fluoro vs. Bromo
The choice of halogen substituent can significantly impact a drug candidate's properties. While often considered interchangeable, fluorine, chlorine, and bromine have distinct characteristics.
-
Fluorine: The substitution of chlorine with fluorine is a common strategy in medicinal chemistry. Fluorine is the most electronegative element, and the C-F bond is highly polarized. This can influence the pKa of nearby functional groups and lead to altered binding interactions. The small size of fluorine (van der Waals radius of 1.47 Å) compared to chlorine (1.75 Å) means it is a good bioisostere for hydrogen. In some cases, replacing a chloro group with a fluoro group can improve metabolic stability by blocking sites of oxidative metabolism. However, the high electronegativity of fluorine can also decrease the lipophilicity of a molecule compared to its chlorinated counterpart.
-
Bromine: Bromine is larger than chlorine (van der Waals radius of 1.85 Å) and less electronegative. It is more lipophilic than chlorine and can participate in halogen bonding, a type of non-covalent interaction that can contribute to protein-ligand binding. The increased size and polarizability of bromine can lead to enhanced van der Waals interactions.
Comparative Data Summary:
| Property | 3-Fluoro-4-isopropoxyaniline | 3-Chloro-4-isopropoxyaniline | 3-Bromo-4-isopropoxyaniline |
| Molecular Weight | 169.19 g/mol | 185.65 g/mol | 230.10 g/mol [5] |
| Predicted LogP | ~2.1 | ~2.4 | ~2.6 |
| Predicted pKa | ~4.0 | ~3.8 | ~3.7 |
| Key Characteristics | Lower lipophilicity, potential for improved metabolic stability. | Balanced properties. | Higher lipophilicity, potential for halogen bonding. |
| Commercial Availability | Available | Available | Available[5] |
DOT Script for Halogen Bioisosteres
Caption: Comparison of halogen bioisosteres.
Alkoxy Group Modification
The 4-isopropoxy group contributes to the molecule's lipophilicity and can influence its orientation in a binding pocket. Modifying this group can be a strategy to alter solubility, metabolic stability, and target engagement.
-
Alternative Alkoxy Groups: Replacing the isopropoxy group with smaller (e.g., methoxy, ethoxy) or larger, more complex alkoxy groups can modulate the molecule's steric profile and lipophilicity. For example, a larger group may provide better engagement with a hydrophobic pocket in the target protein.
-
Bioisosteres of the Ether Linkage: The ether oxygen can be replaced with other divalent groups such as a thioether (-S-), sulfoxide (-SO-), or sulfone (-SO2-). These modifications will significantly alter the electronics and hydrogen bonding capacity of this part of the molecule.
Synthetic Accessibility of Alternatives
The feasibility of synthesizing alternative reagents is a crucial consideration. Fortunately, the synthetic routes to the halogenated analogs are similar to the benchmark synthesis.
Experimental Protocol: Synthesis of 3-Fluoro-4-isopropoxyaniline (Analogous Route)
The synthesis would follow the same two-step procedure as for the chloro-analog, starting from 2-fluoro-4-nitrophenol. The reaction conditions would be very similar, with expected high yields.
Experimental Protocol: Synthesis of 3-Bromo-4-isopropoxyaniline (Analogous Route)
Similarly, starting from 2-bromo-4-nitrophenol, the Williamson ether synthesis followed by nitro group reduction would provide the desired product.
DOT Script for Synthetic Accessibility
Caption: General synthetic route for halogenated analogs.
Conclusion and Recommendations
This compound is a valuable building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors. However, a rational drug design program should consider its bioisosteric alternatives to fine-tune the properties of the final drug candidate.
-
For Improved Metabolic Stability and Lower Lipophilicity: 3-Fluoro-4-isopropoxyaniline is an excellent alternative. The smaller size and higher electronegativity of fluorine can block metabolic hotspots and reduce lipophilicity, potentially leading to a better pharmacokinetic profile.
-
For Enhanced Potency through Increased Lipophilicity or Halogen Bonding: 3-Bromo-4-isopropoxyaniline should be considered. The larger size and greater polarizability of bromine can lead to stronger van der Waals and halogen bonding interactions with the target protein.
-
For Exploring Different Vector Groups and Solubility Profiles: Modification of the 4-isopropoxy group to other alkoxy or thioalkoxy moieties can provide access to new chemical space and modulate solubility.
The choice of the optimal reagent will ultimately depend on the specific goals of the drug discovery program and the structure-activity relationships of the target class. The synthetic accessibility of the fluoro and bromo analogs via well-established routes makes them readily accessible for comparative studies. It is recommended that researchers synthesize and test a small panel of these analogs early in the lead optimization phase to identify the optimal substitution pattern for their target of interest.
References
-
Der Pharma Chemica. New Route for the synthesis of Bosutinib. [Link]
-
Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2812. [Link]
-
Yin, L., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(11), 13493-13501. [Link]
-
ResearchGate. New Synthetic Process for Bosutinib. [Link]
-
ResearchGate. A New and Practical Synthesis of Bosutinib. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
SpiroChem. Bioisosteric Replacement Strategies. [Link]
-
Kishida Chemical Co., Ltd. 3-Fluoro-4-isopropoxyaniline Building Blocks. [Link]
-
ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
-
Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. [Link]
-
PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
-
PubMed Central. (2023). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. [Link]
-
PubMed. (2020). Recent Advances on the Role of EGFR Tyrosine Kinase Inhibitors in the Management of NSCLC With Uncommon, Non Exon 20 Insertions, EGFR Mutations. [Link]
-
PubMed Central. (2020). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. [Link]
-
ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN106632028A - Cabozantinib preparation method - Google Patents [patents.google.com]
A Cost-Benefit Analysis of 3-Chloro-4-isopropoxyaniline Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of key starting materials and intermediates is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides an in-depth cost-benefit analysis of 3-Chloro-4-isopropoxyaniline hydrochloride, a versatile aromatic amine, and compares its utility against a common alternative, 3-Chloro-4-fluoroaniline, particularly in the context of synthesizing tyrosine kinase inhibitors (TKIs).
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are foundational building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Their structural motifs are frequently found at the core of many targeted therapies, including the highly successful class of tyrosine kinase inhibitors used in oncology. The nature and position of substituents on the aniline ring can significantly influence the final drug's potency, selectivity, and pharmacokinetic properties.
This compound offers a unique combination of a chloro and an isopropoxy group, which can impart desirable lipophilicity and metabolic stability to a drug candidate. This guide will dissect the synthetic pathways to this intermediate, evaluate its cost-effectiveness, and compare its potential performance against the widely used 3-Chloro-4-fluoroaniline.
Synthetic Pathways and Cost Analysis
The most plausible and industrially scalable synthesis of this compound proceeds via a two-step route: a Williamson ether synthesis followed by the reduction of a nitro intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Cost Comparison of Starting Materials and Reagents
The economic viability of a synthetic route is heavily dependent on the cost of raw materials. The following table provides an estimated cost comparison for the starting materials required for the synthesis of 3-Chloro-4-isopropoxyaniline and its alternative, 3-Chloro-4-fluoroaniline. Prices are indicative and can vary based on supplier, purity, and volume.
| Reagent | Estimated Price (USD/kg) | Supplier Examples |
| For 3-Chloro-4-isopropoxyaniline | ||
| 2-Chloro-4-nitrophenol | 45 - 70 | Aldlab Chemicals, Thermo Scientific[1][2] |
| Isopropyl bromide | 3 - 5 | IndiaMART, Tradeindia[3][4] |
| Potassium Carbonate (K₂CO₃) | 1 - 2 | Various |
| Iron Powder (Fe) | 2 - 4 | Various |
| Ammonium Chloride (NH₄Cl) | 1 - 2 | Various |
| Palladium on Carbon (5% Pd/C) | 5,000 - 10,000 | Sigma-Aldrich, Fuel Cell Store[5] |
| For 3-Chloro-4-fluoroaniline (Alternative) | ||
| 3-Chloro-4-fluoronitrobenzene | 50 - 80 | Sigma-Aldrich |
| 3-Chloro-4-fluoroaniline | 267 - 300 | Chem-Impex, Sigma-Aldrich[6][7] |
Note: The price of 3-Chloro-4-fluoroaniline is for the final product, as it is often purchased directly as a starting material for subsequent reactions.
Analysis of Synthetic Route Costs
Synthesis of 3-Chloro-4-isopropoxyaniline:
-
Williamson Ether Synthesis (Step 1): This step utilizes relatively inexpensive starting materials: 2-chloro-4-nitrophenol and isopropyl bromide. The choice of base (potassium carbonate vs. sodium hydride) can influence the cost, with K₂CO₃ being more economical for large-scale production.
-
Nitro Group Reduction (Step 2): This is a critical cost-determining step.
-
Iron/Ammonium Chloride Reduction: This method is significantly cheaper in terms of reagents. However, it generates a large amount of iron sludge, leading to higher waste disposal costs and more complex workup procedures.[8]
-
Catalytic Hydrogenation (H₂/Pd-C): The initial investment in the palladium catalyst is high. However, the catalyst can often be recovered and reused, and the reaction is cleaner, with water as the primary byproduct, simplifying purification and reducing waste.[8]
-
Alternative: 3-Chloro-4-fluoroaniline:
This intermediate is often synthesized via the reduction of 3-chloro-4-fluoronitrobenzene. While the starting material is more expensive than those for the isopropoxy analogue, the synthesis is a single, high-yielding step, often through catalytic hydrogenation.[9] Many pharmaceutical companies opt to purchase 3-chloro-4-fluoroaniline directly from specialized suppliers.
Performance and Benefit Analysis
The "benefit" of using a particular intermediate is determined by its performance in the subsequent synthetic steps and the properties it imparts to the final API.
Application in Tyrosine Kinase Inhibitor (TKI) Synthesis
Both 3-Chloro-4-isopropoxyaniline and 3-Chloro-4-fluoroaniline are valuable precursors for the synthesis of TKIs such as Gefitinib, Erlotinib, and Bosutinib.[10][11] The aniline nitrogen acts as a nucleophile, displacing a leaving group on the quinazoline core of the TKI.
Caption: General reaction scheme for the coupling of a substituted aniline with a 4-chloroquinazoline core in TKI synthesis.
Comparative Performance
| Feature | 3-Chloro-4-isopropoxyaniline | 3-Chloro-4-fluoroaniline | Rationale and Supporting Data |
| Reactivity | Potentially slightly less reactive due to the steric bulk of the isopropoxy group. | Generally more reactive due to the electron-withdrawing nature of fluorine. | The electron-withdrawing fluorine atom can activate the aniline for nucleophilic attack. |
| Yield in Coupling Reactions | Expected to be high, but may require slightly more forcing conditions. | Typically high yields are reported in the literature for TKI synthesis.[9] | The synthesis of Gefitinib using 3-chloro-4-fluoroaniline is a well-established, high-yielding process.[9] |
| Properties Imparted to Final API | Increased lipophilicity, which can improve cell permeability and oral bioavailability. May offer different metabolic stability profile. | Fluorine substitution is a common strategy to block metabolic oxidation and improve drug-target interactions. | The isopropoxy group is more susceptible to metabolism (O-dealkylation) than the C-F bond. |
| Purity of Final Product | Dependent on the efficiency of the nitro reduction and purification. | Commercially available at high purity, which can lead to a cleaner final product. | Impurities from the nitro reduction step, if not fully removed, can carry through to the final API. |
Experimental Protocols
Proposed Synthesis of 3-Chloro-4-isopropoxyaniline
Step 1: Williamson Ether Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene
-
To a stirred solution of 2-chloro-4-nitrophenol (1 equivalent) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handled with extreme care).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add isopropyl bromide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Reduction of 1-Chloro-2-isopropoxy-4-nitrobenzene
Method A: Iron/Ammonium Chloride Reduction
-
In a round-bottom flask, suspend 1-chloro-2-isopropoxy-4-nitrobenzene (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (80-90°C) with vigorous stirring for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-Chloro-4-isopropoxyaniline.
Method B: Catalytic Hydrogenation
-
In a high-pressure hydrogenation vessel, dissolve 1-chloro-2-isopropoxy-4-nitrobenzene (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or slightly elevated temperature until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-Chloro-4-isopropoxyaniline.
Conclusion and Recommendations
The choice between synthesizing this compound and purchasing or synthesizing 3-Chloro-4-fluoroaniline depends on a careful evaluation of several factors:
-
Cost: For laboratory-scale synthesis where the cost of reagents is less critical, the synthesis of 3-Chloro-4-isopropoxyaniline can be a viable option. For large-scale industrial production, the higher cost of the palladium catalyst for the cleaner hydrogenation route must be weighed against the waste disposal and workup costs associated with the cheaper iron reduction method. Purchasing high-purity 3-Chloro-4-fluoroaniline may be more cost-effective in the long run by simplifying the overall synthetic process and ensuring a high-quality final product.
-
Performance: If the goal is to introduce a lipophilic isopropoxy group to potentially enhance bioavailability or modulate the metabolic profile of the final API, then the synthesis of 3-Chloro-4-isopropoxyaniline is warranted. However, for established synthetic routes where the performance of 3-Chloro-4-fluoroaniline is well-documented and leads to a successful drug candidate, deviating from this may introduce unnecessary risk.
-
Scalability and Process Safety: Catalytic hydrogenation is generally more scalable and environmentally friendly than iron-based reductions, but requires specialized equipment for handling hydrogen gas under pressure. The Williamson ether synthesis is a robust and scalable reaction.
Recommendation:
For early-stage drug discovery and lead optimization, the synthesis of this compound offers a valuable opportunity to explore the structure-activity relationship of the isopropoxy moiety. For large-scale manufacturing of an established API where 3-Chloro-4-fluoroaniline is the key intermediate, it is likely more prudent to rely on the well-established and optimized process using the commercially available fluoro-analogue.
Ultimately, the decision should be based on a thorough risk assessment, process optimization studies, and a clear understanding of the desired properties of the final pharmaceutical product.
References
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. 2010;15(6):4236-4245.
- New Route for the synthesis of Bosutinib. Der Pharma Chemica. 2015;7(10):237-243.
- The Chemical Synthesis of Erlotinib: The Role of 183322-17-0. Ningbo Inno Pharmchem Co., Ltd. 2026-01-17.
- Gefitinib Synthesis: The Critical Role of CAS 199327-61-2 Intermediate. Ningbo Inno Pharmchem Co., Ltd. 2025-12-06.
- 4-Aminophenol. ChemicalBook. Accessed January 20, 2026.
- Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research. 2013;12(3):371-379.
- 4-Aminophenol Price and Market Analysis. ECHEMI. Accessed January 20, 2026.
- 4-Aminophenol = 98 123-30-8. Sigma-Aldrich. Accessed January 20, 2026.
- A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib.
- Sodium hydride. Crescent Chemical Company. Accessed January 20, 2026.
- Sodium hydride. ChemicalBook. Accessed January 20, 2026.
- 3-Chloro-4-fluoroaniline for synthesis 367-21-5. Sigma-Aldrich. Accessed January 20, 2026.
- Palladium Based Catalysts. Fuel Cell Store. Accessed January 20, 2026.
- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- Palladium on carbon. Sigma-Aldrich. Accessed January 20, 2026.
- Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. 2024;28(2):465-472.
- Palladium, 10% on activated carbon, reduced, dry powder. Strem. Accessed January 20, 2026.
- Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. PubMed. 2010;15(6):4236-4245.
- Palladium on carbon. Sigma-Aldrich. Accessed January 20, 2026.
- Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. 2022;10:868899.
- Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
- New Synthetic Process for Bosutinib.
- US Patent for Process for the preparation of erlotinib.
- Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Pharmacology. 2021;12:690558.
- 3-Chloro-4-fluoroaniline. Chem-Impex. Accessed January 20, 2026.
- 2-Chloro-4-nitrophenol, 97% 10 g. Thermo Scientific Chemicals. Accessed January 20, 2026.
- Palladium on Activated Carbon 5% Pd/C - 5 Grams. eBay. Accessed January 20, 2026.
- CN102180844A - Gefitinib intermediate and preparation method of Gefitinib.
- 2-Chloro-4-nitrophenol. Aldlab Chemicals. Accessed January 20, 2026.
- Sodium hydride, dry, 95%. Sigma-Aldrich. Accessed January 20, 2026.
- 4-Aminophenol. Adooq Bioscience. Accessed January 20, 2026.
- A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. Benchchem. 2025.
- 4-Aminophenol, 500 g, CAS No. 123-30-8. Carl ROTH. Accessed January 20, 2026.
- Isopropyl Bromide. SYNTHETIKA. Accessed January 20, 2026.
- Isopropyl Bromide - 75-26-3 Latest Price, Manufacturers & Suppliers. IndiaMART. Accessed January 20, 2026.
- Isopropyl Bromide at Best Price from Manufacturers, Suppliers & Dealers. Tradeindia. Accessed January 20, 2026.
- 2-Chloro-4-nitrophenol. Tokyo Chemical Industry (India) Pvt. Ltd. Accessed January 20, 2026.
- Sodium Hydride, 60% Dispersion in Mineral Oil. The Lab Depot. Accessed January 20, 2026.
- 367-21-5|3-Chloro-4-fluoroaniline. BLD Pharm. Accessed January 20, 2026.
- 3-Chloro-4-fluoroaniline 98.0+%, TCI America 25 g. Fisher Scientific. Accessed January 20, 2026.
- Sodium hydride, 57-63% oil dispersion. Fisher Scientific. Accessed January 20, 2026.
- Buy 3-chloro-4-fluoroaniline from Conier Chem&Pharma Limited. Echemi. Accessed January 20, 2026.
- 2-Chloro-4-nitrophenol. ChemicalBook. Accessed January 20, 2026.
- 2-Chloro-4-nitrophenol 97 619-08-9. Sigma-Aldrich. Accessed January 20, 2026.
- Isopropyl Bromide. Simson Pharma Limited. Accessed January 20, 2026.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
- Isopropyl bromide, 2-Bromopropane. Sigma-Aldrich. Accessed January 20, 2026.
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. 2025.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
Sources
- 1. 2-Chloro-4-nitrophenol, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. aldlab-chemicals_2-Chloro-4-nitrophenol [aldlab.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. Isopropyl Bromide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 5. Palladium Based Catalysts [fuelcellstore.com]
- 6. 3-Chloro-4-fluoroaniline for synthesis 367-21-5 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Chloro-4-isopropoxyaniline Hydrochloride
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-Chloro-4-isopropoxyaniline hydrochloride. This document is structured to provide in-depth technical guidance, moving beyond a simple checklist to explain the reasoning behind each safety protocol. Our commitment is to furnish researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment of this compound
Based on the hazard profiles of analogous compounds, this compound is anticipated to present the following risks:
| Hazard Category | Anticipated Classification & Effects | Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][6] | 3-Chloroaniline and 4-chloroaniline are classified as toxic by all three routes of exposure.[1][7] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[6] | Aromatic amines are known to be skin irritants.[2][8] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[6][9] | Direct contact with similar compounds can cause significant eye damage.[8][9] |
| Respiratory Irritation | May cause respiratory irritation.[6][9] | Inhalation of dust or vapors can irritate the respiratory tract.[8][9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount when handling this compound. The following provides a detailed, step-by-step guide to the necessary protective gear.
Hand Protection: The First Line of Defense
-
Glove Selection: Due to the potential for skin absorption and irritation, chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many aromatic amines.[10] However, for prolonged exposure or when handling larger quantities, consider double-gloving or using thicker, more robust gloves such as butyl rubber. A quantitative study on aromatic amine permeation through protective gloves highlighted the importance of selecting the appropriate glove material.[11]
-
Glove Inspection and Donning:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Ensure hands are clean and dry before donning gloves.
-
Pull gloves on, ensuring they cover the wrist and the cuff of the lab coat.
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Primary Eye Protection: Chemical splash goggles are essential to protect the eyes from splashes of solutions or airborne particles of the solid compound.[12]
-
Secondary Face Protection: When there is a significant risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[13][14]
Body Protection: Minimizing Skin Exposure
-
Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., polyester/cotton blend) should be worn at all times to protect against minor spills and contamination of personal clothing.[10]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Guarding Against Inhalation Hazards
-
When is a Respirator Needed?: Respiratory protection should be used when engineering controls (e.g., a chemical fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or when handling large quantities of the solid material that could become airborne.[12]
-
Respirator Selection: A NIOSH-approved respirator with a cartridge appropriate for organic vapors and acid gases is recommended.[15] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[16][17]
-
Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their correct use, maintenance, and limitations.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the scale and nature of the handling procedure.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling and disposal are critical to mitigating the risks associated with this compound.
Safe Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[15]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2]
-
Preventing Contamination: Avoid generating dust when working with the solid form.[6] Use non-sparking tools to prevent ignition sources. Keep containers tightly closed when not in use.[8][18]
Experimental Workflow in a Fume Hood
The following diagram outlines a typical workflow for an experiment involving the handling of this compound.
Caption: A generalized experimental workflow for handling this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is crucial to protect both personnel and the environment. All waste containing this compound must be treated as hazardous waste.[3][10]
-
Waste Segregation:
-
Solid Waste: Collect unused solid chemical and any grossly contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[18]
-
Contaminated PPE: Disposable gloves, aprons, and other contaminated PPE should be collected in a separate, labeled hazardous waste bag.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
Storage: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.[3]
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]
Waste Disposal Decision Tree
Caption: Decision tree for the proper segregation and disposal of waste.
References
-
Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). HYDROGEN CHLORIDE. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of California, Santa Cruz. Standard Operating Procedure - Hydrochloric Acid. Retrieved from [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
-
VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
Creative Safety Supply. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Leading Speciality Chemical in India [aarti-industries.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HYDROGEN CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. hsa.ie [hsa.ie]
- 14. ehs.com [ehs.com]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. velsafe.com [velsafe.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
